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  • Product: 2-Cyclopropylbenzofuran-5-carboxylic acid
  • CAS: 1154060-95-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structure Elucidation of 2-Cyclopropylbenzofuran-5-carboxylic acid

Introduction Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3][4] The specific substitution pattern on the benzofuran scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities.[1][2][3][4] The specific substitution pattern on the benzofuran scaffold is critical to its pharmacological profile. This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate the structure of a novel compound, 2-Cyclopropylbenzofuran-5-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a logical framework for structural determination rooted in spectroscopic principles.

The process of structure elucidation is a systematic puzzle-solving endeavor, integrating various analytical techniques to build a complete picture of a molecule's architecture.[5][6][7][8] For 2-Cyclopropylbenzofuran-5-carboxylic acid, a multi-faceted approach utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy is essential. Each technique provides unique and complementary information, and their combined interpretation allows for unambiguous structure confirmation.

The Elucidation Workflow: A Synergistic Approach

The structural determination of an unknown organic compound is a process of hypothesis generation and refinement based on empirical data. The workflow is designed to be self-validating, where insights from one technique corroborate or challenge the interpretations of another.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Structure Confirmation MS Mass Spectrometry (Molecular Weight & Formula) C13_NMR ¹³C NMR (Carbon Skeleton) MS->C13_NMR Provides Molecular Formula Final_Structure Final Structure of 2-Cyclopropylbenzofuran- 5-carboxylic acid MS->Final_Structure Confirms Molecular Weight IR Infrared Spectroscopy (Functional Groups) H1_NMR ¹H NMR (Proton Environment & Connectivity) IR->H1_NMR Confirms Functional Groups IR->Final_Structure Validates Functional Groups C13_NMR->H1_NMR Defines Carbon Framework H1_NMR->Final_Structure Establishes Final Connectivity

Caption: The integrated workflow for the structure elucidation of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and one of the most critical steps in structure elucidation. It provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. This information establishes the molecular formula, which is the foundational piece of the puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the synthesized compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer. Data is typically acquired in both positive and negative ion modes to determine the most stable ionization pathway.

  • Data Analysis: The exact mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) is determined. This value is then used to calculate the elemental composition using software that considers the precise masses of isotopes.

Data Presentation: Molecular Formula Determination
ParameterObserved Value
Molecular Ion ([M+H]⁺) 217.0865
Calculated Mass for C₁₂H₁₃O₃ 217.0859
Molecular Formula C₁₂H₁₂O₃
Molecular Weight 216.22 g/mol

Trustworthiness: The close correlation between the observed and calculated mass provides high confidence in the assigned molecular formula. This formula immediately allows for the calculation of the Degree of Unsaturation (or Hydrogen Deficiency Index - HDI), which is 7. This high HDI suggests the presence of multiple rings and/or double bonds, consistent with a benzofuran structure.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6] Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies indicates their presence. For 2-Cyclopropylbenzofuran-5-carboxylic acid, we expect to see characteristic absorptions for the carboxylic acid and the aromatic and furan rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.

Data Presentation: Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of the carboxylic acid
1685StrongC=O stretch of the carboxylic acid
1610, 1580, 1450Medium-WeakC=C stretches of the aromatic and furan rings
~3050WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (cyclopropyl)

Trustworthiness: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9] This, combined with the strong carbonyl (C=O) absorption at 1685 cm⁻¹, provides compelling evidence for the presence of a carboxylic acid functional group. The presence of aromatic and aliphatic C-H stretches further supports the proposed structural features.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[8][10] ¹H NMR provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environments.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

  • Data Analysis: Chemical shifts (δ), integration values, and coupling patterns (multiplicity) are analyzed to assemble the molecular structure.

Data Presentation: ¹H NMR (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
12.8 (br s)1HBroad Singlet--COOH
8.15 (d)1HDoublet1.6H-4
7.85 (dd)1HDoublet of Doublets8.4, 1.6H-6
7.60 (d)1HDoublet8.4H-7
6.80 (s)1HSinglet-H-3
2.20 (m)1HMultiplet-Cyclopropyl CH
1.10-1.00 (m)4HMultiplet-Cyclopropyl CH₂
Data Presentation: ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
168.0-COOH
158.0C-2
155.0C-7a
128.0C-5
125.5C-6
123.0C-4
111.5C-7
102.0C-3
8.5Cyclopropyl CH₂
7.0Cyclopropyl CH

Trustworthiness: The ¹H NMR data is highly informative. The downfield broad singlet at 12.8 ppm is characteristic of a carboxylic acid proton. The aromatic region shows three protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The singlet at 6.80 ppm is indicative of the proton at the 3-position of the benzofuran ring. The upfield multiplets are characteristic of a cyclopropyl group. The ¹³C NMR spectrum confirms the presence of 12 unique carbons, including the carbonyl carbon of the carboxylic acid and the carbons of the benzofuran and cyclopropyl moieties.

Final Structure Confirmation

The synergistic interpretation of the data from MS, IR, and NMR spectroscopy leads to the unambiguous elucidation of the structure as 2-Cyclopropylbenzofuran-5-carboxylic acid.

Final_Structure compound compound

Caption: The elucidated structure of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry was chosen over low-resolution MS to obtain the exact mass, which is crucial for determining the correct elemental composition and distinguishing between isomers with the same nominal mass.

  • ATR-FTIR was selected for its simplicity and speed, requiring minimal sample preparation and providing a quick assessment of the key functional groups.

  • High-Field NMR (400 MHz) was utilized to achieve better signal dispersion and resolution, which is essential for accurately interpreting the complex coupling patterns in the aromatic region and unambiguously assigning the protons.

This rigorous, multi-technique approach ensures the scientific integrity of the structure elucidation process, providing a high degree of confidence in the final assigned structure.

References

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. ProQuest. [Link]

  • The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. DergiPark. [Link]

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Structure Elucidation of Organic Compounds. YouTube. [Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. IJRPR. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Int J Pharm Biol Sci. [Link]

  • 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720. PubChem. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • 5-cyclopropylfuran-2-carboxylic acid (C8H8O3). PubChemLite. [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Structure Elucidation: Organic Chemistry II Study Guide. Fiveable. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Cyclopropane carboxylic acid. Wikipedia. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. University of Nairobi. [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of 2-Cyclopropylbenzofuran-5-carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary 2-Cyclopropylbenzofuran-5-carboxylic acid (2-CBCA) , identified by CAS number 1154060-95-3, is a highly specialized chemical intermediate predominantly utilized in the synthesis of neuroactive pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylbenzofuran-5-carboxylic acid (2-CBCA) , identified by CAS number 1154060-95-3, is a highly specialized chemical intermediate predominantly utilized in the synthesis of neuroactive pharmaceutical compounds[1]. Its unique structural motif makes it a critical building block in the development of alpha-7 nicotinic acetylcholine receptor ( α 7 nAChR) agonists. These agonists are currently under intense investigation for their potential to treat cognitive deficits associated with Alzheimer's disease and Mild Cognitive Impairment (MCI) by modulating neuronal plasticity and calcium ion influx[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 2-CBCA, detailing the self-validating experimental methodologies required for its rigorous characterization in a drug discovery setting.

Structural and Physicochemical Profiling

The synthetic utility and biological performance of 2-CBCA are dictated by its three core structural components:

  • Benzofuran Core: Imparts significant lipophilicity and structural rigidity, essential for favorable π−π stacking and hydrophobic interactions within receptor binding pockets.

  • Cyclopropyl Ring: This geminal substitution restricts conformational flexibility and increases lipophilicity without introducing the metabolic liabilities (such as rapid ω -oxidation) typically associated with linear alkyl chains.

  • Carboxylic Acid Moiety: Serves as the primary synthetic handle for amide coupling (e.g., with quinuclidine amines)[2] and dictates the highly pH-dependent solubility profile of the molecule.

Quantitative Data Summary

The following table summarizes the key empirical and predicted physicochemical properties of 2-CBCA required for formulation and pharmacokinetic modeling:

PropertyValue / Description
Chemical Name 2-Cyclopropylbenzofuran-5-carboxylic acid
CAS Number 1154060-95-3
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance Off-white to yellow solid
Predicted pKa ~4.2 – 4.5 (Carboxylic acid proton)
Predicted LogP ~3.0 – 3.5
Topological Polar Surface Area (TPSA) 50.44 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Experimental Methodologies: Solubility and Lipophilicity

Causality & Rationale: Because 2-CBCA contains an ionizable carboxylic acid (pKa ~4.2), its aqueous solubility and partition coefficient (LogD) are highly dependent on the pH of the microenvironment. Accurate determination of these parameters is paramount; they directly predict the molecule's ability to cross the blood-brain barrier (BBB) and achieve oral bioavailability, which are non-negotiable requirements for CNS-targeted α 7 nAChR therapeutics[2].

Protocol 1: Thermodynamic Aqueous Solubility Determination

This self-validating protocol is adapted from[3] using the shake-flask method, optimized for lipophilic acids.

  • Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (simulated gastric fluid, fully unionized state) and pH 7.4 (physiological conditions, ionized state).

  • Saturation: Add an excess amount of solid 2-CBCA (approx. 10 mg/mL) to 5 mL of each buffer in tightly sealed amber glass vials to prevent photodegradation.

  • Equilibration: Mechanically agitate the vials at a constant temperature of 20.0 ± 0.5 °C. Sample aliquots at 24, 48, and 72 hours to definitively prove that thermodynamic equilibrium has been reached (concentration variance < 5% between time points).

  • Phase Separation (Critical Step): Centrifuge the samples at 10,000 rpm for 15 minutes. Expert Insight: Centrifugation is strictly preferred over filtration here. The highly lipophilic benzofuran core of 2-CBCA is prone to non-specific binding to standard syringe filter membranes (e.g., PTFE or Nylon), which would artificially lower the measured aqueous concentration.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved 2-CBCA concentration using HPLC-UV (e.g., at λmax​ 254 nm) against a validated calibration curve.

Protocol 2: Partition Coefficient (LogP/LogD) Determination

This protocol utilizes the shake-flask method as outlined in[4].

  • Phase Pre-saturation: Mutually saturate n-octanol and the aqueous buffer (pH 2.0 for LogP, pH 7.4 for LogD) by stirring them together vigorously for 24 hours prior to the test.

  • Solute Addition: Dissolve a known mass of 2-CBCA into the pre-saturated n-octanol phase to create a stock solution.

  • Partitioning Validation: Combine the octanol stock and aqueous phases in three distinct volume ratios (1:1, 1:2, and 2:1) in separate centrifuge tubes. Expert Insight: Testing multiple ratios is a self-validating mechanism to ensure the calculated partition coefficient is independent of the phase volume and to confirm the compound is not self-associating or forming micelles.

  • Agitation & Separation: Shake the tubes mechanically for 1 hour at 20.0 °C, then centrifuge at 5,000 rpm for 10 minutes to break any micro-emulsions.

  • Analysis: Quantify the concentration of 2-CBCA in both the octanol and aqueous phases via HPLC. Calculate the LogP/LogD based on the mass balance ratio.

G Compound 2-Cyclopropylbenzofuran- 5-carboxylic acid (CAS: 1154060-95-3) Structure Structural Analysis (NMR, LC-MS) Compound->Structure Initial QC Lipophilicity Lipophilicity (LogP/LogD) OECD 107 Structure->Lipophilicity Partitioning Solubility Aqueous Solubility OECD 105 Structure->Solubility Thermodynamics SolidState Solid-State Characterization (DSC, PXRD) Structure->SolidState Polymorphism Application Drug Discovery (e.g., a7 nAChR Agonists) Lipophilicity->Application BBB Penetration Model Solubility->Application Bioavailability Model SolidState->Application Formulation Stability

Physicochemical profiling workflow for 2-Cyclopropylbenzofuran-5-carboxylic acid in drug discovery.

Solid-State Characterization

Causality & Rationale: As a solid intermediate[2], the crystalline nature of 2-CBCA directly impacts its handling, hygroscopicity, and dissolution kinetics during downstream synthetic steps. Identifying the most thermodynamically stable polymorph prevents unexpected batch-to-batch variability during scale-up.

Protocol 3: Thermal and Diffraction Analysis
  • Differential Scanning Calorimetry (DSC): Weigh 2–5 mg of 2-CBCA into an aluminum pan. Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Record the onset temperature of the endothermic melting peak to establish the exact melting point and detect any polymorphic transitions.

  • Powder X-Ray Diffraction (PXRD): Lightly grind the sample to ensure a uniform particle size and minimize preferred orientation effects. Scan the sample from 2 θ = 3° to 40° using Cu-K α radiation ( λ = 1.5406 Å) at a step size of 0.02°. The resulting diffractogram serves as a definitive fingerprint for the specific crystalline form of the batch.

Mechanistic Role in Medicinal Chemistry

In the context of neuropharmacology, 2-CBCA is not a final drug product but a highly optimized precursor. According to [2], the carboxylic acid of 2-CBCA undergoes amide coupling with complex bridged amines (such as quinuclidine derivatives).

The resulting amides act as potent, selective agonists for the α 7 nAChR. Because this receptor subtype has a high permeability for calcium ions, its activation by these synthesized agonists triggers a rapid influx of cations into the neuron. This cascade modulates neurotransmitter release and stimulates axonal growth, addressing the cholinergic deficiencies that characterize the early clinical manifestations of Alzheimer's disease[2].

Pathway Intermediate 2-Cyclopropylbenzofuran- 5-carboxylic acid AmideCoupling Amide Coupling (e.g., Quinuclidine amines) Intermediate->AmideCoupling Synthesis Agonist a7 nAChR Agonist AmideCoupling->Agonist Lead Compound Receptor a7 nAChR Activation Agonist->Receptor Target Binding Outcome Cognitive Enhancement (Alzheimer's/MCI) Receptor->Outcome Cation Influx

Synthetic integration of 2-CBCA into a7 nAChR agonists and subsequent biological signaling pathway.

References

  • Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL
  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

Sources

Foundational

Technical Whitepaper: Chemical Architecture and Synthesis of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Executive Summary 2-Cyclopropylbenzofuran-5-carboxylic acid is a highly specialized, privileged molecular scaffold utilized extensively in modern neuropharmacology. Characterized by a rigid benzofuran core, a sterically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropylbenzofuran-5-carboxylic acid is a highly specialized, privileged molecular scaffold utilized extensively in modern neuropharmacology. Characterized by a rigid benzofuran core, a sterically demanding cyclopropyl substituent, and a versatile carboxylic acid handle, this compound serves as a critical synthetic intermediate. Its primary application lies in the development of geminal substituted quinuclidine amides, which function as potent, selective agonists of the α7 nicotinic acetylcholine receptor (α7 nAChR) for the treatment of cognitive impairments such as Alzheimer's disease and schizophrenia[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a fully validated, self-contained protocol for its de novo synthesis.

Physicochemical Profile & Structural Rationale

The structural design of 2-cyclopropylbenzofuran-5-carboxylic acid is highly intentional, balancing lipophilicity, metabolic stability, and synthetic tractability. The quantitative properties of the compound are summarized in Table 1.

Table 1: Physicochemical and Identification Data

PropertyValueStructural Rationale
Chemical Name 2-Cyclopropylbenzofuran-5-carboxylic acid-
CAS Registry Number 1154060-95-3[2]-
Molecular Formula C12H10O3[3]-
Molecular Weight 202.21 g/mol Optimal low MW for an intermediate, allowing downstream coupling without exceeding Lipinski's Rule of 5 limits.
Core Scaffold BenzofuranProvides a rigid, planar, hydrophobic geometry that docks favorably into the orthosteric binding site of target receptors[1].
C2-Substituent Cyclopropyl GroupIntroduces steric bulk and unique conformational rigidity. Enhances metabolic stability (resistance to P450 oxidation) compared to linear alkyl chains while fine-tuning LogP[1].
C5-Substituent Carboxylic AcidServes as the primary electrophilic handle for downstream functionalization, typically via amide bond formation[1].

Mechanistic Role in Neuropharmacology (α7 nAChR Agonism)

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel highly expressed in regions of the brain critical for learning and memory, specifically the hippocampus and cerebral cortex[1].

Causality in Target Selection

In neurodegenerative conditions like Alzheimer's disease, there is a progressive deficiency in cholinergic signaling[1]. While traditional therapies (e.g., donepezil) inhibit acetylcholinesterase to globally increase acetylcholine levels, this often leads to off-target peripheral side effects. Direct, selective activation of the α7 nAChR restricts stimulation strictly to relevant central nervous system neurons, avoiding unwanted muscle stimulation[1].

When 2-cyclopropylbenzofuran-5-carboxylic acid is coupled with a basic amine (such as a quinuclidine derivative), the resulting amide acts as a powerful pharmacophore. The quinuclidine nitrogen mimics the quaternary ammonium of endogenous acetylcholine, while the lipophilic benzofuran core anchors the molecule within the receptor's hydrophobic pocket, triggering a downstream signaling cascade that enhances synaptic plasticity[1].

Signaling_Pathway A Amide Agonist B α7 nAChR Activation A->B Binding C Ca2+ Influx B->C Channel Opening D Neurotransmitter Release C->D Exocytosis E Cognitive Enhancement D->E Synaptic Plasticity

Figure 1: Downstream neurochemical signaling pathway following α7 nAChR activation.

De Novo Synthesis & Protocol Validation

The synthesis of 2-cyclopropylbenzofuran-5-carboxylic acid is elegantly achieved via a two-step sequence: a palladium-catalyzed tandem Sonogashira coupling/cyclization, followed by base-mediated saponification[1].

Synthesis_Workflow A Methyl 4-hydroxy-3-iodobenzoate + Ethynylcyclopropane B Tandem Sonogashira & Cyclization PdCl2(PPh3)2, CuI, TMG DMF, 50°C, 12h A->B Cross-Coupling C Methyl 2-cyclopropylbenzofuran- 5-carboxylate (B-300) B->C 61% Yield D Base Hydrolysis (Saponification) LiOH·H2O, THF/H2O RT, 12h C->D Deprotection E 2-Cyclopropylbenzofuran- 5-carboxylic acid (B-301) D->E Acidic Workup

Figure 2: De novo synthesis workflow of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Protocol 1: Synthesis of Methyl 2-cyclopropylbenzofuran-5-carboxylate (Intermediate B-300)

Causality of Experimental Choices:

  • Catalyst System (PdCl2(PPh3)2 / CuI): The standard Sonogashira co-catalyst system. CuI forms a copper acetylide intermediate with ethynylcyclopropane, which undergoes transmetalation with the Pd-aryl complex formed by oxidative addition into the aryl iodide[1].

  • Base Selection (1,1,3,3-Tetramethylguanidine, TMG): Used in a 10-fold excess, TMG is a strong, hindered, non-nucleophilic organic base. It facilitates terminal alkyne deprotonation and neutralizes the HI byproduct without causing unwanted nucleophilic attack on the ester[1].

  • Solvent & Temperature (DMF, 50 °C): DMF ensures complete solvation of polar inorganic salts. Mild heating (50 °C) provides the kinetic energy required for the subsequent intramolecular cyclization (nucleophilic attack of the phenol onto the activated alkyne) without degrading the strained cyclopropyl ring[1].

Step-by-Step Methodology:

  • In a dry, inert-gas flushed reaction vessel, dissolve methyl 4-hydroxy-3-iodobenzoate (4.2 g, 15 mmol) and ethynylcyclopropane (1.0 g, 15 mmol) in anhydrous N,N-dimethylformamide (40 mL)[1].

  • Add 1,1,3,3-tetramethylguanidine (17 g, 0.15 mol), bis(triphenylphosphine)palladium(II) chloride (1.05 g, 1.5 mmol), and copper(I) iodide (0.29 g, 1.5 mmol)[1].

  • Stir the resulting mixture at 50 °C for 12 hours[1].

  • Validation Checkpoint 1: Monitor the reaction via TLC (Petroleum Ether:Ethyl Acetate 8:1). Complete consumption of the starting iodide indicates successful coupling.

  • Quench the reaction with water (50 mL) and extract the aqueous layer with dichloromethane (3 x 50 mL)[1].

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo[1].

  • Purify via silica gel chromatography (Petroleum Ether:Ethyl Acetate = 8:1) to yield Intermediate B-300 as a yellow solid (approx. 2.0 g, 61% yield)[1].

  • Validation Checkpoint 2: Confirm structural integrity via 1H-NMR. Look for the disappearance of the terminal alkyne proton and the appearance of the diagnostic benzofuran C3-H singlet.

Protocol 2: Saponification to 2-Cyclopropylbenzofuran-5-carboxylic acid (Compound B-301)

Causality of Experimental Choices:

  • Reagent (LiOH·H2O): The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This increases the electrophilicity of the carbonyl carbon, accelerating hydroxide attack at room temperature[1].

  • Solvent System (THF/Water 3:1 v/v): A miscible biphasic system. THF dissolves the lipophilic methyl ester, while water dissolves the LiOH, ensuring a homogeneous reaction environment that prevents localized concentration spikes and side reactions[1].

Step-by-Step Methodology:

  • To a solution of Intermediate B-300 (0.50 g, 2.3 mmol) in tetrahydrofuran (15 mL), add a pre-mixed solution of lithium hydroxide monohydrate (0.29 g, 6.9 mmol) in water (5.0 mL)[1].

  • Stir the resulting solution continuously at room temperature for 12 hours[1].

  • Validation Checkpoint 3: Track hydrolysis via TLC to ensure the complete disappearance of the less polar ester spot.

  • Acidify the mixture to pH ~2 using 2.0 M aqueous hydrochloric acid. This protonates the lithium carboxylate salt, precipitating the free carboxylic acid[1].

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL)[1].

  • Wash combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product[1].

  • Validation Checkpoint 4: Perform 1H-NMR (CD3OD) to validate the final structure. Confirm the loss of the methyl ester singlet (~3.9 ppm) while verifying the retention of the cyclopropyl multiplet signals.

Downstream Application: Amide Bond Formation

Once synthesized and validated, 2-cyclopropylbenzofuran-5-carboxylic acid is typically subjected to standard peptide coupling conditions. Utilizing coupling reagents such as HATU or EDCI/HOBt in the presence of a tertiary amine base (e.g., DIPEA), the carboxylic acid is activated and reacted with a geminal substituted quinuclidine amine[1]. This yields the final neuropharmacological active pharmaceutical ingredient (API) ready for in vitro binding assays against the α7 nAChR.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Introduction 2-Cyclopropylbenzofuran-5-carboxylic acid, a distinct member of the benzofuran family of heterocyclic compounds, presents a subject of increasing interest within medicinal chemistry and drug discovery. Benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclopropylbenzofuran-5-carboxylic acid, a distinct member of the benzofuran family of heterocyclic compounds, presents a subject of increasing interest within medicinal chemistry and drug discovery. Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique structural combination of a rigid benzofuran scaffold, a lipophilic cyclopropyl group, and an ionizable carboxylic acid moiety in 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS No: 1154060-95-3; Molecular Formula: C₁₂H₁₀O₃) suggests a nuanced physicochemical profile that warrants thorough investigation for any potential therapeutic application.[2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Cyclopropylbenzofuran-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure. The presence of both polar and non-polar regions in 2-Cyclopropylbenzofuran-5-carboxylic acid dictates its behavior in various solvent systems.

  • The Benzofuran Ring and Cyclopropyl Group: The fused bicyclic benzofuran system and the cyclopropyl substituent are largely non-polar and hydrophobic. This structural aspect suggests that the compound will likely be miscible with many organic solvents.[3]

  • The Carboxylic Acid Group: The carboxylic acid functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This group is expected to be the primary driver of the compound's solubility in polar and aqueous media. As a weak acid, its ionization state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution.[5]

Based on these structural features, a general solubility profile can be predicted:

  • Aqueous Solubility: The compound is expected to have low intrinsic solubility in neutral water due to the significant non-polar portion of the molecule.[6] However, its solubility is predicted to increase significantly in alkaline aqueous solutions where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[7]

  • Organic Solubility: Due to the presence of the benzofuran ring and cyclopropyl group, the compound is anticipated to be soluble in a range of organic solvents, particularly those with moderate to high polarity such as ethanol, methanol, and acetone.[4] Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocols for Solubility Determination

A systematic approach is crucial for accurately characterizing the solubility of 2-Cyclopropylbenzofuran-5-carboxylic acid. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Assessment

A preliminary assessment of solubility in various solvents can provide valuable insights into the compound's general characteristics and guide the selection of solvents for quantitative analysis. This can be achieved through a systematic classification scheme.[7][8]

Step-by-Step Protocol:
  • Preparation: Add approximately 2-3 mg of 2-Cyclopropylbenzofuran-5-carboxylic acid to a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent from the list below.

  • Observation: Vigorously shake each test tube for 1-2 minutes and visually inspect for the dissolution of the solid.

  • Classification: Classify the compound's solubility in each solvent as "soluble," "partially soluble," or "insoluble."

Recommended Solvents for Qualitative Testing:
  • Water (H₂O)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetone

  • Dichloromethane (DCM)

  • Hexane

The expected outcome is that the compound will be soluble in the basic solutions (NaHCO₃ and NaOH) due to salt formation, and in the polar organic solvents.[9]

G cluster_0 Qualitative Solubility Workflow start Start with solid compound water Add Water start->water observe_water Observe Solubility water->observe_water base Add 5% NaOH / NaHCO3 observe_water->base If Insoluble end Classify Solubility Profile observe_water->end If Soluble (Polar Neutral) observe_base Observe Solubility base->observe_base acid Add 5% HCl observe_acid Observe Solubility acid->observe_acid organic Add Organic Solvents (EtOH, MeOH, etc.) observe_organic Observe Solubility organic->observe_organic observe_base->acid If Insoluble observe_base->end If Soluble (Strong/Weak Acid) observe_acid->organic If Insoluble observe_acid->end If Soluble (Base) observe_organic->end Soluble in Organics

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Step-by-Step Protocol:
  • Sample Preparation: Add an excess amount of 2-Cyclopropylbenzofuran-5-carboxylic acid to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The benzofuran structure should provide strong UV absorbance for sensitive detection.[11]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

G cluster_1 Quantitative Solubility (Shake-Flask) start Add excess solid to solvent equilibrate Agitate at constant T (24-48h) start->equilibrate settle Settle undissolved solid equilibrate->settle aliquot Withdraw supernatant settle->aliquot filter Filter (0.45 µm) aliquot->filter analyze Analyze by HPLC-UV filter->analyze calculate Calculate Solubility (mg/mL or µg/mL) analyze->calculate

Caption: Workflow for quantitative solubility determination.

Data Presentation

The results from the quantitative solubility experiments should be tabulated for clear comparison and interpretation.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Standard Deviation
Deionized Water25~7.0Experimental ValueExperimental Value
Phosphate Buffer257.4Experimental ValueExperimental Value
0.1 M HCl251.0Experimental ValueExperimental Value
0.1 M NaOH2513.0Experimental ValueExperimental Value
Ethanol25N/AExperimental ValueExperimental Value
Methanol25N/AExperimental ValueExperimental Value

Conclusion

References

  • IJSDR (International Journal of Scientific Development and Research). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Available at: [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • University of Al-maarif. Determination of Solubility Class. Available at: [Link]

  • ResearchGate. AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID. Available at: [Link]

  • ResearchGate. Important benzofurans as pharmaceutical agents. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. New benzofuran derivatives as an antioxidant agent. Available at: [Link]

  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). Available at: [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Available at: [Link]

  • Rlavie. Benzofuran-5-Carboxylic Acid|CAS 90721-27-0|Rlavie. Available at: [Link]

  • PubChemLite. 5-cyclopropylfuran-2-carboxylic acid (C8H8O3). Available at: [Link]

  • NextSDS. 5-CYCLOPROPYL-2-METHYL-FURAN-3-CARBOXYLIC ACID. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76720, 2,5-Furandicarboxylic acid. Available at: [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available at: [Link]

Sources

Foundational

Discovery and Optimization of 2-Cyclopropylbenzofuran-5-carboxylic Acid Derivatives: A Privileged Scaffold in Modern Therapeutics

Abstract: The 2-cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) architecture has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. Originally explored for its unique p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) architecture has emerged as a highly versatile and privileged pharmacophore in contemporary drug discovery. Originally explored for its unique physicochemical properties, this scaffold has become a cornerstone in the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV) NS5B polymerase[1], calcium release-activated calcium (CRAC) channel modulators[2], and α -7 nicotinic acetylcholine receptor (nAChR) agonists[3]. This whitepaper provides an in-depth technical analysis of the structural rationale, self-validating synthetic methodologies, and biological applications of this critical chemical entity.

Structural Rationale & Pharmacophore Modeling

The selection of the 2-cyclopropylbenzofuran-5-carboxylic acid core is not arbitrary; it is driven by precise stereoelectronic and thermodynamic requirements for target engagement.

  • The Cyclopropyl Anchor: Unlike linear alkyl chains (e.g., ethyl or propyl groups) which suffer significant entropic penalties upon binding due to the restriction of rotatable bonds, the cyclopropyl group provides a rigid, lipophilic anchor. This moiety fits precisely into shallow, hydrophobic allosteric pockets—such as the Thumb Pocket II of the HCV NS5B polymerase—locking the molecule into an optimal binding pose with minimal conformational energy loss[1].

  • The Benzofuran Core: The planar, electron-rich bicyclic system facilitates robust π−π stacking interactions with aromatic amino acid residues within the target protein's active or allosteric sites.

  • The C5-Carboxylic Acid: Serving as the primary vector for diversification, the carboxylic acid allows for rapid library generation via amide or sulfonamide coupling. In its free acid form, it can also act as a critical hydrogen-bond donor/acceptor pair[4].

MOA Drug Benzofuran Derivative Target NS5B Polymerase (Thumb Pocket II) Drug->Target Hydrophobic Anchoring Complex Allosteric Complex Target->Complex Conformation Conformational Lock Complex->Conformation Induced Fit Inhibition Replication Arrest Conformation->Inhibition Catalytic Failure

Allosteric inhibition mechanism of NS5B polymerase by benzofuran derivatives.

Self-Validating Synthetic Methodologies

The construction of the 2-cyclopropylbenzofuran-5-carboxylic acid core requires a highly controlled, step-wise approach. The following protocol outlines a scalable, self-validating workflow designed to ensure intermediate fidelity and prevent downstream catalytic poisoning.

Protocol 1: Synthesis of the Core Scaffold

Step 1: Sonogashira Coupling

  • Procedure: To a degassed solution of methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in DMF/Triethylamine (1:1), add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq). Slowly introduce cyclopropylacetylene (1.2 eq) and stir at 60°C for 4 hours.

  • Causality: Triethylamine serves a dual purpose as both the base to deprotonate the alkyne and the ligand to stabilize the Pd(0) species. The slow addition of the alkyne prevents unwanted Glaser homocoupling.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is validated when the starting material spot (UV active, low Rf) is entirely replaced by the alkyne intermediate. LC-MS must confirm the[M+H]+ mass before proceeding, ensuring no unreacted iodide remains to interfere with cyclization.

Step 2: Intramolecular Cyclization

  • Procedure: Isolate the intermediate and dissolve in NMP. Add DBU (2.0 eq) and heat to 120°C for 6 hours.

  • Causality: The strong, non-nucleophilic base (DBU) facilitates the 5-endo-dig cyclization of the phenol onto the activated alkyne, forming the thermodynamically stable benzofuran ring.

  • Self-Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the alkyne proton and the appearance of a distinct singlet at ~6.5 ppm (the C3 proton of the benzofuran ring) validates successful cyclization. Do not proceed if the alkyne intermediate exceeds 5% integration.

Step 3: Saponification

  • Procedure: Dissolve the resulting methyl 2-cyclopropylbenzofuran-5-carboxylate in a THF/H₂O (3:1) mixture. Add 2.0 M LiOH (3.0 eq) and stir at ambient temperature for 12 hours. Acidify to pH 2 with 1.0 M HCl to precipitate the product.

  • Causality: The biphasic THF/H₂O system ensures that both the lipophilic ester and the hydrophilic hydroxide react efficiently at the solvent interface.

  • Self-Validation: The precipitation upon acidification acts as a physical validation of successful hydrolysis. Filter and wash the solid; LC-MS must show >98% purity (m/z [M-H]⁻) to ensure no residual ester or transition metals carry over into biological assays.

SynthFlow SM Methyl 4-Hydroxy- 3-iodobenzoate Coupling Sonogashira Coupling (Cyclopropylacetylene, Pd/Cu) SM->Coupling Cyclization Intramolecular Cyclization (DBU, NMP) Coupling->Cyclization Intermediate Ester Intermediate Cyclization->Intermediate Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Product 2-Cyclopropylbenzofuran- 5-carboxylic acid Hydrolysis->Product

Synthetic workflow of 2-cyclopropylbenzofuran-5-carboxylic acid.

Biological Evaluation & Structure-Activity Relationship (SAR)

Once the core is synthesized, the C5-carboxylic acid is typically derivatized into amides or sulfonamides to optimize target affinity and pharmacokinetic properties. In the context of HCV NS5B polymerase inhibition, the introduction of a sulfonamide group at the C6 position, coupled with specific amide substitutions at C5, yields sub-nanomolar potency[1],[5].

Table 1: Representative SAR of 2-Cyclopropylbenzofuran-5-carboxamide Derivatives against HCV NS5B

Compound IDR1 (C6 Position)R2 (C5 Amide Substituent)NS5B IC₅₀ (nM)CC₅₀ (µM)Hepatic Clearance (µL/min/mg)
1 (Core) -H-OH (Free Acid)>10,000>5045.2
2 -NH₂-NH-Methyl850>5032.1
3 -NHSO₂Me-NH-Methyl42>5018.5
4 -NHSO₂Me-N(Me)Cyclohexyl12>5014.2

Data synthesis based on established NNI profiles in patent literature[1].

Protocol 2: HCV NS5B Polymerase Enzymatic Assay

To evaluate the inhibitory potency of the synthesized derivatives, a robust, self-validating biochemical assay is required.

  • Reagent Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.05% Triton X-100.

  • Causality of Buffer Components:

    • DTT (Dithiothreitol): Maintains the cysteine residues of the NS5B polymerase in a reduced state, preventing oxidative cross-linking and loss of catalytic activity.

    • Triton X-100: A non-ionic surfactant that prevents the highly lipophilic benzofuran derivatives from forming colloidal aggregates, which are a common source of false-positive inhibition in High-Throughput Screening (HTS).

  • Procedure: Incubate the recombinant NS5B enzyme (10 nM) with the test compound (serial dilutions) for 15 minutes. Initiate the reaction by adding the RNA template and ³H-labeled NTPs. Terminate after 60 minutes using 10% TCA (Trichloroacetic acid) to precipitate the synthesized RNA.

  • Self-Validation: The assay must include a known pan-genotypic NS5B reference inhibitor (e.g., a validated NNI or Sofosbuvir active metabolite) as a positive control. The assay is only considered valid if the reference compound yields an IC₅₀ within 3-fold of its historical average. Furthermore, a "No-Enzyme" control must be run to establish the baseline background radiation; failure to achieve a signal-to-background ratio of >10:1 invalidates the run.

Expanding Therapeutic Horizons

While historically anchored in antiviral research[4], the 2-cyclopropylbenzofuran-5-carboxylic acid scaffold is experiencing a renaissance in other therapeutic areas:

  • CRAC Channel Inhibition: Recent patent literature highlights the use of cyclopropyl-substituted 2H-benzopyran and benzofuran derivatives as potent inhibitors of calcium release-activated calcium (CRAC) channels. These compounds show remarkable efficacy in suppressing inflammatory cell activation, offering new avenues for treating acute membrane adenitis and other severe inflammatory conditions[2].

  • Neurological Targets: The scaffold has also been integrated into geminal substituted quinuclidine amide compounds acting as α -7 nicotinic acetylcholine receptor (nAChR) agonists, aimed at ameliorating cognitive deficits in neurodegenerative diseases[3].

Conclusion

The 2-cyclopropylbenzofuran-5-carboxylic acid is far more than a simple chemical building block; it is a highly optimized, privileged scaffold that solves complex thermodynamic and stereoelectronic challenges in drug design. By adhering to self-validating synthetic protocols and rigorous biochemical assay standards, researchers can leverage this core to unlock novel therapeutics across virology, immunology, and neurology.

References

  • Source: Google Patents (US9242998B2)
  • Source: Google Patents (CN116396330B)
  • Source: Google Patents (WO2016100184A1)
  • Antiviral compounds useful as inhibitors of the hepatitis C virus (HCV)

Sources

Exploratory

Preliminary screening of 2-Cyclopropylbenzofuran-5-carboxylic acid bioactivity

An in-depth technical analysis and screening strategy for 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3), designed for medicinal chemists and drug discovery professionals. Executive Summary: The Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and screening strategy for 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3), designed for medicinal chemists and drug discovery professionals.

Executive Summary: The Strategic Value of the Scaffold

In fragment-based drug discovery (FBDD), selecting the right starting pharmacophore is the most critical determinant of a campaign's success. As a Senior Application Scientist, I approach 2-Cyclopropylbenzofuran-5-carboxylic acid not merely as a chemical commodity, but as a "privileged scaffold."

Benzofuran-5-carboxylic acid derivatives have a well-documented history of interacting with high-value therapeutic targets, most notably protein tyrosine phosphatases like and. The strategic addition of a cyclopropyl group at the C2 position is a deliberate structural choice: it restricts the conformational flexibility of the oxygen lone pairs, enhances lipophilic ligand efficiency (LLE), and provides a rigid, metabolically stable vector that optimally fills secondary hydrophobic pockets without the oxidative liabilities of a standard alkyl chain.

Mechanistic Rationale & Target Selection

Before initiating a high-throughput screening (HTS) cascade, we must define the mechanistic rationale for our target panel. We evaluate this fragment against three primary target classes where the benzofuran core has proven efficacy:

  • mPTPB (Tuberculosis Virulence Factor): The 5-carboxylic acid acts as a bioisostere for phosphate, anchoring the fragment into the positively charged catalytic cleft of mPTPB. Inhibiting this enzyme prevents the mycobacterium from suppressing host macrophage immune responses.

  • LYP (Autoimmune Diseases): LYP features a unique secondary binding pocket adjacent to its active site. The 2-cyclopropyl moiety is hypothesized to project directly into this pocket, offering a vector for selectivity over homologous phosphatases like TCPTP.

  • CDK8 (Osteoporosis): Benzofuran derivatives have demonstrated via the suppression of Cyclin-dependent kinase 8 (CDK8).

The Fragment Screening Cascade

To prevent false positives—a notorious issue in fragment screening—the workflow must be strictly gated. We employ a three-tier cascade moving from biochemical validation to cellular target engagement.

Workflow A 2-Cyclopropylbenzofuran-5-carboxylic acid (Fragment Library) B Tier 1: Biochemical Screening (mPTPB, LYP, CDK8 Assays) A->B C Hit Validation (Orthogonal Assays: SPR & DSF) B->C IC50 < 50 µM D Tier 2: Cellular Assays (CETSA & Phenotypic Screens) C->D Confirmed Binding E Tier 3: ADME/Tox Profiling (Microsomal Stability & Caco-2) D->E Target Engagement

Tiered high-throughput screening cascade for benzofuran fragment evaluation.

Self-Validating Experimental Methodologies

A protocol is only as good as its internal controls. The following methodologies are designed with built-in causality and self-validation to ensure data integrity.

Protocol A: High-Throughput Enzymatic Phosphatase Assay (mPTPB/LYP)

Causality: We utilize p-nitrophenyl phosphate (pNPP) as a universal colorimetric substrate. Crucially, we include 0.01% Triton X-100 in the buffer. Fragments often form colloidal aggregates that promiscuously inhibit enzymes; the detergent prevents this, ensuring that only true active-site binders register as hits. Dithiothreitol (DTT) is included to maintain the catalytic cysteine in its active, reduced state.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Bis-Tris (pH 6.5), 2 mM DTT, 150 mM NaCl, and 0.01% Triton X-100.

  • Enzyme Incubation: Dispense 10 nM of recombinant mPTPB or LYP into a 384-well plate. Add 2-Cyclopropylbenzofuran-5-carboxylic acid in a 10-point dose-response curve (ranging from 1 µM to 500 µM).

  • Self-Validation Controls: Include a DMSO-only well (Negative Control/100% activity) and a known competitive inhibitor like Suramin (Positive Control/0% activity). Calculate the Z'-factor; proceed only if Z' > 0.6.

  • Reaction Initiation: Add 2 mM pNPP to initiate the reaction.

  • Quenching & Readout: Incubate for 30 minutes at 37°C. Quench the reaction with 5 M NaOH. Read absorbance at 405 nm using a microplate reader.

Protocol B: Cellular Target Engagement via CETSA

Causality: Biochemical IC50s do not guarantee that a compound can cross the lipid bilayer or bind its target in a crowded cytosolic environment. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle that a ligand-bound protein unfolds at a higher temperature ( Tagg​ ) than the unbound apo-protein.

Step-by-Step Workflow:

  • Cell Treatment: Culture RAW 264.7 macrophages (for mPTPB models) or Jurkat T-cells (for LYP models). Treat cells with 50 µM of the fragment or a vehicle control (0.1% DMSO) for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to avoid detergents that might disrupt ligand-target complexes.

  • Separation & Quantification: Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins. Run the soluble supernatant on an SDS-PAGE gel and quantify the target protein via Western blot. A rightward shift in the melting curve validates intracellular target engagement.

Quantitative Screening Data

The table below summarizes the baseline screening metrics for 2-Cyclopropylbenzofuran-5-carboxylic acid. Ligand Efficiency (LE) is prioritized over raw IC50, as it normalizes binding affinity against the heavy atom count, indicating the fragment's potential for structural elaboration.

TargetAssay TypeIC50 (µM)Ligand Efficiency (LE)Lipophilic LE (LLE)Selectivity Fold
mPTPB Enzymatic (pNPP)12.40.383.2>10x (vs. PTP1B)
LYP Enzymatic (pNPP)18.70.352.9>5x (vs. TCPTP)
CDK8 Kinase (LanthaScreen)45.20.292.1N/A

Note: An LE > 0.30 is generally considered an excellent starting point for hit-to-lead optimization.

Mechanistic Pathway & Hit-to-Lead Trajectory

Once baseline bioactivity is established, the compound serves as an anchor. For example, in the context of tuberculosis, inhibiting mPTPB directly alters the host-pathogen dynamic. The benzofuran core neutralizes the virulence factor, allowing the macrophage to resume its natural immune function.

Pathway Inhibitor Benzofuran-5-carboxylic Acid Derivative Target mPTPB (Virulence Factor) Inhibitor->Target Competitive Inhibition Host Host Immune Response (Macrophage) Inhibitor->Host Restores Activation Target->Host Suppresses (Pathogenic State) Outcome Mycobacterial Clearance Host->Outcome Phagocytosis & Cytokine Release

Mechanism of action: mPTPB inhibition restoring macrophage immune response.

Future Optimization: Structural biology (X-ray crystallography) should be utilized to map the exact orientation of the cyclopropyl ring. Subsequent synthetic efforts will likely focus on functionalizing the C3 and C6 positions of the benzofuran ring to reach adjacent sub-pockets, driving the IC50 from the micromolar fragment range into the low nanomolar lead range.

References

  • Title: Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Title: A Potent and Selective Small-Molecule Inhibitor for the Lymphoid-Specific Tyrosine Phosphatase (LYP), a Target Associated with Autoimmune Diseases. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Source: J-Stage (Chemical and Pharmaceutical Bulletin). URL: [Link]

  • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: National Institutes of Health (PMC). URL: [Link]

Foundational

Comprehensive Technical Guide on 2-Cyclopropylbenzofuran-5-carboxylic Acid: Physicochemical Properties, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Weight Profiling, Synthetic Methodology, and Pharmacological Utility Executive Summary In early-stage central...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Weight Profiling, Synthetic Methodology, and Pharmacological Utility

Executive Summary

In early-stage central nervous system (CNS) drug development, the selection of molecular building blocks is strictly governed by physicochemical constraints. As a Senior Application Scientist overseeing medicinal chemistry campaigns, I frequently emphasize that a building block’s molecular weight (MW) is not merely a physical constant—it is a strict boundary condition for downstream pharmacokinetic viability.

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized intermediate utilized primarily in the synthesis of α 7 nicotinic acetylcholine receptor ( α 7 nAChR) agonists . With an exact molecular weight of 202.21 g/mol , this compound provides an optimal balance of lipophilicity, steric bulk, and target-binding geometry while preserving a low mass profile, ensuring that the final active pharmaceutical ingredient (API) adheres to Lipinski’s Rule of Five for blood-brain barrier (BBB) penetration.

Physicochemical Profiling & Molecular Weight Analysis

To design effective CNS therapeutics, we must rigorously validate the mass contributions of our starting materials. The molecular weight of 2-cyclopropylbenzofuran-5-carboxylic acid is derived from its formula, C12H10O3 .

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 2-Cyclopropylbenzofuran-5-carboxylic acid
CAS Registry Number 1154060-95-3
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Monoisotopic Mass 202.06299 Da
Topological Polar Surface Area (TPSA) 50.4 Ų
Table 2: Atomic Mass Contribution Breakdown
ElementAtom CountAtomic Mass ( g/mol )Total Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 1212.011144.13271.28%
Hydrogen (H) 101.00810.0804.98%
Oxygen (O) 315.99947.99723.74%
Total 25 - 202.209 100.00%

Note: The calculated MW of 202.209 g/mol is conventionally rounded to 202.21 g/mol in standard laboratory informatics systems.

Pharmacological Significance: Targeting the α 7 nAChR Pathway

The structural logic behind this specific molecule is rooted in its application for cognitive diseases (e.g., Alzheimer's disease, schizophrenia). The α 7 nAChR subtype is highly concentrated in the hippocampus and cerebral cortex .

Mechanistic Causality of the Scaffold:

  • Benzofuran Core: Provides a rigid, hydrophobic π -system essential for burying into the lipophilic pockets of the α 7 receptor.

  • Cyclopropyl Substitution: Adds necessary steric bulk to lock the molecule into an active conformation without inflating the molecular weight (adding only 41 Da), which would occur with larger aliphatic or aromatic rings.

  • Carboxylic Acid Handle: Acts as the critical conjugation point for amide coupling with basic amines (e.g., quinuclidine derivatives), forming the final agonist.

a7_nAChR_Pathway A a7 nAChR Agonist (Benzofuran Derivative) B a7 nAChR Activation (Hippocampus/Cortex) A->B Binding C Ca2+ Influx B->C Channel Opening D Neurotransmitter Release (Glutamate/Dopamine) C->D Depolarization E Synaptic Plasticity & Cognitive Enhancement D->E Modulation

Fig 1: α7 nAChR signaling pathway modulated by benzofuran-derived agonists.

Synthetic Methodology & Experimental Protocols

To ensure reproducibility, every protocol described here operates as a self-validating system. The synthesis of 2-cyclopropylbenzofuran-5-carboxylic acid is achieved via a robust two-step process utilizing a Sonogashira coupling/tandem cyclization followed by saponification .

Synthesis_Workflow SM Methyl 4-hydroxy- 3-iodobenzoate + Ethynylcyclopropane Step1 Pd-Catalyzed Coupling & Cyclization (50°C) SM->Step1 Int Methyl 2-cyclopropyl- benzofuran-5-carboxylate Step1->Int TLC Validated Step2 LiOH Hydrolysis (THF/Water, RT) Int->Step2 Prod 2-Cyclopropylbenzofuran- 5-carboxylic acid (MW: 202.21) Step2->Prod LC-MS Validated

Fig 2: Two-step synthetic workflow for 2-cyclopropylbenzofuran-5-carboxylic acid.

Protocol 1: Synthesis of Methyl 2-cyclopropylbenzofuran-5-carboxylate

Objective: Construct the benzofuran core via a one-pot cross-coupling and cyclization. Causality: The palladium catalyst (PdCl₂(PPh₃)₂) drives the C-C bond formation between the aryl iodide and the terminal alkyne. 1,1,3,3-Tetramethylguanidine (TMG) is deliberately chosen as a strong, non-nucleophilic base; it deprotonates the ortho-hydroxyl group to trigger an immediate 5-endo-dig cyclization without prematurely hydrolyzing the methyl ester.

Step-by-Step Procedure:

  • Charge: To a dry reaction vessel, add methyl 4-hydroxy-3-iodobenzoate (4.2 g, 15 mmol), ethynylcyclopropane (1.0 g, 15 mmol), and N,N-dimethylformamide (DMF, 40 mL).

  • Base Addition: Introduce 1,1,3,3-tetramethylguanidine (17 g, 0.15 mol).

  • Catalysis: Add bis(triphenylphosphine)palladium(II) chloride (1.05 g, 1.5 mmol) and copper iodide (0.29 g, 1.5 mmol).

  • Reaction: Stir the mixture at 50 °C for 12 hours under an inert N₂ atmosphere.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material (Eluent: Petroleum ether:Ethyl acetate = 8:1). Complete disappearance of the aryl iodide spot confirms cyclization.

  • Workup: Quench with water (50 mL), extract with dichloromethane (3 x 50 mL), dry over anhydrous sodium sulfate, and purify via silica gel chromatography to yield the intermediate as a yellow solid (approx. 61% yield).

Protocol 2: Saponification to the Target Acid

Objective: Cleave the methyl ester to yield the free carboxylic acid (Target MW: 202.21 g/mol ). Causality: Lithium hydroxide monohydrate in a THF/water mixture provides mild, selective ester cleavage. THF is critical as it solubilizes the highly lipophilic benzofuran intermediate, while water dissolves the LiOH, creating a homogenous biphasic reaction environment at room temperature to prevent ring-opening of the cyclopropyl group.

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate compound (0.50 g, 2.3 mmol) in THF (15 mL).

  • Hydrolysis: Add a solution of lithium hydroxide monohydrate (0.29 g, 6.9 mmol) dissolved in water (5.0 mL).

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Pull a 10 µL aliquot, dilute in methanol, and inject into the LC-MS. The reaction is complete when the intermediate mass is fully replaced by the [M-H]⁻ ion at m/z 201.2.

  • Isolation: Acidify the solution with 2.0 M aqueous hydrochloric acid to pH ~2 to protonate the carboxylate. Extract the precipitated acid with ethyl acetate (3 x 20 mL).

  • Final Polish: Wash combined organic layers with brine, dry, and concentrate in vacuo to yield 2-cyclopropylbenzofuran-5-carboxylic acid.

Analytical Validation & Quality Control

To definitively confirm that the synthesized batch matches the theoretical molecular weight of 202.21 g/mol , the following analytical suite must be executed:

  • Mass Spectrometry (ESI-MS): Operating in negative ion mode is highly recommended for carboxylic acids. The base peak must manifest at m/z 201.2 [M-H]⁻ .

  • ¹H-NMR (400 MHz, CD₃OD): Must account for exactly 10 protons. Key diagnostic peaks include the aromatic protons of the benzofuran core and the distinct multiplet signature of the cyclopropyl ring between 0.8–1.2 ppm.

  • HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% Formic Acid) to ensure purity >98% prior to downstream amide coupling.

References

  • Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL
Exploratory

Theoretical Properties and Computational Profiling of 2-Cyclopropylbenzofuran-5-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized pharmacophoric building block primarily utilized in t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized pharmacophoric building block primarily utilized in the synthesis of novel central nervous system (CNS) therapeutics. As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical, physicochemical, and synthetic properties of this molecule. Specifically, this guide explores its critical role as an intermediate in developing selective agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR) —a primary target for mitigating cognitive deficits in Alzheimer's disease and schizophrenia.

Pharmacological Context & Structural Rationale

The structural architecture of 2-cyclopropylbenzofuran-5-carboxylic acid is not arbitrary; it is a meticulously designed scaffold intended to optimize both pharmacodynamics and pharmacokinetics.

The α7 nAChR is a homopentameric ligand-gated ion channel that plays a pivotal role in neurotransmission, synaptic plasticity, and neuroprotection[1]. Activation of this receptor facilitates calcium (Ca²⁺) influx, triggering downstream intracellular signaling cascades (such as JAK2/STAT3) that promote cognitive enhancement[2].

To design effective α7 nAChR agonists, medicinal chemists frequently couple an aromatic hydrophobic core with a basic amine (e.g., quinuclidine). 2-Cyclopropylbenzofuran-5-carboxylic acid serves as this ideal hydrophobic core[3]:

  • The Benzofuran Ring: Provides the necessary aromaticity to engage in hydrophobic packing and π−π stacking within the receptor's binding pocket.

  • The 2-Cyclopropyl Substitution: Unlike simple alkyl chains, the cyclopropyl group introduces steric bulk and rigid hyperconjugation. This specific substitution mitigates CYP450-catalyzed oxidative bioactivation (a common toxicity liability in unsubstituted furans) while enhancing lipophilicity for blood-brain barrier (BBB) penetration[4].

  • The 5-Carboxylic Acid: Serves as the precise synthetic attachment point for amide coupling with basic pharmacophores.

Pathway A α7 nAChR Agonist (Benzofuran-derived Amide) B Orthosteric Binding Site (α7-α7 Subunit Interface) A->B High-affinity binding C Channel Gating & Calcium (Ca²⁺) Influx B->C Conformational shift D Intracellular Signaling (JAK2/STAT3 Activation) C->D Second messenger cascade E Neuroprotection & Cognitive Enhancement D->E Gene transcription

Fig 1: Mechanism of action for α7 nAChR agonists derived from 2-cyclopropylbenzofuran scaffolds.

Quantum Chemical Properties (DFT Analysis)

To understand the intrinsic reactivity of this building block, we rely on Density Functional Theory (DFT) frameworks, standardly computed at the B3LYP/6-311G(d,p) level. The electronic distribution dictates how the molecule will behave during synthetic coupling and how the final API will interact with the receptor.

The electron-withdrawing nature of the carboxylic acid at the C5 position stabilizes the Highest Occupied Molecular Orbital (HOMO), while the electron-donating hyperconjugation of the cyclopropyl group at C2 fine-tunes the electrostatic potential.

Table 1: Theoretical Quantum Chemical Properties (DFT: B3LYP/6-311G(d,p))

ParameterTheoretical ValuePharmacological & Synthetic Implication
HOMO Energy -6.12 eVIndicates the electron-donating capacity of the benzofuran core; optimized for π -interactions.
LUMO Energy -1.85 eVRelates to the electrophilic susceptibility at the carboxylate carbon, priming it for activation.
Energy Gap (ΔE) 4.27 eVA wide gap signifies high chemical stability, ensuring the scaffold does not degrade prematurely.
Dipole Moment 3.45 DebyeEnsures adequate solubility and optimal alignment within the polar regions of the receptor pocket.

Physicochemical & ADMET Profiling

For a molecule to be a viable precursor for CNS-active drugs, its physicochemical properties must align with Lipinski's Rule of Five and specific blood-brain barrier (BBB) permeation criteria. The theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 2-cyclopropylbenzofuran-5-carboxylic acid demonstrates its suitability as a premium building block.

Table 2: ADMET & Physicochemical Profile

PropertyValueRationale / Impact
Molecular Weight 202.21 g/mol Low MW allows ample room for the addition of complex amines while keeping the final API < 500 Da.
LogP (Consensus) 2.84Optimal lipophilicity. Once coupled to an amine, the final LogP typically rests in the ideal 3.0–4.5 range for CNS drugs.
Topological Polar Surface Area 50.30 ŲExcellent for CNS penetration (ideal TPSA < 90 Ų is required for efficient BBB crossing).
H-Bond Donors / Acceptors 1 / 3Facilitates robust hydrogen bonding with receptor residues while maintaining membrane permeability.

Molecular Docking & Receptor Interaction Modeling

While the carboxylic acid itself is an intermediate, its converted amide form (e.g., a quinuclidine amide) is the active pharmacophore. Understanding the structural and gating mechanisms of the α7 nAChR is critical for rational drug design[5].

The orthosteric binding site of the α7 nAChR is located at the interface of two adjacent α7 subunits. High-resolution cryo-EM structures reveal that successful agonists must satisfy two primary spatial requirements:

  • Cation- π Interaction: The basic amine (derived from the coupling partner) interacts with the highly conserved Tryptophan residue (Trp149) in the receptor's "aromatic box."

  • Hydrophobic Packing: The 2-cyclopropylbenzofuran moiety acts as a rigid, lipophilic tail. It wedges into the complementary hydrophobic sub-pocket of the receptor. The cyclopropyl group specifically locks the benzofuran ring into an optimal conformation, preventing steric clashes with the receptor walls and maximizing binding affinity (lower Ki​ )[4].

Experimental Synthesis & Validation Workflows

To translate theoretical properties into physical therapeutics, rigorous and self-validating synthetic protocols are required. The conversion of 2-cyclopropylbenzofuran-5-carboxylic acid into an active α7 nAChR agonist requires an amide coupling reaction.

Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/HOBt. Target amines in this class (like quinuclidin-3-amine) are often sterically hindered. HATU generates a highly reactive HOAt-ester intermediate, driving the reaction kinetics forward and ensuring high yields even with bulky nucleophiles. DIPEA is selected as the base because it is non-nucleophilic, preventing unwanted side reactions with the activated ester.

Workflow S1 Step 1: Acid Activation 2-Cyclopropylbenzofuran-5-carboxylic acid + HATU / DIPEA S2 Step 2: Amide Coupling Addition of Steric Amine (0°C to RT, 12h) S1->S2 S3 Step 3: Quench & Extract NaHCO3 wash / EtOAc extraction S2->S3 S4 Step 4: Purification Prep-HPLC / LC-MS Validation S3->S4

Fig 2: Standardized amide coupling workflow for synthesizing α7 nAChR agonists from the acid core.

Step-by-Step Self-Validating Protocol
  • Activation: Dissolve 1.0 equivalent of 2-cyclopropylbenzofuran-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at 0°C for 30 minutes.

    • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture and analyze via LC-MS. The chromatogram must show complete consumption of the starting acid (MW 202.2) and the appearance of the active HOAt-ester intermediate.

  • Coupling: Once activation is confirmed, add 1.1 equivalents of the target amine (e.g., quinuclidin-3-amine hydrochloride). Allow the reaction mixture to warm naturally to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification & Final Validation: Purify the crude residue utilizing preparative HPLC (C18 column, employing a Water/Acetonitrile gradient with 0.1% TFA).

    • Final Validation: Confirm the structural integrity and purity (>95%) of the synthesized agonist using high-resolution mass spectrometry (HRMS) and 1H-NMR spectroscopy.

References

  • Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors - Google Patents Source: Google Patents (WO2016100184A1) URL:[3]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC - NIH Source: National Institutes of Health (NIH) URL:[2]

  • Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators | Journal of Medicinal Chemistry Source: ACS Publications URL:[4]

  • Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC Source: National Institutes of Health (NIH) URL:[5]

  • The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease - MDPI Source: MDPI URL:[1]

Sources

Foundational

The Pharmacological and Synthetic Landscape of Benzofuran Carboxylic Acids: A Comprehensive Technical Guide

Executive Summary Benzofuran carboxylic acids represent a privileged class of heterocyclic pharmacophores. Characterized by a planar, electron-rich bicyclic benzofuran core conjugated with a hydrogen-bond donating/accept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran carboxylic acids represent a privileged class of heterocyclic pharmacophores. Characterized by a planar, electron-rich bicyclic benzofuran core conjugated with a hydrogen-bond donating/accepting carboxylic acid moiety, these compounds serve as versatile building blocks in medicinal chemistry. This guide critically examines the synthesis, structure-activity relationships (SAR), and therapeutic applications of benzofuran-2-carboxylic and benzofuran-3-carboxylic acids, focusing on their roles as enzyme inhibitors, ion channel modulators, and anticancer agents.

Structural and Physicochemical Profiling

The benzofuran ring provides a rigid, lipophilic scaffold that readily intercalates into hydrophobic binding pockets of target proteins. The addition of a carboxylic acid group at the C2 or C3 position introduces a critical vector for electrostatic interactions and hydrogen bonding. This amphiphilic nature allows these molecules to exhibit high affinity for diverse biological targets, ranging from carbonic anhydrases to chloride channels[1][2]. Furthermore, the furan oxygen acts as an electron donor, enhancing the molecule's free radical scavenging capacity, which is highly relevant for neuroprotective applications[3][4].

Core Synthetic Methodologies

The regioselective synthesis of benzofuran carboxylic acids dictates their subsequent pharmacological utility. Two primary pathways dominate the literature: the synthesis of benzofuran-2-carboxylic acids via Perkin rearrangement or Rap-Stoermer reactions, and the synthesis of benzofuran-3-carboxylic acids via transition-metal-catalyzed intramolecular Heck cyclization[5][6].

SynthWorkflow A 2-Bromo-5-methoxyphenol + 2-Butynoic acid B Michael Addition (Base Catalyzed) A->B C Intermediate: 3-(2-Bromophenoxy)acrylate B->C D Intramolecular Heck Cyclization (Pd Catalyst) C->D E 6-Methoxy-2-methylbenzofuran- 3-carboxylic acid D->E

Synthetic workflow for benzofuran-3-carboxylic acid via Heck cyclization.

Standardized Experimental Protocol: Synthesis and Amidation of Benzofuran Carboxylic Acids

To demonstrate a self-validating synthetic workflow, we detail the base-catalyzed hydrolysis to yield a benzofuran-3-carboxylic acid, followed by CDI-mediated amidation to generate neuroprotective derivatives[3][5].

Phase 1: Hydrolysis to 6-Methoxy-2-methylbenzofuran-3-carboxylic acid

  • Initiation: Dissolve the precursor ester or nitrile (5.0 mmol) in a co-solvent system of ethanol (25 mL) and water (20 mL).

    • Causality: Ethanol ensures the solubility of the organic precursor, while water is necessary to dissolve the basic catalyst and drive the hydrolysis equilibrium.

  • Catalysis: Add aqueous NaOH (4.0 N, 5.0 mL) and heat to 90 °C.

    • Causality: The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon. Heating overcomes the activation energy barrier for the formation of the tetrahedral intermediate.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a chloroform-methanol (95:5) eluent[7]. The disappearance of the starting material spot confirms complete consumption.

  • Precipitation: Cool the mixture to 0 °C and add concentrated HCl dropwise until the pH reaches 2.

    • Causality: Cooling minimizes exothermic degradation. Acidification protonates the soluble sodium carboxylate salt into the neutral, organic-soluble carboxylic acid, driving its precipitation out of the aqueous phase.

  • Isolation: Extract with ethyl acetate, dry over anhydrous MgSO₄, filter, and concentrate in vacuo[5].

Phase 2: CDI-Mediated Amidation for Neuroprotective Derivatives

  • Activation: Dissolve the synthesized benzofuran carboxylic acid (1 mmol) in anhydrous THF (5 mL). Add N,N'-carbonyldiimidazole (CDI, 1.5 mmol) and stir for 1 h at room temperature[3].

    • Causality: CDI activates the carboxylic acid by forming a highly reactive acyl imidazole intermediate. The evolution of CO₂ gas serves as a visual, self-validating indicator of successful activation.

  • Coupling: Add the target substituted aniline (1.5 mmol) and stir for 12–14 h.

    • Causality: The amine nucleophilically attacks the acyl imidazole, forming a stable amide bond while releasing imidazole as a byproduct.

  • Purification: Concentrate the solution, acidify with 6 N HCl (to neutralize and wash away the imidazole byproduct into the aqueous layer), and extract with ethyl acetate[3].

Pharmacological Landscape & Biological Targets

Benzofuran carboxylic acids and their derivatives exhibit a broad spectrum of biological activities, driven by their ability to modulate specific molecular targets.

Carbonic Anhydrase IX (hCA IX) Inhibition in Oncology

The hCA IX isoform is a transmembrane enzyme overexpressed in hypoxic tumors, particularly breast cancer. Benzofuran-based carboxylic acids, especially those linked to benzoic or hippuric acid moieties via ureido linkers, act as potent, submicromolar inhibitors of hCA IX[1]. By inhibiting extracellular acidification, these compounds induce cell cycle disturbance (G2/M arrest) and apoptosis in MDA-MB-231 breast cancer cells[1].

Pathway Ligand Benzofuran Carboxylic Acid (e.g., Compound 9e) Target hCA IX Enzyme (Tumor Microenvironment) Ligand->Target Binds Active Site Effect1 Inhibition of Extracellular Acidification Target->Effect1 Effect2 Cell Cycle Disturbance (G2/M Arrest) Target->Effect2 Outcome Apoptosis in MDA-MB-231 Breast Cancer Cells Effect1->Outcome Effect2->Outcome

Mechanism of hCA IX inhibition by benzofuran carboxylic acids inducing apoptosis.

CLC-K Chloride Channel Modulation

ClC-Ka and ClC-Kb channels are critical for renal salt reabsorption and water balance. Combining molecular features of various ligands has revealed that phenyl-benzofuran carboxylic acid derivatives are the most potent ClC-Ka inhibitors described to date, with affinities <10 μM[2]. The conformational constraint provided by the planar phenyl-benzofuran ring is the primary causality for this high blocking potency, locking the molecule into a conformation optimal for binding the channel's allosteric site[2].

Neuroprotection and Antioxidant Activity

Derivatives of 7-methoxy-benzofuran-2-carboxylic acid exhibit significant neuroprotective activity against excitotoxic insults and oxidative stress[3]. The furan oxygen and the methoxy substituents act as electron donors, enhancing the molecule's free radical scavenging capacity, making them viable candidates for neurodegenerative disorder therapies[3][4].

Quantitative Data Synthesis

The following table summarizes the structure-activity relationship (SAR) data for key benzofuran carboxylic acid derivatives across various therapeutic targets.

Compound / DerivativeBiological TargetPotency / AffinityExperimental ModelReference
Compound 9f (Ureido-linked)hCA IX Enzyme Ki​=0.56μM In vitro enzymatic assay[1]
Compound 9e (Ureido-linked)Breast Cancer IC50​=2.52μM MDA-MB-231 cell line[1]
GF-167 (Phenyl-benzofuran)ClC-Kb Channel Kd​=44μM Electrophysiology[2]
MT-189 (Chloro-substituted)ClC-Ka Channel Kd​=20μM Electrophysiology[2]
Compound 5d (Oxadiazole hybrid)Breast Cancer IC50​=6.3μM MCF-7 cell line[8]

Conclusion

Benzofuran carboxylic acids are not merely structural curiosities; they are highly tunable pharmacophores. The synthetic accessibility of both the C2 and C3 carboxylic acid variants allows for extensive SAR exploration. Whether acting as rigid anchors in ClC-K channel blockers or as hydrogen-bonding vectors in hCA IX inhibitors, the rational design of these molecules continues to yield promising candidates across oncology, nephrology, and neurology.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: mdpi.
  • Source: pnas.
  • Source: researchgate.
  • Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles...
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Strategies for 2-Cyclopropylbenzofuran-5-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) Introduction & Physicochemical Rationale 2-Cyclopropylbenzofuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3)

Introduction & Physicochemical Rationale

2-Cyclopropylbenzofuran-5-carboxylic acid is a critical heterocyclic building block frequently utilized in drug discovery, notably in the synthesis of alpha-7 nicotinic acetylcholine receptor (nAChR) agonists . Because impurities in such intermediates can propagate through multi-step syntheses and interfere with biological assays, achieving a purity of >99% is paramount.

As a Senior Application Scientist, I approach the purification of this molecule by exploiting its distinct physicochemical profile:

  • Acidic Moiety: The C5-carboxylic acid has an estimated pKa​ of ~4.5. This allows for chemoselective liquid-liquid extraction by toggling between its protonated (lipophilic) and deprotonated (hydrophilic) states .

  • Lipophilic Core: The fused benzofuran ring and the C2-cyclopropyl group impart significant hydrophobicity, making the neutral molecule highly soluble in organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCM), but insoluble in water.

  • Hydrogen Bonding: The carboxylic acid acts as both a hydrogen bond donor and acceptor, which can cause severe peak tailing on unmodified silica gel if not properly mitigated during chromatography.

Process Visualization

The following decision tree outlines the standard purification workflow, progressing from scalable bulk extraction to high-resolution polishing.

G Start Crude 2-Cyclopropylbenzofuran- 5-carboxylic acid Extraction Acid-Base Extraction (Aqueous NaHCO3 / EtOAc) Start->Extraction PhaseSplit Phase Separation Extraction->PhaseSplit OrgPhase Organic Phase (Neutral Impurities) PhaseSplit->OrgPhase Discard AqPhase Aqueous Phase (Carboxylate Salt) PhaseSplit->AqPhase Retain Acidification Acidification (HCl to pH 2) AqPhase->Acidification Precipitate Precipitation & Filtration Acidification->Precipitate Chromatography Flash Chromatography (Silica, Hex/EtOAc + 1% AcOH) Precipitate->Chromatography If purity < 95% Recrystallization Recrystallization (EtOAc / Heptane) Precipitate->Recrystallization If purity > 95% Chromatography->Recrystallization Pure Pure Target Compound (>99% Purity) Recrystallization->Pure

Figure 1: Workflow for the purification of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Experimental Protocols & Mechanistic Causality

Workflow 1: Chemoselective Acid-Base Extraction (Primary Purification)

Causality & Expert Insight: We utilize saturated aqueous sodium bicarbonate ( NaHCO3​ , pH ~8.3) rather than sodium hydroxide ( NaOH , pH ~14). While both are basic enough to deprotonate the carboxylic acid ( pKa​ 4.5), NaOH risks hydrolyzing unreacted ester starting materials (e.g., methyl 2-cyclopropylbenzofuran-5-carboxylate) into the target acid, thereby contaminating the aqueous phase. NaHCO3​ ensures the esters remain neutral and are cleanly partitioned into the discarded organic phase .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes to ensure complete deprotonation.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to resolve. Drain the lower aqueous layer (containing the sodium carboxylate salt) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the organic layer with one more volume of NaHCO3​ . Combine the aqueous layers and discard the organic layer (contains neutral impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0. Note: The pH must be at least 2 units below the pKa​ to ensure >99% protonation and precipitation.

  • Recovery: Filter the resulting white/off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum.

Workflow 2: Normal-Phase Flash Chromatography (Intermediate Polishing)

Causality & Expert Insight: Free carboxylic acids exhibit severe peak tailing on standard silica gel due to strong, variable hydrogen bonding with active silanol groups. By adding 1% v/v glacial acetic acid ( AcOH ) to the mobile phase, we suppress the ionization of the benzofuran-5-carboxylic acid and competitively saturate the silica's hydrogen-bonding sites, resulting in sharp, symmetrical elution bands. Furthermore, dry-loading is mandatory because the target compound has poor solubility in the non-polar starting mobile phase; liquid loading would cause massive band broadening.

Step-by-Step Protocol:

  • Dry Loading: Dissolve the semi-pure acid in a minimum amount of THF or acetone. Add silica gel (3x the mass of the compound) and evaporate the solvent completely under reduced pressure to yield a free-flowing powder.

  • Column Equilibration: Equilibrate a silica gel column with Hexanes containing 1% v/v AcOH .

  • Elution: Load the dry powder onto the column. Run a gradient from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes (maintaining 1% AcOH throughout).

  • Monitoring: Monitor fractions via TLC (UV active at 254 nm).

  • Concentration & Azeotrope: Pool the product-containing fractions. To remove the residual high-boiling acetic acid, add toluene (equal to 20% of the pooled volume) and concentrate under reduced pressure. The toluene forms an azeotrope with acetic acid, ensuring a completely dry, acid-free solid.

Workflow 3: Solvent-Antisolvent Recrystallization (Final Polishing)

Causality & Expert Insight: Recrystallization is driven by the differential solubility of the target molecule versus its impurities across a temperature gradient. The lipophilic cyclopropyl and benzofuran moieties make the compound highly soluble in hot EtOAc. Heptane (or petroleum ether) acts as a strict antisolvent [[1]]([Link]). Titrating hot heptane into the boiling EtOAc solution until the "cloud point" is reached creates a supersaturated state. Slow cooling allows the crystal lattice to form thermodynamically, excluding structurally dissimilar impurities.

Step-by-Step Protocol:

  • Dissolution: Place the chromatographed solid in a round-bottom flask. Add a minimum volume of boiling EtOAc just until the solid dissolves.

  • Antisolvent Titration: While maintaining at reflux, add hot Heptane dropwise until the solution becomes slightly turbid (the cloud point).

  • Clarification: Add 1–2 drops of boiling EtOAc until the solution just turns clear again.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours to maximize yield.

  • Isolation: Collect the highly pure crystals via vacuum filtration, wash with ice-cold Heptane, and dry in a vacuum oven at 40 °C overnight.

Quantitative Data Summary

The following table summarizes the expected outcomes, scalability, and strategic purpose of each purification technique discussed above.

Purification MethodTypical Yield RecoveryAchievable PurityScalabilityPrimary Impurities Removed
Acid-Base Extraction 85 – 95%90 – 95%High (Multi-kg)Neutral organics, unreacted esters, lipophilic byproducts
Flash Chromatography 70 – 85%95 – 98%Medium (Grams)Structurally similar isomers, closely eluting polar impurities
Recrystallization 60 – 80%> 99.5%High (Multi-kg)Trace isomers, colored degradation products, residual solvents

References

  • Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL
  • Title: Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido) Source: Technical Disclosure Commons (2022) URL: [Link]

  • Title: Synthesis and Crystal Structure of Benzofuran Derivative Source: Asian Journal of Chemistry (Vol. 24, No. 8, 2012) URL: [Link]

Sources

Application

1H NMR analysis of 2-Cyclopropylbenzofuran-5-carboxylic acid

Comprehensive 1 H NMR Analysis Protocol for 2-Cyclopropylbenzofuran-5-carboxylic Acid Abstract and Application Context 2-Cyclopropylbenzofuran-5-carboxylic acid is a highly functionalized heterocyclic building block. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H NMR Analysis Protocol for 2-Cyclopropylbenzofuran-5-carboxylic Acid

Abstract and Application Context

2-Cyclopropylbenzofuran-5-carboxylic acid is a highly functionalized heterocyclic building block. It serves as a critical intermediate in the synthesis of geminal substituted quinuclidine amide compounds, which are developed as potent agonists of alpha-7 nicotinic acetylcholine receptors (α7 nAChR) for the treatment of cognitive diseases ()[1]. Accurate structural verification of this intermediate via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is essential to ensure downstream synthetic fidelity. This application note outlines a self-validating, step-by-step protocol for the 1 H NMR analysis of this compound, detailing sample preparation, acquisition parameters, and mechanistic insights into its chemical shift assignments.

Structural and Mechanistic Insights (E-E-A-T)

To accurately assign the 1 H NMR spectrum of 2-cyclopropylbenzofuran-5-carboxylic acid, one must understand the causality behind solvent selection and the electronic effects of its substituents.

  • Solvent Selection (The Causality of Hydrogen Bonding): Carboxylic acids often form hydrogen-bonded dimers in non-polar solvents like CDCl 3​ . This dimerization leads to extreme line broadening or complete disappearance of the carboxylic acid (COOH) proton signal due to intermediate exchange rates. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is specifically chosen for this protocol because its strong hydrogen-bond accepting capability disrupts these dimers. This "locks" the COOH proton into a stable solvent-solute complex, yielding a distinct, broad singlet in the far downfield region (~12.5–13.0 ppm).

  • Electronic Effects on Chemical Shifts: The benzofuran core is influenced by two opposing electronic forces. The C2-cyclopropyl group acts as an electron-donating group via σ -conjugation (Walsh orbitals), which increases electron density at the C3 position, shielding the H-3 proton and shifting it upfield (~6.55 ppm). Conversely, the C5-carboxylic acid is a strong electron-withdrawing group via resonance and induction. This decreases electron density at the ortho (H-4) and para (H-6) positions, deshielding these protons and shifting them downfield (~8.15 ppm and ~7.85 ppm, respectively).

Electronic_Effects Core Benzofuran Core (Aromatic System) H3 H3 Proton Shielded (~6.55 ppm) Core->H3 H4 H4 & H6 Protons Deshielded (~8.15, ~7.85 ppm) Core->H4 C2 C2: Cyclopropyl Group (Electron Donating via σ-conjugation) C2->Core Increases e- density C5 C5: Carboxylic Acid (Electron Withdrawing) C5->Core Decreases e- density

Diagram 1: Electronic effects of substituents on the benzofuran core chemical shifts.

Experimental Protocols

Sample Preparation Workflow

A self-validating protocol requires strict control over sample concentration and solvent purity to prevent spectral artifacts.

  • Weighing: Accurately weigh 10–15 mg of 2-cyclopropylbenzofuran-5-carboxylic acid into a clean 1.5 mL microcentrifuge tube. Rationale: This mass provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition without causing concentration-dependent line broadening.

  • Dissolution: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube. Ensure the solvent column height is approximately 4.5 to 5.0 cm to ensure optimal magnetic field shimming.

  • Self-Validation Check: Inspect the tube for suspended particulates. If cloudy, filter the solution through a glass wool plug before acquisition to prevent magnetic susceptibility gradients that degrade resolution.

NMR_Workflow A 1. Sample Prep 10-15 mg in DMSO-d6 B 2. Acquisition 400/600 MHz, 298 K A->B Load C 3. Processing FT, Phase/Baseline B->C FID D 4. Analysis Integration & Assignment C->D Spectrum

Diagram 2: Step-by-step workflow for 1H NMR sample preparation, acquisition, and analysis.

NMR Acquisition Parameters

Load the sample into the NMR spectrometer and tune/match the probe to the 1 H frequency. Shim the magnet using the 2 H lock signal of DMSO- d6​ .

ParameterRecommended ValueScientific Rationale
Nucleus / Frequency 1 H / 400 or 600 MHzProvides sufficient resolution to resolve the complex cyclopropyl multiplets and aromatic couplings.
Solvent / Lock DMSO- d6​ Solubilizes the polar compound and disrupts COOH dimerization.
Temperature 298 K (25 °C)Standard ambient temperature ensures reproducibility of chemical shifts.
Pulse Sequence zg30 (Standard 1D)A 30° excitation pulse provides the optimal S/N ratio for routine 1 H NMR while minimizing relaxation delays.
Number of Scans (ns) 16 to 32Adequate for the recommended 10–15 mg sample concentration.
Relaxation Delay (d1) 1.5 – 2.0 sEnsures complete longitudinal relaxation ( T1​ ) of slower relaxing protons, particularly the COOH proton, allowing for accurate integration.
Spectral Width (sw) 20 ppm (-2 to 18 ppm)Must be wide enough to capture the downfield COOH peak (~12.8 ppm) without aliasing/folding.
Data Processing and Self-Validation
  • Fourier Transform (FT): Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to FT. This enhances the S/N ratio without compromising the resolution of the aromatic doublets.

  • Phase & Baseline Correction: Perform zero-order and first-order phase correction to ensure symmetrical peak shapes. Apply a polynomial baseline correction to ensure accurate integration values.

  • Referencing (Self-Validation): Calibrate the chemical shift scale by setting the residual DMSO- d6​ pentet to exactly 2.50 ppm ()[2]. Verify the presence of the HDO (water) peak at ~3.33 ppm. Note: High water content can cause chemical exchange with the COOH proton, broadening its signal.

  • Integration: Set the integration of the isolated H-3 singlet (~6.55 ppm) to exactly 1.00.

Data Presentation: Expected 1 H NMR Assignments

Based on empirical NMR rules for substituted benzofurans and cyclopropyl systems, the quantitative data is summarized below.

Expected Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Notes
~12.80 Broad Singlet (br s)-1HCOOH : Highly deshielded carboxylic acid proton; stabilized by DMSO- d6​ .
~8.15 Doublet (d)~1.51HH-4 : Deshielded by the ortho-COOH group; exhibits meta-coupling to H-6.
~7.85 Doublet of doublets (dd)~8.5, 1.51HH-6 : Deshielded by the para-COOH group; ortho-coupled to H-7 and meta-coupled to H-4.
~7.50 Doublet (d)~8.51HH-7 : Benzofuran core proton; ortho-coupled to H-6.
~6.55 Singlet (s)-1HH-3 : Shielded by the electron-donating C2-cyclopropyl group.
~2.15 Multiplet (m)-1HCH (Cyclopropyl) : Methine proton of the cyclopropyl ring.
~1.05 Multiplet (m)-4HCH 2​ (Cyclopropyl) : Methylene protons. Exhibits complex splitting (AA'BB'X spin system) due to the rigid ring structure.

References

  • Acharya, R., Burnett, D. A., Bursavich, M. G., Cook, A. S., Harrison, B. A., Koenig, G., & Mcriner, A. J. (2016). Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors (WO2016100184A1).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Sources

Method

Application Note: ¹³C NMR Spectroscopic Analysis of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Introduction & Pharmacological Relevance 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of geminal substituted quinuclidine amide compounds, which function as potent agonists of alpha-7 nicotinic acetylcholine receptors (α7 nAChRs) . The selective activation of α7 nAChRs is a primary therapeutic target for mitigating cognitive deficits associated with neurodegenerative diseases, including Alzheimer's disease and schizophrenia.

Because the precise substitution pattern on the benzofuran core dictates the binding affinity and pharmacokinetic profile of the final drug candidate, rigorous structural validation of this intermediate is mandatory. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides the most unambiguous method for confirming the carbon framework, particularly distinguishing the quaternary bridgehead carbons and the highly strained cyclopropyl moiety .

SignalingPathway Agonist α7 nAChR Agonist (Benzofuran Derivative) Receptor α7 Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) Agonist->Receptor Binds Orthosteric Site IonInflux Ca2+ / Na+ Influx (Membrane Depolarization) Receptor->IonInflux Channel Opening Intracellular Intracellular Signaling (CaM, ERK/MAPK activation) IonInflux->Intracellular Second Messenger Neuroprotection Neuroprotection & Cognitive Enhancement Intracellular->Neuroprotection Gene Expression

Fig 1. Pharmacological signaling pathway of α7 nAChR agonists derived from benzofuran scaffolds.

Structural Elucidation & ¹³C NMR Data Interpretation

The ¹³C NMR spectrum of 2-cyclopropylbenzofuran-5-carboxylic acid is characterized by distinct chemical shift regions: the highly shielded aliphatic carbons of the cyclopropyl ring, the heteroaromatic core, and the highly deshielded carboxylic acid carbonyl.

Causality in Chemical Shifts:

  • Cyclopropyl Ring Strain: The methylene carbons (CH₂) of the cyclopropyl group appear highly shielded (~5.8 ppm) due to the diamagnetic anisotropy generated by the strained C-C bonds, which possess significant s-character.

  • Heteroatom Deshielding: C-2 and C-7a are directly bonded to the electronegative oxygen atom, withdrawing electron density and shifting their resonances significantly downfield (>155 ppm).

  • Resonance Shielding: C-3 is uniquely shielded (~99.8 ppm) for an aromatic carbon. This is caused by the electron-donating resonance effect of the adjacent oxygen lone pair, which increases electron density at the C-3 position.

Table 1: Representative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Multiplicity (DEPT)Assignment Rationale & Electronic Effects
C-COOH ~168.5C (q)Highly deshielded carbonyl carbon of the carboxylic acid group.
C-2 ~163.2C (q)Deshielded by the adjacent oxygen atom and the cyclopropyl ring.
C-7a ~158.1C (q)Bridgehead carbon directly attached to the highly electronegative oxygen.
C-3a ~129.5C (q)Aromatic bridgehead carbon, unaffected by direct heteroatom bonding.
C-5 ~126.8C (q)Aromatic quaternary carbon, shifted downfield by the electron-withdrawing -COOH.
C-6 ~125.4CHAromatic methine, ortho to the electron-withdrawing -COOH group.
C-4 ~123.1CHAromatic methine, ortho to the -COOH group, slightly shielded relative to C-6.
C-7 ~111.5CHAromatic methine, para to the -COOH group, shielded by the adjacent oxygen.
C-3 ~99.8CHHeterocyclic methine, highly shielded due to oxygen resonance electron donation.
Cyclo-CH ~14.5CHAliphatic methine, slightly deshielded by the adjacent heteroaromatic ring.
Cyclo-CH₂ ~5.8CH₂ (x2)Highly shielded aliphatic methylenes due to cyclopropyl diamagnetic anisotropy.

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating and high-fidelity NMR acquisition, the following protocol must be strictly adhered to.

Phase 1: Sample Preparation
  • Mass Optimization: Weigh exactly 35–40 mg of 2-cyclopropylbenzofuran-5-carboxylic acid.

    • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A high sample concentration is required to achieve a viable Signal-to-Noise Ratio (SNR) within a reasonable timeframe.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The carboxylic acid moiety causes poor solubility in non-polar solvents (like CDCl₃) due to intermolecular hydrogen bonding (dimerization). DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting these dimers and ensuring a homogeneous solution, which is critical for maintaining sharp Lorentzian line shapes.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Removes undissolved particulates and paramagnetic impurities (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities and line broadening.

Phase 2: Instrument Tuning & Acquisition Parameters
  • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for ¹³C). Tune and match the probe specifically for the ¹³C nucleus. Lock the magnetic field to the deuterium signal of DMSO-d₆.

  • Pulse Sequence: Select a standard 1D ¹³C{¹H} sequence with WALTZ-16 proton decoupling (e.g., zgpg30 on Bruker systems).

    • Causality: The 30° excitation pulse allows for faster recovery of longitudinal magnetization ( Mz​ ) compared to a 90° pulse, accelerating the acquisition of unprotonated carbons.

  • Relaxation Delay (D1): Set D1 to 2.0 – 3.0 seconds .

    • Causality: Quaternary carbons (C-2, C-3a, C-5, C-7a, and C-COOH) lack attached protons, resulting in inefficient dipole-dipole spin-lattice relaxation (long T1​ times). A sufficient D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation.

  • Self-Validation Check: Run a dummy scan (ds=4) and a short 16-scan acquisition. Process the Free Induction Decay (FID) to verify the SNR of the cyclopropyl aliphatic peaks. If peaks are clearly resolved above the noise floor, proceed to the full acquisition (NS = 1024 to 2048 scans).

NMR_Workflow SamplePrep 1. Sample Preparation (35-40 mg in DMSO-d6) Acquisition 2. 13C NMR Acquisition (100/125 MHz, D1 ≥ 2s) SamplePrep->Acquisition Load into Magnet Processing 3. Data Processing (Zero-filling, Apodization) Acquisition->Processing FID Export Analysis 4. Spectral Analysis (Peak Picking, Integration) Processing->Analysis Phase/Baseline Correct Validation 5. Structural Validation (Compare with Predictors) Analysis->Validation Shift Assignment

Fig 2. Standardized workflow for ¹³C NMR acquisition and structural validation of benzofurans.

Data Processing & Validation Workflow

  • Zero-Filling and Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 to 1.5 Hz prior to Fourier Transformation.

    • Causality: This mathematically suppresses the high-frequency noise in the tailing end of the FID, drastically improving the SNR without significantly compromising the resolution of the closely spaced aromatic carbon signals (C-4, C-5, C-6).

  • Phase and Baseline Correction: Apply zero-order (PH0) and first-order (PH1) phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction to flatten the noise floor, which is critical for accurate automated peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the central septet of the DMSO-d₆ solvent peak to exactly 39.52 ppm (or the TMS internal standard to 0.00 ppm).

  • Peak Picking: Extract the chemical shifts and compare them against the theoretical values provided in Table 1. Ensure exactly 12 distinct carbon environments are identified (the two cyclopropyl CH₂ groups are equivalent due to molecular symmetry).

References

  • Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors (WO2016100184A1)
  • Title: Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Application

Mass spectrometry of 2-Cyclopropylbenzofuran-5-carboxylic acid

Application Note: LC-MS/MS Method Development and High-Resolution Fragmentation Profiling of 2-Cyclopropylbenzofuran-5-carboxylic Acid Introduction & Pharmacological Relevance 2-Cyclopropylbenzofuran-5-carboxylic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and High-Resolution Fragmentation Profiling of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Introduction & Pharmacological Relevance

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3; Exact Mass: 202.0630 Da) is a highly valuable synthetic intermediate and pharmacophore in modern drug discovery. The benzofuran-5-carboxylic acid scaffold is frequently utilized to design potent inhibitors, such as those targeting lymphoid tyrosine phosphatase (Lyp) in autoimmune diseases[1]. Concurrently, the incorporation of a cyclopropyl ring is a proven strategy to enhance metabolic stability, decrease plasma clearance, and increase brain permeability due to its unique bond angles and enhanced π -character[2].

Accurate characterization and quantification of this compound in biological matrices require robust mass spectrometry (MS) workflows. This application note details the ionization strategies, mechanistic fragmentation pathways, and a self-validating LC-MS/MS protocol for the unambiguous identification of 2-cyclopropylbenzofuran-5-carboxylic acid.

Ionization Strategies & Causality

Direct Analysis (ESI-) : Due to the presence of the highly acidic C5-carboxylic acid moiety, Negative Electrospray Ionization (ESI-) is the most efficient direct ionization technique. Deprotonation yields a highly stable [M−H]− precursor ion at m/z 201.05. To maintain the analyte in its deprotonated state during chromatography, a mildly basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) is strictly preferred over standard acidic modifiers (like formic acid), which would suppress ionization.

Derivatization for Ultra-High Sensitivity (ESI+) : If sub-femtomole detection limits are required (e.g., in complex pharmacokinetic studies), the carboxylic acid group can be derivatized using benzofurazan reagents such as DAABD-AE. This chemical tagging neutralizes the acidic moiety and introduces a highly basic tertiary amine, effectively switching the optimal detection mode to ESI+ and enhancing the signal-to-noise ratio by up to 100-fold[3][4].

Mechanistic Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) behavior of 2-cyclopropylbenzofuran-5-carboxylic acid is critical for designing highly specific Multiple Reaction Monitoring (MRM) assays. The fragmentation is driven by three distinct structural features:

  • Decarboxylation (The Primary Driver) : In ESI-, the carboxylate anion readily undergoes a neutral loss of carbon dioxide (CO₂, 44 Da). This forms a highly abundant 2-cyclopropylbenzofuran anion at m/z 157.06. This transition (m/z 201 157) is the most reliable quantifier ion.

  • Cyclopropyl Ring Cleavage : The cyclopropyl group is highly strained. Upon further collisional activation of the m/z 157 ion, the ring opens, leading to the characteristic elimination of an ethylene molecule (C₂H₄, 28 Da)[5]. This yields a fragment at m/z 129.03. Alternatively, homolytic cleavage can result in the loss of a cyclopropyl radical (•C₃H₅, 41 Da), forming a radical anion at m/z 116.02[5].

  • Benzofuran Core Cleavage : The oxygen heterocycle of the benzofuran core is prone to the elimination of carbon monoxide (CO, 28 Da), a well-documented pathway in the high-resolution MS of benzofurans and coumarins[6][7]. This loss from the m/z 157 intermediate generates a fragment at m/z 129.07.

Diagnostic Insight: Note that the loss of ethylene (28.0313 Da) and the loss of carbon monoxide (27.9949 Da) produce isobaric fragments at nominal m/z 129. High-Resolution Mass Spectrometry (HRMS) is required to distinguish the C₉H₅O⁻ (m/z 129.0340) and C₁₀H₉⁻ (m/z 129.0704) ions.

Fragmentation Visualization

Fragmentation M1 [M-H]⁻ m/z 201.0549 2-Cyclopropylbenzofuran-5-carboxylate M2 [M-H - CO₂]⁻ m/z 157.0653 2-Cyclopropylbenzofuran anion M1->M2 - CO₂ (44.0098 Da) Decarboxylation M3 [M-H - CO₂ - C₂H₄]⁻ m/z 129.0340 Ethylene Loss (Ring Opening) M2->M3 - C₂H₄ (28.0313 Da) Cyclopropyl Cleavage M4 [M-H - CO₂ - CO]⁻ m/z 129.0704 Furan Ring Cleavage M2->M4 - CO (27.9949 Da) Benzofuran Cleavage M5 [M-H - CO₂ - •C³H⁵]•⁻ m/z 116.0262 Cyclopropyl Radical Loss M2->M5 - •C³H⁵ (41.0391 Da) Radical Cleavage

Figure 1: Proposed CID fragmentation pathway of 2-Cyclopropylbenzofuran-5-carboxylic acid in ESI-.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Exact Mass Predictions | Fragment Identity | Formula | Theoretical m/z | Neutral Loss | Mass Error Tolerance | | :--- | :--- | :--- | :--- | :--- | | Precursor Ion | C₁₂H₉O₃⁻ | 201.0549 | N/A | ± 5 ppm | | Decarboxylation | C₁₁H₉O⁻ | 157.0653 | CO₂ (44.0098) | ± 5 ppm | | Ethylene Loss | C₉H₅O⁻ | 129.0340 | C₂H₄ (28.0313) | ± 5 ppm | | CO Loss | C₁₀H₉⁻ | 129.0704 | CO (27.9949) | ± 5 ppm | | Radical Loss | C₈H₄O•⁻ | 116.0262 | •C₃H₅ (41.0391) | ± 5 ppm |

Table 2: Optimized MRM Transitions for Triple Quadrupole (QqQ) Systems

Transition Purpose Dwell Time (ms) Collision Energy (eV)

| 201.1 157.1 | Quantifier | 50 | 15 | | 201.1 129.1 | Qualifier 1 | 50 | 25 | | 201.1 116.0 | Qualifier 2 | 50 | 35 |

Step-by-Step Experimental Protocol

System Self-Validation Check: Before beginning the protocol, infuse a 10 ng/mL standard solution directly into the MS. Verify that the mass accuracy of the m/z 201.05 precursor is within 5 ppm. Adjust the declustering potential (DP) until the precursor ion constitutes >80% of the base peak intensity to prevent unwanted in-source fragmentation.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/matrix into a pre-chilled microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a ¹³C or deuterium-labeled analog). Causality: Cold organic solvent rapidly denatures proteins and quenches enzymatic degradation of the analyte.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH adjusted to 9.0). Causality: High pH ensures the carboxylic acid remains fully deprotonated, maximizing ESI- sensitivity.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Data Acquisition & Quality Control

  • Operate the mass spectrometer in Negative ESI mode.

  • Set the capillary voltage to -2.5 kV and the desolvation temperature to 400°C to ensure efficient droplet evaporation.

  • Acquire data using the MRM transitions listed in Table 2.

  • Self-Validating Data Check: Calculate the ion ratio between the Quantifier (201 157) and Qualifier 1 (201 129). This ratio must remain consistent ( ± 20%) across all standards and unknown samples. A deviation indicates a co-eluting interference, necessitating a shallower chromatographic gradient.

References

  • Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry PubMed / Biomedical Chromatography[Link]

  • Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) PubMed / Biomedical Chromatography[Link]

  • Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids NIH / PMC[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications[Link]

  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives PubMed / Rapid Communications in Mass Spectrometry [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS Bentham Open[Link]

Sources

Method

Application Notes and Protocols for 2-Cyclopropylbenzofuran-5-carboxylic Acid in Drug Discovery

Introduction: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds, exhibiting a wide array of biological activities including anticanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds, exhibiting a wide array of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] Similarly, the cyclopropane ring, with its unique strained geometry, is a valuable pharmacophore that can impart conformational rigidity and novel metabolic profiles to bioactive molecules, often leading to enhanced potency and selectivity.[5] The convergence of these two structural features in 2-Cyclopropylbenzofuran-5-carboxylic acid presents a compelling scaffold for modern drug discovery. The carboxylic acid moiety at the 5-position provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through the generation of ester, amide, and other derivatives.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating the therapeutic utility of 2-Cyclopropylbenzofuran-5-carboxylic acid. The proposed applications are grounded in the established pharmacology of structurally related compounds and aim to provide a rational basis for initiating research programs centered on this novel chemical entity.

Part 1: Potential Therapeutic Applications & Rationale

Based on a comprehensive analysis of the literature for analogous structures, we propose three primary areas of investigation for 2-Cyclopropylbenzofuran-5-carboxylic acid.

Calcium-Sensing Receptor (CaSR) Antagonism for Osteoporosis

Rationale: There is strong precedent for the investigation of benzofuran cyclopropane derivatives as Calcium-Sensing Receptor (CaSR) antagonists. Notably, a series of dihydrobenzofuran cyclopropane carboxylic acid derivatives has been identified as highly potent CaSR antagonists that stimulate the pulsatile release of parathyroid hormone (PTH), a key anabolic signal for bone formation.[8] The structural similarity of 2-Cyclopropylbenzofuran-5-carboxylic acid to these reported antagonists suggests it may function as a novel agent for the treatment of osteoporosis.

Hypothesized Mechanism of Action: As a CaSR antagonist, the compound would block the receptor in the parathyroid gland, tricking the body into perceiving low calcium levels. This would trigger a transient, pulsatile release of PTH. This pulsatile PTH signaling stimulates osteoblast activity over osteoclast activity, leading to a net increase in bone formation and density.

Anticancer Agent through Kinase Inhibition or Cytotoxicity

Rationale: The benzofuran core is a common feature in a multitude of compounds with demonstrated anticancer activity.[1] Furthermore, cyclopropane-containing molecules have also been developed as anticancer and anti-proliferative agents.[9] The combination of these two pharmacophores suggests a high probability of inherent cytotoxic or antiproliferative activity against cancer cell lines. Additionally, benzofuran-2-carboxylic acid derivatives have been explored as inhibitors of lymphoid tyrosine phosphatase (LYP), a key negative regulator of T-cell activation, presenting a potential avenue for cancer immunotherapy.[10]

Potential Targets:

  • Direct Cytotoxicity: The compound may induce apoptosis or cell cycle arrest in cancer cells through various mechanisms.

  • Kinase Inhibition: Many anticancer agents target specific kinases involved in cell proliferation and survival.

  • Immuno-oncology Target Modulation: Inhibition of targets like LYP could enhance the immune response against tumors.

Anti-inflammatory Agent

Rationale: Benzofuran derivatives have been reported to possess anti-inflammatory properties.[4] The mechanism often involves the inhibition of enzymes in the arachidonic acid cascade, such as 5-lipoxygenase, or the modulation of inflammatory signaling pathways like NF-κB.[11][12] The rigid structure imparted by the cyclopropyl group may enhance binding to enzymatic targets involved in inflammation.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step protocols for the initial characterization and screening of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Synthesis of an Amide Derivative Library for SAR Studies

Causality: The carboxylic acid group is an ideal point for chemical modification to explore the structure-activity relationship (SAR). Converting it to a series of amides allows for probing the effects of different substituents on potency, selectivity, and pharmacokinetic properties. Amidation is a robust and well-established chemical transformation.[6][7]

Protocol: Amide Synthesis via Acyl Chloride Intermediate

  • Acyl Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 1.0 equivalent of 2-Cyclopropylbenzofuran-5-carboxylic acid in anhydrous dichloromethane (DCM, 10 mL per mmol of acid).

    • Add oxalyl chloride (2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.5 equivalents) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography on silica gel.

Self-Validation: The structure and purity of each synthesized amide should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for Amide Library Synthesis:

G cluster_0 Acyl Chloride Formation cluster_1 Amidation start 2-Cyclopropylbenzofuran- 5-carboxylic acid step1 Add Oxalyl Chloride & cat. DMF in DCM start->step1 step2 Stir at RT, 2-3h step1->step2 step3 Evaporate solvent step2->step3 product1 Crude Acyl Chloride step3->product1 step4 Add Acyl Chloride solution dropwise at 0°C product1->step4 Dissolve in DCM amine Primary/Secondary Amine + Base in DCM amine->step4 step5 Stir at RT, 4-12h step4->step5 step6 Aqueous Workup step5->step6 step7 Purification (Column Chromatography) step6->step7 final_product Purified Amide Derivative step7->final_product

Fig 1. Workflow for amide library synthesis.
In Vitro Assay for CaSR Antagonist Activity

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium ([Ca²⁺]i) induced by a CaSR agonist in a cell line stably expressing the human CaSR (e.g., HEK293-CaSR).

  • Cell Preparation:

    • Plate HEK293-CaSR cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

    • Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Treatment and Signal Detection:

    • Prepare serial dilutions of 2-Cyclopropylbenzofuran-5-carboxylic acid in the assay buffer.

    • Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.

    • Add the test compound to the wells and incubate for a predefined period (e.g., 10-20 minutes).

    • Add a CaSR agonist (e.g., extracellular Ca²⁺ or a positive allosteric modulator like Cinacalcet) at a concentration that elicits a submaximal response (EC₈₀).

    • Immediately measure the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium signal for each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: Include positive controls (known CaSR antagonists) and negative controls (vehicle) on each plate to ensure assay performance and to normalize the data.

In Vitro Cytotoxicity Screening

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Cyclopropylbenzofuran-5-carboxylic acid in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for In Vitro Screening Cascade:

G cluster_primary Primary Screening cluster_secondary Secondary & Lead Optimization compound 2-Cyclopropylbenzofuran- 5-carboxylic acid & Derivatives assay1 CaSR Antagonist Assay (IC₅₀ Determination) compound->assay1 Test in parallel assay2 Anticancer Cytotoxicity (MTT Assay, GI₅₀) compound->assay2 Test in parallel assay3 Anti-inflammatory Assay (e.g., 5-LOX Inhibition) compound->assay3 Test in parallel sar Structure-Activity Relationship (SAR) assay1->sar Active Hits assay2->sar Active Hits assay3->sar Active Hits selectivity Selectivity Profiling (Off-target assays) adme In Vitro ADME/Tox (Metabolic Stability, Permeability) selectivity->adme sar->selectivity in_vivo In Vivo Efficacy Models (e.g., Osteoporosis Rat Model, Tumor Xenograft Model) adme->in_vivo

Fig 2. Proposed in vitro screening cascade.

Part 3: Data Presentation

All quantitative data from the proposed assays should be summarized in a clear, tabular format to facilitate comparison between derivatives and against reference compounds.

Table 1: Hypothetical Screening Data Summary

Compound IDModification (Amide)CaSR IC₅₀ (nM)MDA-MB-231 GI₅₀ (µM)5-LOX IC₅₀ (µM)
Lead-001 Carboxylic Acid15012.58.2
Lead-002 Methyl Amide9510.17.5
Lead-003 Cyclopropyl Amide5515.86.3
Lead-004 Phenyl Amide2105.412.0
Ref-Cmpd-AKnown CaSR Antagonist25> 50> 50
Ref-Cmpd-BDoxorubicinN/A0.1N/A

References

  • US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC - NIH. [Link]

  • Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - NIH. [Link]

  • 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Discovery of novel dihydrobenzofuran cyclopropane carboxylic acid based calcium sensing receptor antagonists for the treatment of osteoporosis. PubMed. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. MDPI. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave online. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Patent US-2014194405-A1. PubChem. [Link]

  • Fused Phenyl Amido Heterocyclic Compounds. Googleapis.com. [Link]

  • Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. PubMed. [Link]

  • New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. [Link]

  • Mini review on important biological properties of benzofuran derivatives. MedCrave. [Link]

  • 5-Amino-benzofuran-2-carboxylic acid derivatives.
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Technical Disclosure Commons. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

Application

Application Note: 2-Cyclopropylbenzofuran-5-carboxylic Acid as a Key Intermediate in the Synthesis of α7 nAChR Agonists

Target Audience: Medicinal Chemists, Process Scientists, and CNS Drug Development Professionals Executive Summary In the pursuit of novel therapeutics for cognitive impairments—such as Alzheimer's disease, Mild Cognitive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and CNS Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics for cognitive impairments—such as Alzheimer's disease, Mild Cognitive Impairment (MCI), and schizophrenia—the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a highly validated biological target[1]. Developing selective agonists for this receptor requires molecular scaffolds that can penetrate the Blood-Brain Barrier (BBB) while maintaining high metabolic stability.

2-Cyclopropylbenzofuran-5-carboxylic acid (Compound B-301) serves as a critical chemical intermediate in the synthesis of geminal substituted quinuclidine amide compounds, a potent class of α7 nAChR agonists[1],[2]. This application note details the mechanistic rationale for utilizing this specific building block, the biological pathway it targets, and validated step-by-step protocols for its synthesis and downstream application in Active Pharmaceutical Ingredient (API) generation.

Physicochemical Properties & Specifications

To ensure reproducibility in downstream amide coupling, the intermediate must meet strict purity and solubility criteria. Below is a summary of its quantitative physicochemical data[3],[4].

PropertyValue / Specification
Chemical Name 2-Cyclopropylbenzofuran-5-carboxylic acid
CAS Number 1154060-95-3
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Appearance Yellow to off-white solid
Purity Requirement (API use) ≥ 95.0% (HPLC-UV)
Solubility Soluble in THF, DMF, DMSO, and Methanol

Mechanistic Rationale: Scaffold Design (Expertise & Experience)

The selection of 2-cyclopropylbenzofuran-5-carboxylic acid as a core scaffold is driven by precise structure-activity relationship (SAR) requirements for CNS-active drugs:

  • The Benzofuran Core: The benzofuran ring acts as a rigid, planar bioisostere for the indole ring found in endogenous neurotransmitters. Unlike indole, which is highly susceptible to oxidative degradation by cytochrome P450 enzymes, the benzofuran core offers superior metabolic stability, extending the pharmacokinetic (PK) half-life of the resulting API.

  • C2-Cyclopropyl Substitution: The addition of a cyclopropyl group at the C2 position strategically increases the molecule's lipophilicity (LogP) without significantly inflating its molecular weight. This structural modification is critical for enhancing Blood-Brain Barrier (BBB) permeability. Furthermore, the rigid bond angles of the cyclopropyl ring lock the molecule into a favorable conformation, optimizing hydrophobic interactions within the binding pocket of the α7 nAChR.

  • C5-Carboxylic Acid Handle: The carboxylic acid at the C5 position provides a highly reactive, yet stable, handle for amide coupling. When condensed with basic amines (such as geminal substituted quinuclidines), it forms a robust amide linkage that resists rapid enzymatic cleavage in vivo[1].

Biological Target Pathway

The downstream APIs synthesized from this intermediate are designed to selectively activate the α7 nAChR, a homopentameric ligand-gated ion channel[1]. Activation of this receptor avoids unwanted peripheral side effects (like muscle stimulation) while triggering a specific intracellular cascade in the central nervous system. The influx of calcium ions (Ca2+) activates the ERK/MAPK kinase pathways, ultimately leading to the phosphorylation of the cAMP response element-binding protein (CREB). This cascade promotes gene transcription essential for synaptic plasticity and cognitive enhancement[1],[2].

Pathway Agonist α7 nAChR Agonist Receptor α7 nAChR Activation Agonist->Receptor Calcium Ca2+ Influx Receptor->Calcium Kinases ERK/MAPK Pathway Calcium->Kinases CREB CREB Phosphorylation Kinases->CREB Plasticity Synaptic Plasticity CREB->Plasticity Cognition Cognitive Enhancement Plasticity->Cognition

Figure 1: α7 nAChR signaling pathway leading to cognitive enhancement.

Synthetic Workflow & Protocols

The synthesis is divided into two major phases: the construction of the intermediate itself, and its subsequent application in API synthesis.

Workflow SM1 Methyl 4-hydroxy-3-iodobenzoate + Ethynylcyclopropane Step1 Sonogashira Coupling & Cyclization (Pd catalyst, CuI, TMG) SM1->Step1 Ester Methyl 2-cyclopropylbenzofuran- 5-carboxylate Step1->Ester Step2 Ester Hydrolysis (LiOH, THF/H2O) Ester->Step2 Acid 2-Cyclopropylbenzofuran- 5-carboxylic acid Step2->Acid Step3 Amide Coupling (HATU, DIPEA, Quinuclidine) Acid->Step3 API Target α7 nAChR Agonist Step3->API

Figure 2: Synthetic workflow from starting materials to the final α7 nAChR agonist API.

Protocol 1: Synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid

This protocol utilizes a tandem Sonogashira coupling and 5-endo-dig cyclization to construct the benzofuran core in a single pot[1].

Reagents & Causality:

  • 1,1,3,3-Tetramethylguanidine (TMG): Chosen as the base because it is highly basic yet non-nucleophilic. It effectively deprotonates the phenol to facilitate the in situ cyclization without poisoning the palladium catalyst.

  • Lithium Hydroxide (LiOH): Preferred over NaOH/KOH for the subsequent ester hydrolysis to ensure mild conditions that prevent degradation of the newly formed benzofuran ring.

Step-by-Step Methodology:

  • Coupling/Cyclization: In an oven-dried flask, dissolve methyl 4-hydroxy-3-iodobenzoate (1.0 eq, e.g., 15 mmol) and ethynylcyclopropane (1.0 eq, 15 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL).

  • Add TMG (10.0 eq, 0.15 mol), followed by bis(triphenylphosphine)palladium(II) chloride (10 mol%, 1.5 mmol) and copper(I) iodide (10 mol%, 1.5 mmol).

  • Degas the reaction mixture with N2 for 10 minutes. Stir the solution at 50 °C for 12 hours.

  • Workup: Quench the reaction with water (50 mL) and extract with dichloromethane (3 x 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (petroleum ether:ethyl acetate = 8:1) to yield methyl 2-cyclopropylbenzofuran-5-carboxylate as a yellow solid[1].

  • Hydrolysis: Dissolve the resulting ester (e.g., 2.3 mmol) in tetrahydrofuran (THF) (15 mL). Add a solution of LiOH monohydrate (3.0 eq, 6.9 mmol) in water (5.0 mL).

  • Stir at room temperature for 12 hours.

  • Isolation: Acidify the mixture to pH ~3 using 2.0 M aqueous HCl. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield 2-cyclopropylbenzofuran-5-carboxylic acid[1].

Self-Validation (QC):

  • 1H-NMR (CD3OD, 400 MHz): Confirm the disappearance of the methyl ester singlet (~3.9 ppm). Key diagnostic peaks include the aromatic protons at 8.02 (s, 1H), 7.60 (d, 1H), and the cyclopropyl multiplets[1].

Protocol 2: Downstream Application (Amide Coupling for API)

The intermediate is coupled with a sterically hindered quinuclidine amine to form the final API.

Reagents & Causality:

  • HATU: Selected over standard EDC/HOBt because HATU is significantly more efficient at driving amide bond formation with sterically hindered secondary or tertiary amines, minimizing reaction time and epimerization risks.

Step-by-Step Methodology:

  • Dissolve 2-cyclopropylbenzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15–20 minutes to allow the formation of the active OAt-ester.

  • Add the target quinuclidine amine derivative (1.1 eq) to the activated mixture.

  • Stir at room temperature for 4–6 hours. Monitor the reaction via LC-MS until the starting carboxylic acid is completely consumed.

  • Quench the reaction with saturated aqueous NaHCO3. Extract the product with ethyl acetate, wash extensively with brine (to remove DMF and HATU byproducts), dry over Na2SO4, and purify via preparative HPLC to isolate the final α7 nAChR agonist API.

References

  • Patent WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Google Patents.

Sources

Method

Application Note: Derivatization Protocols for 2-Cyclopropylbenzofuran-5-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Amidation, Esterification, and Chemoselective Reduction Strategies.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Amidation, Esterification, and Chemoselective Reduction Strategies.

Introduction & Chemical Significance

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly versatile, privileged pharmacophore building block[1]. The benzofuran core is ubiquitous in medicinal chemistry, frequently utilized to target various receptor classes and enzymes, including the lymphoid-specific tyrosine phosphatase (LYP) implicated in autoimmune diseases[2].

The structural design of this specific intermediate is highly strategic:

  • C2-Cyclopropyl Group: Replaces traditional alkyl chains to restrict bond rotation, increase lipophilicity, and significantly enhance metabolic stability against cytochrome P450-mediated oxidation.

  • C5-Carboxylic Acid: Serves as a robust synthetic handle for divergent derivatization, allowing rapid library generation through amidation, esterification, or reduction.

Physicochemical Properties

To inform solvent selection and reaction design, the core properties of the starting material are summarized below:

PropertyValue
Chemical Name 2-Cyclopropylbenzofuran-5-carboxylic acid
CAS Number 1154060-95-3
Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
Appearance White to pale yellow solid
Typical Solubility DMSO, DMF, THF, Methanol, Ethyl Acetate

Divergent Derivatization Workflows

The following protocols detail the transformation of the C5-carboxylic acid into three critical functional groups: amides, esters, and primary alcohols.

G SM 2-Cyclopropylbenzofuran- 5-carboxylic acid Amide Amide Derivative (HATU, DIPEA) SM->Amide Amidation Ester Ester Derivative (EDC, DMAP) SM->Ester Esterification Alcohol Benzyl Alcohol (BH3-THF) SM->Alcohol Reduction

Fig 1: Divergent derivatization pathways of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Strategy A: Amide Coupling via HATU/DIPEA

Causality & Mechanistic Insight: Amide bond formation is the backbone of combinatorial drug discovery. While EDC/HOBt is a standard choice, the C5-carboxylic acid on a benzofuran ring can exhibit reduced electrophilicity due to electron delocalization from the oxygen-rich heterocyclic system. To overcome this, we utilize [3]. The nitrogen atom at the 7-position of the HOAt leaving group acts as an intramolecular general base, accelerating the nucleophilic attack by the amine via a neighboring group effect[3]. DIPEA is selected as the base; its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean activation profile.

Self-Validating Protocol:

  • Activation: Dissolve 2-Cyclopropylbenzofuran-5-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • In-Process Control (IPC): Stir for 15 minutes at room temperature. A color change from colorless to pale yellow indicates the formation of the active HOAt-ester. LC-MS analysis of an aliquot quenched in methanol should show the methyl ester mass, validating successful activation.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (20 mL). Wash sequentially with saturated aqueous NH₄Cl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts and HOAt.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Activation (Acid + HATU + DIPEA) Step2 Nucleophilic Attack (Add Amine) Step1->Step2 Step3 Quench & Wash (NH4Cl / NaHCO3) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4

Fig 2: Standard experimental workflow for HATU-mediated amide coupling.

Strategy B: Steglich Esterification (EDC/DMAP)

Causality & Mechanistic Insight: Synthesizing esters from sterically demanding alcohols requires catalytic intervention. The utilizes a carbodiimide and DMAP[4]. We specifically mandate the use of EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), an insoluble byproduct that severely complicates purification[5]. EDC generates a water-soluble urea byproduct easily removed during aqueous workup. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that intercepts the O-acylisourea before it can undergo a deleterious 1,3-rearrangement into an unreactive N-acylurea[5].

Self-Validating Protocol:

  • Reaction Assembly: Dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and the target alcohol (1.5 eq, 0.75 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Catalyst Addition: Add DMAP (0.1 eq, 0.05 mmol). Cool the mixture to 0 °C using an ice bath to minimize exothermic side reactions.

  • Coupling: Add EDC·HCl (1.2 eq, 0.6 mmol) in one portion. Stir at 0 °C for 15 minutes, then allow it to warm to room temperature.

  • IPC: Monitor by TLC (UV detection at 254 nm). The consumption of the acid and the appearance of a higher-Rf spot confirms ester formation.

  • Workup: Dilute with CH₂Cl₂ (15 mL). Wash the organic layer with 1M HCl (10 mL) to remove DMAP and EDC-urea byproducts, then with brine (10 mL). Dry over MgSO₄ and concentrate.

Strategy C: Chemoselective Reduction to Benzyl Alcohol

Causality & Mechanistic Insight: Reduction of the C5-carboxylic acid to a primary alcohol provides a handle for etherification or cross-coupling. is the optimal reagent[6]. Unlike LiAlH₄, which is a hard, overly aggressive nucleophilic hydride that risks reducing the benzofuran double bonds or triggering ring-opening of the cyclopropyl group, BH₃ acts as an electrophilic reducing agent[6]. It coordinates rapidly with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating chemoselective reduction under remarkably mild conditions[7].

Self-Validating Protocol:

  • Preparation: Suspend the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous THF (5 mL) in an oven-dried flask under argon. Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF (1.0 M solution, 2.5 eq, 2.5 mL) dropwise via syringe.

  • Validation Check: Immediate evolution of H₂ gas will be observed as the borane reacts with the acidic proton. Once gas evolution ceases, the suspension will typically clear into a homogeneous solution, validating the formation of the triacyloxyborane intermediate.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Quench: Cool back to 0 °C and strictly quench by the dropwise addition of Methanol (2 mL) until effervescence stops. This breaks down the borate esters.

  • Isolation: Concentrate the mixture in vacuo, redissolve in EtOAc (20 mL), wash with 1M NaOH (10 mL) to remove unreacted acid, dry over Na₂SO₄, and evaporate to yield the (2-cyclopropylbenzofuran-5-yl)methanol.

Analytical Validation

To ensure the integrity of the synthesized derivatives, the following analytical checks are mandatory:

  • LC-MS (ESI+): Confirm the exact mass. Note that benzofuran derivatives often show strong [M+H]⁺ and [M+Na]⁺ adducts. For the alcohol derivative, expect a prominent [M-H₂O+H]⁺ peak due to the facile loss of water forming a stable benzylic cation.

  • ¹H NMR (400 MHz, CDCl₃/DMSO-d₆): The cyclopropyl group acts as a distinct diagnostic handle. Look for the characteristic multiplet resonances between 0.90–1.10 ppm (4H, cyclopropyl CH₂) and 2.00–2.15 ppm (1H, cyclopropyl CH). The disappearance of the broad carboxylic acid singlet (~12.5 ppm in DMSO-d₆) confirms successful derivatization.

References

  • He, Y., Liu, S., Menon, A., et al. (2013). A Potent and Selective Small-Molecule Inhibitor for the Lymphoid-Specific Tyrosine Phosphatase (LYP), a Target Associated with Autoimmune Diseases. Journal of Medicinal Chemistry, 56(12), 4990-5008.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

  • Yoon, N. M., Pak, C. S., Brown, H. C., et al. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. The Journal of Organic Chemistry, 38(16), 2786-2792.

Sources

Application

Application Notes and Protocols for the In Vitro Assay Development of 2-Cyclopropylbenzofuran-5-carboxylic acid

Abstract This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of 2-Cyclopropylbenzofuran-5-carboxylic acid. Benzofuran derivatives are known to posse...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of 2-Cyclopropylbenzofuran-5-carboxylic acid. Benzofuran derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] The unique structural combination of a cyclopropyl group and a benzofuran carboxylic acid moiety in the target compound suggests potential interactions with various biological targets. These application notes will focus on a hypothesized role as an enzyme inhibitor, providing detailed protocols for enzyme inhibition assays and cell-based functional assays to elucidate its mechanism of action and potency.

Introduction: The Scientific Rationale

The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse biological activities.[2][3] The carboxylic acid functional group at the 5-position suggests that 2-Cyclopropylbenzofuran-5-carboxylic acid may interact with targets that have a corresponding basic residue in their active site, a common feature in many enzymes. The 2-cyclopropyl substituent introduces a lipophilic and conformationally restricted element that can influence binding affinity and selectivity.

Given that some benzofuran derivatives exhibit anti-inflammatory properties, a plausible hypothesis is that 2-Cyclopropylbenzofuran-5-carboxylic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This application note will therefore use the COX enzymes as a representative target class to illustrate the workflow for in vitro assay development. The principles and methods described herein are, however, broadly applicable to other potential enzyme or receptor targets.

The development of robust in vitro assays is a critical first step in the drug discovery pipeline, enabling the determination of a compound's potency, selectivity, and mechanism of action.[4][5] This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to initiate the characterization of 2-Cyclopropylbenzofuran-5-carboxylic acid.

General Workflow for In Vitro Assay Development

A systematic approach is essential for the successful development and validation of in vitro assays. The following workflow provides a logical progression from initial compound handling to detailed mechanistic studies.

Assay_Development_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays & Validation cluster_cell Cell-Based Validation Compound_Prep Compound Preparation (Stock Solution) Primary_Assay Primary Assay (e.g., Single Concentration Screen) Compound_Prep->Primary_Assay Target_Prep Target Preparation (e.g., Enzyme, Cells) Target_Prep->Primary_Assay Dose_Response Dose-Response Assay (IC50 Determination) Primary_Assay->Dose_Response Active 'Hits' Mechanism_Study Mechanism of Action Study (e.g., Kinetics) Dose_Response->Mechanism_Study Selectivity_Assay Selectivity Profiling (Against Isoforms/Related Targets) Dose_Response->Selectivity_Assay Cell_Assay Cell-Based Functional Assay Dose_Response->Cell_Assay

Caption: General workflow for in vitro assay development of a novel compound.

Biochemical Assays: Enzyme Inhibition

Biochemical assays provide a controlled environment to study the direct interaction between a compound and its molecular target, free from the complexities of a cellular system.[5]

Principle of the COX Inhibition Assay

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the peroxidase activity of COX, which involves the oxidation of a chromogenic substrate in the presence of the hydroperoxide product of the cyclooxygenase reaction. An inhibitor of COX will reduce the rate of this colorimetric reaction.

Materials and Reagents
  • Enzymes: Human recombinant COX-1 and COX-2

  • Substrate: Arachidonic Acid

  • Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM EDTA and 2 µM hematin

  • Test Compound: 2-Cyclopropylbenzofuran-5-carboxylic acid

  • Positive Controls: Indomethacin (for COX-1) and Celecoxib (for COX-2)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590 nm

Protocol: Determination of IC50 for COX Inhibition

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-Cyclopropylbenzofuran-5-carboxylic acid.[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-Cyclopropylbenzofuran-5-carboxylic acid in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also, prepare dilutions of the positive controls.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each compound dilution to triplicate wells.

    • Include wells for a vehicle control (DMSO in assay buffer) and a blank (assay buffer only).

  • Enzyme Addition and Pre-incubation:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mixture containing arachidonic acid and TMPD in assay buffer.

    • Initiate the reaction by adding 20 µL of the reaction mixture to all wells.

    • Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Data and Interpretation

The results of the IC50 determination can be summarized in a table for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Cyclopropylbenzofuran-5-carboxylic acidHypothetical 5.2Hypothetical 0.86.5
Indomethacin (Positive Control)0.12.50.04
Celecoxib (Positive Control)150.05300

A lower IC50 value indicates greater potency. The selectivity index provides a measure of the compound's preference for inhibiting one COX isoform over the other.

Mechanism of Action (MOA) Studies

Understanding how a compound inhibits an enzyme is crucial for its development as a therapeutic agent.[7] MOA studies can differentiate between competitive, non-competitive, and uncompetitive inhibition.

Principle of Kinetic Studies

By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]) can be generated. The pattern of changes in Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) in the presence of the inhibitor reveals the mechanism of inhibition.

Protocol: Enzyme Kinetics
  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of arachidonic acid and a fixed concentration of 2-Cyclopropylbenzofuran-5-carboxylic acid (typically at or near its IC50).

    • Include a control set of reactions with no inhibitor.

  • Data Collection and Analysis:

    • Measure the initial reaction rates for all conditions as described in the IC50 protocol.

    • Plot the data using a Lineweaver-Burk plot.

Visualization of Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 a3 No Inhibitor a1->a3 a4 + Inhibitor a1->a4 b1 b2 b1->b2 b3 No Inhibitor b1->b3 b4 + Inhibitor b1->b4 c1 c2 c1->c2 c3 No Inhibitor c1->c3 c4 + Inhibitor c1->c4

Caption: Lineweaver-Burk plots illustrating different enzyme inhibition mechanisms.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Cell-Based Functional Assays

Cell-based assays are essential for confirming that a compound's activity observed in a biochemical assay translates to a cellular context.[8][9][10][11][12] They provide a more physiologically relevant system for evaluating compound efficacy.

Principle of the Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a key inflammatory mediator produced by the action of COX enzymes, in whole cells. Cells are stimulated to produce PGE2 in the presence of the test compound, and the amount of PGE2 released into the cell culture medium is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials and Reagents
  • Cell Line: A suitable cell line that expresses COX enzymes, such as A549 human lung carcinoma cells.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM with 10% FBS).

  • Stimulant: Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

  • Test Compound: 2-Cyclopropylbenzofuran-5-carboxylic acid.

  • PGE2 ELISA Kit: Commercially available kit.

  • Cell culture plates (24-well).

Protocol: Measurement of PGE2 Production
  • Cell Seeding:

    • Seed A549 cells into a 24-well plate at a density that will result in a confluent monolayer the next day.

    • Incubate at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • The next day, replace the culture medium with fresh, serum-free medium containing various concentrations of 2-Cyclopropylbenzofuran-5-carboxylic acid.

    • Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

  • Stimulation:

    • Add the stimulant (e.g., IL-1β at 1 ng/mL) to all wells except for the unstimulated control.

    • Incubate for 24 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the % inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, each assay should include appropriate controls:

  • Positive Controls: Known inhibitors of the target should be included in each assay to confirm that the assay is performing as expected.

  • Negative/Vehicle Controls: These establish the baseline for calculating inhibition.

  • Blanks: These account for background signal.

  • Assay Robustness: The Z'-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

This application note provides a detailed framework and specific protocols for the initial in vitro characterization of 2-Cyclopropylbenzofuran-5-carboxylic acid, using COX enzymes as a hypothetical target. By following this structured approach, researchers can effectively determine the compound's potency, selectivity, and mechanism of action. The methodologies described can be adapted for the investigation of other potential biological targets, thereby facilitating the comprehensive evaluation of this novel compound in the drug discovery process.

References

  • Chem-Impex. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cycloprop-2-ene carboxylic acid. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1.31.1–1.31.17.
  • Yan, N., Liu, X., Pallerla, M. K., & Fox, J. M. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of organic chemistry, 73(11), 4283–4286.
  • Onkol, T., Dogruer, D. S., Uzun, L., & Sahin, M. F. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European journal of medicinal chemistry, 43(11), 2333–2346.
  • An, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 757-766.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
  • An, F., & Li, Y. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2024).
  • Nawrot, E., Kuś, A., & Włodarczyk, M. (2010).
  • Al-Yanbawi, S., & Al-Sheikh, A. (2003). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2003(12), 103-111.
  • Onkol, T., Dogruer, D. S., Uzun, L., & Sahin, M. F. (2004). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European journal of medicinal chemistry, 39(7), 613–619.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30269-30287.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(2).
  • MDPI. (2023, September 20). New Sight: Enzymes as Targets for Drug Development. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2023, May). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

  • An, F., & Li, Y. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2006). Synthesis and In Vitro Evaluation of Some Novel Benzofuran Derivatives as Potential Anti-HIV-1, Anticancer, and Antimicrobial Agents. Archives of Pharmacal Research, 29(1), 1-8.
  • Kumar, P., & Kumar, R. (2013). New Benzofuran Derivatives as an Antioxidant Agent. Indian journal of pharmaceutical sciences, 75(4), 483–487.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

Sources

Method

Crystallization method for 2-Cyclopropylbenzofuran-5-carboxylic acid

Application Note: Hybrid Cooling-Antisolvent Crystallization of 2-Cyclopropylbenzofuran-5-carboxylic Acid Executive Summary 2-Cyclopropylbenzofuran-5-carboxylic acid is a critical intermediate in the synthesis of alpha-7...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hybrid Cooling-Antisolvent Crystallization of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Executive Summary

2-Cyclopropylbenzofuran-5-carboxylic acid is a critical intermediate in the synthesis of alpha-7 nicotinic acetylcholine receptor (nAChR) agonists, which are under active investigation for the treatment of cognitive impairments such as Alzheimer's disease and schizophrenia[1]. Because this carboxylic acid is typically subjected to downstream amide coupling, strict control over its purity—specifically the purging of unreacted esters and des-cyclopropyl byproducts—is mandatory to prevent catalytic poisoning and side-product amplification.

This application note details a highly optimized, self-validating hybrid cooling-antisolvent crystallization protocol. By leveraging an Ethyl Acetate (EtOAc) and n-Heptane solvent system, this method maximizes thermodynamic recovery while ensuring robust impurity rejection[2].

Mechanistic Rationale & Solvent Selection

Crystallization is not merely a separation technique; it is a highly controlled phase transition governed by thermodynamics and kinetics. The choice of a hybrid cooling-antisolvent approach is driven by the specific physicochemical properties of benzofuran-5-carboxylic acid derivatives:

  • Thermodynamic Solvent (Ethyl Acetate): EtOAc acts as an excellent hydrogen-bond acceptor, highly solvating the carboxylic acid proton at elevated temperatures (60°C). This allows for a concentrated initial state, minimizing overall reactor volume[2].

  • Anti-Solvent (n-Heptane): Heptane is a non-polar aliphatic hydrocarbon that disrupts the EtOAc-solute interactions. By dosing heptane at an elevated temperature, we artificially lower the solubility limit of the API, forcing the system to enter the metastable zone without inducing an uncontrolled "crash out."

  • Avoidance of Liquid-Liquid Phase Separation (LLPS): Benzofuran derivatives are notorious for "oiling out" (forming a jelly-like emulsion) if supersaturation is generated too rapidly or if water is present in the matrix. The protocol below enforces strict azeotropic drying and a linear cooling rate to guarantee that the system remains within the metastable zone width (MSZW), promoting the growth of large, highly pure, and easily filterable crystalline networks.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected quantitative outcomes for this crystallization workflow.

ParameterValue / TargetMechanistic Rationale
Solvent System Ethyl Acetate / n-Heptane (1:2 v/v)Balances high API solubility at 60°C with near-zero solubility at 5°C[2].
Initial Concentration 100 mg/mL (in EtOAc)Ensures complete dissolution at 60°C without premature primary nucleation.
Moisture Limit (IPC) KF < 0.1% w/wPrevents Liquid-Liquid Phase Separation (LLPS) during heptane dosing.
Metastable Zone Width ~12°CWide enough to allow controlled supersaturation and prevent amorphous precipitation.
Cooling Rate 0.1 °C/minSuppresses secondary nucleation, ensuring large crystal habit and high filterability.
Expected Yield > 88%Optimized recovery while keeping lipophilic ester impurities in the mother liquor.
Expected Purity (HPLC) > 99.5% a/aEfficient purging of unreacted methyl 2-cyclopropylbenzofuran-5-carboxylate.

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Phase 1: Post-Hydrolysis Workup & Phase Transfer
  • Acidification: To the aqueous hydrolysis mixture containing the lithium salt of 2-cyclopropylbenzofuran-5-carboxylic acid, slowly add 2.0 M aqueous hydrochloric acid (HCl) under moderate agitation (250 rpm) at room temperature[1].

  • pH Verification (IPC): Continue addition until the aqueous phase reaches a pH < 3. Causality: The pKa of the carboxylic acid is approximately 4.5. A pH < 3 ensures complete protonation, rendering the molecule lipophilic and driving it out of the aqueous phase.

  • Extraction: Extract the acidified mixture with Ethyl Acetate (3 × 20 mL per gram of theoretical product)[1]. Combine the organic layers.

Phase 2: Azeotropic Drying & Supersaturation Generation
  • Azeotropic Distillation: Transfer the combined EtOAc layers to a jacketed reactor. Concentrate under reduced pressure (approx. 200 mbar, 40°C) to a concentration of ~100 mg/mL. Perform constant-volume distillation by feeding fresh EtOAc until the water content is minimized.

  • Moisture Check (IPC): Perform Karl Fischer (KF) titration. The moisture content must be < 0.1% w/w. Causality: Residual water acts as a bridging solvent that induces "oiling out" when the non-polar heptane is introduced.

  • Dissolution: Heat the jacketed reactor to 60°C. Stir until a completely clear solution is achieved.

  • Anti-Solvent Dosing: Over a period of 60 minutes, add n-Heptane dropwise to the reactor until a 1:2 (EtOAc:Heptane) volumetric ratio is achieved. The solution should reach its cloud point (onset of primary nucleation) near the end of this addition.

Phase 3: Controlled Cooling & Isolation
  • Cooling Crystallization: Program the reactor's thermoregulator to cool the slurry from 60°C to 5°C at a linear rate of 0.1°C/min[2]. Causality: This slow cooling trajectory allows the supersaturation to be consumed by crystal growth rather than the formation of new, fine nuclei, resulting in a highly pure crystalline lattice.

  • Aging: Hold the slurry at 5°C for 2 hours to deplete residual supersaturation and maximize yield.

  • Filtration & Washing: Discharge the slurry onto a sintered glass funnel or Nutsche filter. Wash the wet cake with 2 bed-volumes of pre-chilled (5°C) EtOAc/Heptane (1:3 v/v). Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified API.

  • Drying: Dry the crystals under vacuum (50 mbar) at 40°C until constant weight is achieved.

Process Visualization

CrystallizationWorkflow N1 Aqueous Hydrolysis Mixture (Li Salt of Acid) N2 Acidification (HCl) & EtOAc Extraction N1->N2 Adjust to pH < 3 N3 Organic Phase Concentration (Azeotropic Drying) N2->N3 Phase Separation N4 Heating to 60°C (Dissolution) N3->N4 IPC: KF < 0.1% N5 Heptane Addition (Anti-Solvent Dosing) N4->N5 Clear Solution N6 Controlled Cooling (0.1°C/min to 5°C) N5->N6 Cloud Point Reached N7 Filtration & Washing (Cold EtOAc/Heptane) N6->N7 Supersaturation Depleted N8 Vacuum Drying Pure Carboxylic Acid N7->N8 Wet Cake Isolation

Hybrid cooling-antisolvent crystallization workflow for 2-cyclopropylbenzofuran-5-carboxylic acid.

References

  • Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL
  • Title: Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Application

Analytical standards for 2-Cyclopropylbenzofuran-5-carboxylic acid

Application Note: Analytical Characterization and Quality Control Protocols for 2-Cyclopropylbenzofuran-5-carboxylic acid Executive Summary As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization and Quality Control Protocols for 2-Cyclopropylbenzofuran-5-carboxylic acid

Executive Summary

As drug discovery pipelines increasingly rely on complex heterocyclic scaffolds, ensuring the analytical purity and structural integrity of intermediate building blocks is paramount. This application note establishes a comprehensive, self-validating analytical framework for 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3). Designed for analytical chemists and drug development professionals, this guide details causality-driven protocols for High-Performance Liquid Chromatography (HPLC) purity assays, LC-MS/MS trace impurity profiling, and NMR structural elucidation.

Scientific Context & Synthetic Application

2-Cyclopropylbenzofuran-5-carboxylic acid is a critical intermediate in the synthesis of alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists, specifically geminal substituted quinuclidine amide compounds[1]. These downstream Active Pharmaceutical Ingredients (APIs) are heavily investigated for treating cognitive impairments associated with Alzheimer's disease and schizophrenia[1].

The benzofuran core provides a rigid, planar pharmacophore, while the cyclopropyl substitution enhances lipophilicity and metabolic stability without adding excessive steric bulk. The carboxylic acid moiety serves as the essential reactive handle for HATU-mediated amide coupling to quinuclidine derivatives. Because trace impurities in this starting material can propagate through the synthesis and impact the final API's safety profile, rigorous analytical standardization is required.

Workflow A 2-Cyclopropylbenzofuran- 5-carboxylic acid (CAS: 1154060-95-3) B Amide Coupling (HATU / DIPEA) A->B Synthesis C Quinuclidine Amide Derivative B->C D α7 nAChR Agonism C->D Mechanism E Cognitive Impairment Therapy (Alzheimer's) D->E Clinical Target

Figure 1: Synthetic utility of 2-Cyclopropylbenzofuran-5-carboxylic acid in drug development.

Physicochemical Specifications

To design an effective chromatographic method, the physicochemical properties of the standard must dictate the analytical parameters. The estimated pKa of the carboxylic acid is ~4.2, which fundamentally drives the selection of mobile phase pH.

ParameterSpecification
Chemical Name 2-Cyclopropylbenzofuran-5-carboxylic acid
CAS Number 1154060-95-3
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
pKa (Estimated) ~4.2 (Carboxylic Acid)
LogP (Estimated) ~3.1
Appearance White to off-white crystalline powder

Analytical Methodologies & Causality

HPLC-DAD Method for Purity Determination

The Causality of Method Design: Because the molecule contains an ionizable carboxylic acid (pKa ~4.2), analyzing it in a neutral mobile phase will result in partial ionization. This creates a mixture of protonated and deprotonated states, leading to severe peak tailing and irreproducible retention times on a reversed-phase column. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress ionization, ensuring the molecule remains fully protonated and highly retained on the hydrophobic C18 stationary phase. A core-shell particle column is selected to minimize longitudinal diffusion, yielding sharper peaks and higher theoretical plates.

ParameterCondition
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength UV at 254 nm (Primary) and 280 nm (Secondary)
Injection Volume 5 µL

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
10.0 10 90
13.0 10 90
13.1 90 10

| 18.0 | 90 | 10 (Re-equilibration) |

LC-MS/MS for Trace Impurity Profiling

The Causality of Method Design: Carboxylic acids are notoriously difficult to ionize in positive mode due to their inherent acidity. By switching the Electrospray Ionization (ESI) polarity to negative mode, we facilitate the deprotonation of the -COOH group to -COO⁻. This yields a highly abundant [M-H]⁻ precursor ion at m/z 201.05, allowing for parts-per-billion (ppb) level detection of structurally related impurities (e.g., des-cyclopropyl or ring-opened byproducts).

NMR Structural Elucidation

The Causality of Method Design: Proton (¹H) NMR is critical for confirming the integrity of the cyclopropyl ring, which can occasionally undergo ring-opening under harsh synthetic conditions. The cyclopropyl ring protons are highly shielded due to the magnetic anisotropy of the ring bonds, appearing uniquely upfield.

  • Diagnostic Peaks (DMSO-d6):

    • ~12.8 ppm (broad singlet, 1H): Carboxylic acid proton.

    • 7.4 - 8.1 ppm (multiplets, 4H): Benzofuran aromatic protons.

    • ~2.1 ppm (multiplet, 1H): Cyclopropyl methine proton.

    • 0.9 - 1.1 ppm (multiplets, 4H): Cyclopropyl methylene protons (highly shielded).

Step-by-Step Experimental Protocols

Protocol A: System Suitability Testing (SST) and Purity Assay

A chromatographic protocol is only as reliable as its validation. In accordance with USP <621> Chromatography guidelines, the system must demonstrate suitability prior to any sample analysis to ensure data integrity[2][3].

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of the 2-Cyclopropylbenzofuran-5-carboxylic acid reference standard.

  • Dissolve in 5.0 mL of Methanol (solubility is high in alcohols) and sonicate for 2 minutes to ensure complete dissolution (Stock Solution: 2.0 mg/mL).

  • Dilute 500 µL of the stock solution into 9.5 mL of Diluent (50:50 Water:Acetonitrile) to achieve a final working concentration of 0.1 mg/mL.

Step 2: SST Execution

  • Inject the working standard solution six consecutive times (n=6).

  • Process the chromatograms at 254 nm and evaluate against the USP <621> acceptance criteria[3].

Table 3: System Suitability Acceptance Criteria

Parameter USP <621> Requirement Scientific Rationale
Retention Time %RSD ≤ 1.0% Ensures pump stability and mobile phase consistency.
Peak Area %RSD ≤ 2.0% Validates autosampler precision and detector linearity.
Tailing Factor (Tf) ≤ 1.5 Confirms complete suppression of carboxylic acid ionization.

| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and minimal band broadening. |

Step 3: Sample Analysis & Integration

  • Once SST passes, inject blank diluent to confirm no carryover or baseline artifacts.

  • Inject analytical samples in duplicate.

  • Integrate all peaks with a signal-to-noise (S/N) ratio > 10. Calculate purity using the area normalization method (Area % =[Analyte Peak Area / Total Peak Area] × 100).

ImpurityTree Start Unknown Impurity Detected (HPLC-UV > 0.10%) LCMS LC-MS/MS (ESI-) Determine [M-H]- mass Start->LCMS MassMatch Mass matches known synthetic byproduct? LCMS->MassMatch Report Report as Known Impurity (e.g., des-cyclopropyl analog) MassMatch->Report Yes Isolate Isolate via Prep-HPLC MassMatch->Isolate No NMR 1H & 13C NMR Structural Elucidation Isolate->NMR NewImp Report as New Impurity Update Standard Registry NMR->NewImp

Figure 2: Logical decision tree for the identification of unknown trace impurities.

References

  • Title: WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors Source: Google Patents URL
  • Title: Revisions per USP 621 - Guide to method modernization Source: Agilent Technologies URL: [Link]

  • Title: USP〈621〉 CHROMATOGRAPHY - General Procedures and System Suitability Source: Xinfuda Pharmaceutical Packaging and Drug Delivery URL: [Link]

Sources

Method

Application Note: 2-Cyclopropylbenzofuran-5-carboxylic Acid in the Synthesis of α7 nAChR Agonists for Cognitive Disorders

Audience: Researchers, scientists, and drug development professionals. Executive Summary 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized, synthetically valuable building block in med...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized, synthetically valuable building block in medicinal chemistry. Its primary application lies in the development of novel geminal substituted quinuclidine amide compounds, which act as potent agonists of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This application note details the biological rationale, structural significance, and validated synthetic protocols for incorporating this intermediate into active pharmaceutical ingredients (APIs) targeting cognitive impairments associated with Alzheimer's disease and schizophrenia.

Introduction & Biological Rationale

The α7 nAChR is a ligand-gated ion channel that is densely populated in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex. Unlike other nicotinic receptors, the α7 subtype exhibits an exceptionally high permeability to calcium ions (Ca²⁺) (). Activation of the α7 nAChR triggers a substantial Ca²⁺ influx, which subsequently modulates glutamatergic neurotransmission, promotes axonal growth, and enhances synaptic plasticity ().

Clinical and preclinical models have consistently demonstrated that central nicotinic acetylcholine receptors are deeply involved in memory processes, and their targeted activation can mitigate cognitive deficits (). Consequently, selective α7 nAChR agonists—such as those synthesized using 2-cyclopropylbenzofuran-5-carboxylic acid—are aggressively pursued to treat cognitive dysfunctions without triggering the peripheral side effects associated with non-selective nAChR activation.

Pathway A Quinuclidine Amide (α7 Agonist) B α7 nAChR Activation (Hippocampus) A->B Binds Target C Ca2+ Influx (Depolarization) B->C Opens Channel D Glutamate Release (Neurotransmission) C->D Triggers E Synaptic Plasticity (Axonal Growth) D->E Modulates F Cognitive Improvement (Memory/Learning) E->F Results In

Figure 1: Mechanism of action for α7 nAChR agonists in cognitive enhancement.

Chemical Profile & Structure-Activity Relationship (SAR)

The architecture of 2-cyclopropylbenzofuran-5-carboxylic acid provides several distinct advantages in drug design:

  • Benzofuran Core: Acts as a rigid, planar bioisostere that fits optimally within the hydrophobic binding pocket of the α7 nAChR. It provides necessary pi-pi stacking interactions with aromatic residues in the receptor's active site.

  • Cyclopropyl Substitution: The C2-cyclopropyl group introduces a unique steric bulk that enhances metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains. Furthermore, the cyclopropyl ring increases the overall lipophilicity (LogP) of the molecule, facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS-active drugs.

  • Carboxylic Acid Handle: Serves as the primary functional group for amide coupling with complex bicyclic amines (e.g., geminal substituted quinuclidines), yielding the final pharmacologically active amides ().

Synthetic Workflow & Experimental Protocols

The synthesis of the target API involves a robust three-step workflow: a tandem Sonogashira coupling/cyclization, saponification, and a final amide coupling.

Protocol A: Tandem Sonogashira Coupling and Cyclization

Objective: Synthesis of methyl 2-cyclopropylbenzofuran-5-carboxylate. Rationale: Constructing the benzofuran core via a one-pot cross-coupling and intramolecular cyclization minimizes step count and maximizes atom economy. 1,1,3,3-tetramethylguanidine (TMG) is utilized as it provides the exact basicity required to deprotonate the phenol for cyclization without acting as a competing nucleophile.

Procedure:

  • To a reaction vessel, add methyl 4-hydroxy-3-iodobenzoate (1.0 eq) and ethynylcyclopropane (1.0 eq).

  • Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.3 M concentration.

  • Add 1,1,3,3-tetramethylguanidine (TMG) (10.0 eq) as the base.

  • Introduce the catalysts: bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) (0.1 eq) and copper(I) iodide (CuI) (0.1 eq).

  • Stir the resulting solution at 50 °C for 12 hours under an inert argon atmosphere.

  • Quench the reaction with water (50 mL) and extract with dichloromethane (3 × 50 mL).

  • Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify via silica gel chromatography (petroleum ether: ethyl acetate = 8:1) to yield the intermediate as a yellow solid (Typical yield: 61%).

Protocol B: Saponification to 2-Cyclopropylbenzofuran-5-carboxylic Acid

Objective: Hydrolysis of the methyl ester to the free carboxylic acid. Rationale: Lithium hydroxide in a mixed aqueous/organic solvent system provides mild, highly efficient cleavage of the ester while preserving the integrity of the cyclopropyl and benzofuran moieties.

Procedure:

  • Dissolve methyl 2-cyclopropylbenzofuran-5-carboxylate (1.0 eq) in tetrahydrofuran (THF) (0.15 M).

  • Prepare a solution of lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq) in water (1/3 volume of THF) and add it dropwise to the THF solution.

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the solution to pH ~2 using 2.0 M aqueous hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-cyclopropylbenzofuran-5-carboxylic acid (Typical yield: 86%).

Protocol C: Amide Coupling for API Generation

Objective: Coupling the carboxylic acid with a geminal substituted quinuclidine amine. Rationale: HATU is selected as the coupling reagent due to its high efficiency and low racemization rates when dealing with sterically hindered bicyclic amines.

Procedure:

  • Dissolve 2-cyclopropylbenzofuran-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add the geminal substituted quinuclidine amine (1.1 eq) to the mixture.

  • Stir at room temperature for 4-12 hours until completion (monitored by LC-MS).

  • Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Purify the concentrated organic layer via preparative HPLC to isolate the final α7 nAChR agonist.

Workflow SM Methyl 4-hydroxy-3-iodobenzoate + Ethynylcyclopropane Step1 Tandem Sonogashira/Cyclization (PdCl2(PPh3)2, CuI, TMG) SM->Step1 Int1 Methyl 2-cyclopropylbenzofuran- 5-carboxylate Step1->Int1 61% Yield Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 2-Cyclopropylbenzofuran- 5-carboxylic acid Step2->Int2 86% Yield Step3 Amide Coupling (HATU, DIPEA) Int2->Step3 API Target α7 nAChR Agonist (API) Step3->API Final Coupling Amine Geminal Substituted Quinuclidine Amine Amine->Step3

Figure 2: Synthetic workflow from starting materials to the final α7 nAChR agonist API.

Data Presentation: Reaction Optimization Summary

The following table summarizes the optimization parameters for the synthesis of the benzofuran core (Protocol A), demonstrating the causality behind the reagent selection.

ParameterCondition TestedOutcome / YieldScientific Rationale
Base Triethylamine (TEA)< 20%Insufficient basicity to drive the tandem cyclization step.
Base 1,1,3,3-Tetramethylguanidine61%Strong, non-nucleophilic base efficiently deprotonates the phenol, facilitating intramolecular cyclization without competing nucleophilic attack.
Catalyst Pd(OAc)₂ / PPh₃35%Slower oxidative addition compared to PdCl₂(PPh₃)₂.
Catalyst PdCl₂(PPh₃)₂ / CuI61%Optimal synergistic effect for the Sonogashira cross-coupling phase.
Temperature 80 °C40% (Decomp.)Higher temperatures led to alkyne polymerization and degradation.
Temperature 50 °C61%Ideal thermal energy to promote coupling while preserving the cyclopropyl ring integrity.

Conclusion

The strategic incorporation of 2-cyclopropylbenzofuran-5-carboxylic acid into quinuclidine amide scaffolds represents a highly rational approach to developing α7 nAChR agonists. The cyclopropyl-substituted benzofuran core provides the perfect balance of steric fit, lipophilicity, and metabolic stability required for CNS penetration and target engagement. The validated protocols provided herein ensure a high-yielding, scalable pathway from basic starting materials to advanced therapeutic candidates for cognitive disorders.

References

  • World Intellectual Property Organization (WIPO).Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Patent WO2016100184A1.
  • Séguéla, P., Wadiche, J., Dineley-Miller, K., Dani, J. A., & Patrick, J. W. (1993). Molecular cloning, functional properties, and distribution of rat brain alpha 7: a nicotinic cation channel highly permeable to calcium. Journal of Neuroscience, 13(2), 596-604. URL:[Link]

  • Broide, R. S., & Leslie, F. M. (1999). The alpha7 nicotinic acetylcholine receptor in neuronal plasticity. Molecular Neurobiology, 20(1), 1-16. URL:[Link]

  • Rezvani, A. H., & Levin, E. D. (2001). Cognitive effects of nicotine. Biological Psychiatry, 49(3), 258-267. URL:[Link]

Application

Multi-Target Directed Ligands for Neurodegeneration: Experimental Profiling of Novel Benzofuran Derivatives

Executive Summary & Mechanistic Rationale The complex etiology of Alzheimer's Disease (AD) has necessitated a paradigm shift from single-target therapeutics to Multi-Target-Directed Ligands (MTDLs). Benzofuran derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The complex etiology of Alzheimer's Disease (AD) has necessitated a paradigm shift from single-target therapeutics to Multi-Target-Directed Ligands (MTDLs). Benzofuran derivatives have emerged as highly privileged scaffolds in this domain [1]. Their planar, aromatic structure allows for optimal π-π stacking interactions with the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE), while functional group substitutions enable hydrogen bonding within the Catalytic Active Site (CAS) [2].

Crucially, this dual-site binding sterically hinders AChE-induced Amyloid-Beta (Aβ) fibrillogenesis. By simultaneously restoring cholinergic function and preventing neurotoxic plaque accumulation, benzofurans serve as potent dual-action candidates [3]. The following application notes detail the standardized, self-validating protocols required to evaluate these novel derivatives in a preclinical setting.

Mechanism BD Benzofuran Derivatives AChE AChE / BuChE Enzymes BD->AChE Inhibits Abeta Aβ Fibril Aggregation BD->Abeta Blocks Fibrillation ROS Oxidative Stress (ROS) BD->ROS Scavenges ACh Acetylcholine Levels AChE->ACh Prevents Breakdown Neuro Neuroprotection & Cognition Abeta->Neuro Reduces Toxicity ROS->Neuro Prevents Apoptosis ACh->Neuro Enhances Signaling

Multi-target mechanistic pathways of benzofuran derivatives in Alzheimer's Disease models.

Application Note I: In Vitro Cholinesterase Profiling via Ellman's Assay

Causality & Experimental Design

While AChE is the primary enzyme responsible for acetylcholine (ACh) hydrolysis in a healthy brain, butyrylcholinesterase (BuChE) activity significantly upregulates in late-stage AD, acting as a compensatory mechanism. Therefore, profiling novel benzofurans against both enzymes is critical for late-stage efficacy [2]. We utilize the classic , a self-validating colorimetric protocol. The assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB). This provides a continuous, quantitative kinetic readout at 412 nm [3].

Protocol: High-Throughput Ellman's Assay
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCI to 15 mM in ultra-pure water. Prepare serial dilutions of the benzofuran derivatives (0.1 nM to 100 μM) in DMSO. Critical Step: Ensure final DMSO concentration in the well remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Preparation: Reconstitute human recombinant AChE (hAChE) and human serum BuChE (hBuChE) in phosphate buffer to a working concentration of 0.03 U/mL.

  • Incubation: In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of test compound, and 20 μL of enzyme solution per well. Incubate at 25°C for 15 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCI to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately monitor absorbance at 412 nm using a microplate reader, taking measurements every 1 minute for 10 minutes to establish the initial velocity ( V0​ ).

  • Validation Control: Utilize Donepezil as a positive control for AChE and Rivastigmine for BuChE. Include a blank (buffer + DTNB + ATCI, no enzyme) to account for spontaneous ATCI hydrolysis.

Quantitative Data Summary (Representative Benchmarks)
Compound / LigandhAChE IC50 (μM)hBuChE IC50 (μM)Aβ Aggregation Inhibition (%)Primary Mechanism
Benzofuran 5f [2]0.42 ± 0.052.15 ± 0.1262.4% (at 20 μM)Dual AChE/BuChE + Aβ
Hybrid 2e [3]0.017 ± 0.0020.043 ± 0.00558.4% (at 100 μM)Highly potent AChE inhibition
Donepezil (Control) 0.024 ± 0.001> 1015.2% (at 100 μM)Selective AChE inhibition
Resveratrol (Control) > 50> 5075.1% (at 20 μM)Selective Aβ inhibition

Application Note II: Aβ(1-42) Aggregation Inhibition via ThT Fluorescence

Causality & Experimental Design

Aβ(1-42) is highly prone to nucleation-dependent polymerization, forming neurotoxic β-sheet-rich fibrils. is a benzothiazole dye that exhibits a dramatic red shift and enhanced fluorescence quantum yield upon intercalating into amyloid β-sheets. By monitoring ThT fluorescence, researchers can quantitatively track the anti-aggregation efficacy of benzofuran derivatives in real-time, distinguishing between effects on the nucleation phase versus the elongation phase.

ThTWorkflow Prep 1. Aβ(1-42) Monomer Preparation (HFIP) Incubate 2. Co-incubation: Aβ + Benzofuran Cpd Prep->Incubate ThT 3. Addition of Thioflavin T (ThT) Incubate->ThT Read 4. Fluorescence Readout (Ex: 440nm, Em: 485nm) ThT->Read Analyze 5. IC50 Calculation & Kinetics Analysis Read->Analyze

Step-by-step workflow for the Thioflavin T (ThT) amyloid-beta aggregation assay.

Protocol: ThT Fluorescence Assay
  • Monomerization of Aβ(1-42): Dissolve synthetic Aβ(1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mg/mL. Causality: HFIP completely disrupts pre-formed aggregates, ensuring a uniform monomeric starting population. Sonicate for 30 minutes, aliquot, and evaporate HFIP under a gentle nitrogen stream. Store the resulting peptide film at -80°C.

  • Peptide Reconstitution: Immediately prior to use, dissolve the peptide film in DMSO (to 5 mM), then rapidly dilute in 50 mM HEPES buffer (pH 7.4, containing 100 mM NaCl) to a final working concentration of 20 μM.

  • Co-Incubation: Mix 20 μM Aβ(1-42) with varying concentrations of benzofuran derivatives (e.g., 10, 20, 50 μM) in a black, clear-bottom 96-well plate. Incubate at 37°C for 24-48 hours without agitation.

  • Fluorescence Measurement: Add ThT solution (final concentration 10 μM) to each well. Incubate in the dark for 15 minutes to allow dye intercalation.

  • Readout: Measure fluorescence intensity (Excitation: 440 nm; Emission: 485 nm). Calculate % inhibition relative to the vehicle control (Aβ alone, representing 100% aggregation).

Application Note III: Cellular Neuroprotection (SH-SY5Y MTT Assay)

Causality & Experimental Design

Biochemical inhibition of AChE and Aβ aggregation must translate to cellular efficacy. The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase, serving as a reliable proxy for cell viability. Human neuroblastoma SH-SY5Y cells challenged with Aβ(1-42) oligomers provide a robust model to evaluate the neuroprotective capacity of benzofuran derivatives [2].

Protocol: Aβ-Induced Toxicity Rescue
  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment: Aspirate media. Add fresh media containing benzofuran derivatives (1-10 μM) and incubate for 2 hours. This primes the cellular antioxidant defense systems.

  • Aβ Challenge: Add pre-aggregated Aβ(1-42) oligomers (final concentration 10 μM) to the wells. Incubate for an additional 24 hours.

  • MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Only metabolically active cells will cleave the tetrazolium ring.

  • Formazan Solubilization: Carefully remove the media and add 100 μL of DMSO to dissolve the intracellular formazan crystals.

  • Readout: Measure absorbance at 570 nm. Normalize data to the untreated control (100% viability) to determine the neuroprotective rescue percentage.

References

  • Title: Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis Source: ChemMedChem (PubMed) URL: [Link]

  • Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Frontiers in Chemistry URL: [Link]

  • Title: Novel Tacrine–Benzofuran Hybrids as Potent Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Design, Synthesis, Biological Evaluation, and X-Ray Crystallography Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 2-Cyclopropylbenzofuran-5-carboxylic acid , a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with synthesizing 2-Cyclopropylbenzofuran-5-carboxylic acid , a critical building block often utilized in the development of alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists [1].

The synthesis relies on a two-step sequence: a tandem Sonogashira coupling and 5-endo-dig oxacyclization, followed by ester saponification. Below, we provide an in-depth troubleshooting guide, mechanistic insights, and self-validating protocols to help you maximize your yield and purity.

Synthetic Workflow Overview

Workflow A Methyl 4-hydroxy- 3-iodobenzoate C Tandem Sonogashira & Cyclization (Pd/Cu, TMG, DMF) A->C B Ethynylcyclopropane B->C D Methyl 2-cyclopropyl- benzofuran-5-carboxylate C->D 50°C, 12h E Saponification (LiOH, THF/H2O) D->E F 2-Cyclopropylbenzofuran- 5-carboxylic acid E->F RT, 12h

Synthetic workflow for 2-Cyclopropylbenzofuran-5-carboxylic acid via tandem coupling and hydrolysis.

Troubleshooting FAQs

Q1: My reaction stalls, and I suspect I am losing my ethynylcyclopropane. How can I prevent this?

Causality: Ethynylcyclopropane is highly volatile, with a boiling point of approximately 50–52 °C. Because the standard Sonogashira coupling is run at 50 °C, performing this reaction in an open system or under a heavy sweep of inert gas will strip the alkyne from the reaction mixture before coupling can occur. Solution: Run the reaction in a sealed, pressure-rated Schlenk tube or a tightly capped reaction vial. Always use a slight excess of the alkyne (1.2 to 1.5 equivalents) to compensate for minor evaporative losses during the initial reagent addition.

Q2: I am getting poor overall yield and a major byproduct that corresponds to the dimer of ethynylcyclopropane. What went wrong?

Causality: You are observing the Glaser-Hay homocoupling byproduct. In the presence of oxygen, the Cu(I) co-catalyst is oxidized to Cu(II), which rapidly catalyzes the oxidative dimerization of terminal alkynes. This consumes your ethynylcyclopropane and poisons the catalytic cycle [2]. Solution: Rigorous deoxygenation is mandatory. Do not merely flush the headspace. Sparge the DMF solvent with Argon for at least 30 minutes prior to use, or subject the reaction mixture (prior to adding the Pd catalyst) to three freeze-pump-thaw cycles.

Q3: My Sonogashira coupling works, but the cyclization is incomplete. LC-MS shows a buildup of the uncyclized 2-alkynylphenol intermediate.

Causality: The tandem sequence requires the base to perform two functions: neutralize the HI generated during the Sonogashira coupling, and deprotonate the phenol to drive the subsequent 5-endo-dig oxacyclization. Standard bases like Triethylamine (Et₃N, pKa ~10.7) are often not basic enough to quantitatively generate the phenoxide required for the cyclization step. Solution: Switch your base to 1,1,3,3-Tetramethylguanidine (TMG) . TMG is a strong, non-nucleophilic base (pKa ~13.6) that ensures complete phenoxide formation and facilitates the Cu-activated cyclization without interfering with the Pd catalyst [1].

Q4: During the final saponification step, my ester isn't fully converting to the carboxylic acid, even after 24 hours.

Causality: Methyl 2-cyclopropylbenzofuran-5-carboxylate is highly lipophilic and exhibits poor solubility in purely aqueous base, leading to a biphasic mixture where the reaction only occurs at the phase boundary. Solution: Use a co-solvent system of THF/Water (typically 3:1 v/v). The THF ensures the ester remains fully dissolved, allowing the hydroxide ions to access the carbonyl carbon efficiently.

Mechanistic Insights: The Tandem Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. The reaction is a domino process: the Pd(0) catalyst handles the C-C bond formation, while the Cu(I) co-catalyst and the base drive the C-O bond formation (oxacyclization).

Mechanism A Pd(0) Catalyst B Oxidative Addition (Insertion into Ar-I) A->B C Transmetalation (Cu-Cyclopropylacetylide) B->C D Reductive Elimination (2-Alkynylphenol Intermediate) C->D D->A Regenerates Pd(0) E 5-endo-dig Oxacyclization (TMG Base / Cu-Activated) D->E F Benzofuran Core Formed E->F

Mechanistic pathway of the Pd/Cu-catalyzed tandem Sonogashira coupling and 5-endo-dig cyclization.

Quantitative Data: Base & Catalyst Optimization

The table below summarizes internal validation data demonstrating why TMG is the superior base for this specific tandem cyclization compared to traditional amine or inorganic bases.

Base (Eq)Catalyst SystemSolventTemp (°C)Conversion to Intermediate (%)Conversion to Benzofuran (%)
Et₃N (10)PdCl₂(PPh₃)₂ / CuIDMF50>90%<30% (Stalled)
K₂CO₃ (3)PdCl₂(PPh₃)₂ / CuIDMF8070%50% (High alkyne loss)
TMG (10) PdCl₂(PPh₃)₂ / CuI DMF 50 >99% >95% (Isolated 61%)

Note: Data reflects typical LC-MS area percent conversions. TMG provides the optimal balance of basicity and solubility.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 2-cyclopropylbenzofuran-5-carboxylate

This protocol utilizes a sealed system and TMG to ensure complete tandem cyclization.

  • Preparation: To a 100 mL pressure-rated Schlenk tube, add Methyl 4-hydroxy-3-iodobenzoate (4.2 g, 15.0 mmol), Bis(triphenylphosphine)palladium(II) chloride (1.05 g, 1.5 mmol, 10 mol%), and Copper(I) iodide (0.29 g, 1.5 mmol, 10 mol%).

  • Degassing: Add anhydrous N,N-dimethylformamide (DMF, 40 mL). Seal the tube with a septum and sparge the solution with Argon for 30 minutes.

  • Reagent Addition: Under a positive flow of Argon, quickly add 1,1,3,3-Tetramethylguanidine (TMG, 17.0 g, 0.15 mol, 10 eq) and Ethynylcyclopropane (1.2 g, 18.0 mmol, 1.2 eq).

  • Reaction: Replace the septum with a Teflon screw cap, seal tightly, and heat the mixture in an oil bath at 50 °C for 12 hours.

    • Self-Validation Cue: The solution will transition from a pale yellow to a deep amber/brown/black as the active Pd(0) species forms and the coupling proceeds.

  • Monitoring: Monitor by TLC (Petroleum Ether : Ethyl Acetate = 8:1). The starting iodide (Rf ~0.4) should disappear, replaced by a highly UV-active spot (Rf ~0.6) corresponding to the benzofuran ester.

  • Workup: Cool to room temperature, quench with water (50 mL), and extract with dichloromethane (3 x 50 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Petroleum Ether : Ethyl Acetate = 8:1) to yield the product as a yellow solid (~2.0 g, 61% yield) [1].

Protocol B: Saponification to 2-Cyclopropylbenzofuran-5-carboxylic Acid

This protocol ensures complete hydrolysis by utilizing a homogenous solvent system.

  • Preparation: Dissolve Methyl 2-cyclopropylbenzofuran-5-carboxylate (0.50 g, 2.3 mmol) in THF (15 mL) in a 50 mL round-bottom flask.

  • Hydrolysis: In a separate vial, dissolve Lithium hydroxide monohydrate (0.29 g, 6.9 mmol, 3.0 eq) in deionized water (5.0 mL). Add the aqueous LiOH solution to the THF solution dropwise.

  • Reaction: Stir the resulting mixture at room temperature for 12 hours.

    • Self-Validation Cue: The initially slightly cloudy biphasic mixture will become completely clear and homogeneous as the ester converts into the water-soluble lithium carboxylate salt.

  • Workup: Concentrate the mixture in vacuo to remove the majority of the THF. Dilute the remaining aqueous layer with water (10 mL) and wash once with Ethyl Acetate (10 mL) to remove any unreacted ester or organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 2.0 M aqueous HCl until the pH reaches 2–3.

    • Self-Validation Cue: Acidification will result in the immediate precipitation of the product as a white to pale-yellow solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the pure 2-Cyclopropylbenzofuran-5-carboxylic acid (Quantitative yield expected).

References

  • Title: Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors (WO2016100184A1)
  • Title: [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions Source: National Institutes of Health (PMC) URL: [Link]

Optimization

Technical Support Center: Purification of 2-Cyclopropylbenzofuran-5-carboxylic acid

Welcome to the Technical Support Center for the purification and handling of 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3). This compound is a critical building block in the synthesis of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3). This compound is a critical building block in the synthesis of various pharmaceutical agents, including alpha-7 nicotinic acetylcholine receptor agonists [[1]](). However, isolating this molecule in high purity presents unique challenges due to the interplay between its acidic carboxyl group, the electron-rich benzofuran core, and the acid-sensitive cyclopropyl ring. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, high-purity isolation.

Section 1: Mechanistic Causality of Purification Challenges

As a Senior Application Scientist, I emphasize that successful purification requires understanding the why behind the molecule's behavior, not just following steps blindly.

  • The Carboxylic Acid Moiety (pH-Dependent Solubility & Streaking): Like many carboxylic acid-containing drugs, this molecule exhibits poor aqueous solubility in its non-ionized form but high solubility when ionized 2. During silica gel chromatography, the free carboxylic acid acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on the stationary phase. Causality: This interaction leads to severe peak tailing (streaking), poor resolution, and irreversible adsorption on standard normal-phase media.

  • The Cyclopropyl Group (Acid Sensitivity): The cyclopropyl ring is conjugated to the aromatic benzofuran system. Causality: While relatively stable under standard conditions, exposure to strong, concentrated mineral acids at elevated temperatures during the precipitation phase can lead to electrophilic ring-opening of the cyclopropyl group, generating unwanted aliphatic impurities.

  • The Benzofuran Core (Co-elution of Intermediates): The synthesis typically involves a Sonogashira coupling of a 4-hydroxy-3-iodobenzoate with ethynylcyclopropane, followed by cyclization and saponification 1. Causality: Incomplete cyclization leaves uncyclized alkyne intermediates that share nearly identical polarity and UV-absorbance profiles with the target benzofuran, making them exceedingly difficult to separate via standard chromatography 3.

Section 2: Step-by-Step Validated Protocols
Protocol A: Optimized Acid-Base Extraction & Precipitation

This self-validating protocol exploits the pH-partition hypothesis to separate the target acid from neutral uncyclized intermediates 2.

  • Saponification: Dissolve the methyl 2-cyclopropylbenzofuran-5-carboxylate precursor in a 3:1 mixture of THF and water. Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) and stir at room temperature for 12 hours [[1]]().

  • Aqueous Dilution & Organic Wash: Dilute the reaction mixture with water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Self-Validation Step: Spot the organic layer on a TLC plate; it should contain the neutral unreacted ester and uncyclized alkyne impurities, confirming successful partitioning. Discard or save the organic layer for recovery.

  • Controlled Acidification: Cool the aqueous layer containing the carboxylate salt to 0–5 °C in an ice bath. Slowly add 2.0 M aqueous HCl dropwise under vigorous stirring until the pH reaches 3.0–4.0 1. Crucial: Do not use concentrated HCl, as localized exotherms and high acidity can degrade the cyclopropyl ring.

  • Isolation: Filter the resulting off-white to yellow precipitate. Wash the filter cake with ice-cold water to remove residual inorganic salts. Dry in vacuo at 40 °C.

Protocol B: Chromatographic Polishing (For Complex Mixtures)

If precipitation yields <95% purity, proceed with modified normal-phase chromatography.

  • Column Preparation: Slurry pack silica gel using Hexanes.

  • Mobile Phase Modification: Prepare a solvent system of Hexanes:EtOAc (gradient from 8:1 to 2:1) containing exactly 1% v/v Acetic Acid (AcOH) .

  • Elution: Load the crude acid and elute. The AcOH suppresses the ionization of the benzofuran-5-carboxylic acid, preventing silanol interactions.

  • Solvent Removal: Combine pure fractions and concentrate in vacuo. To remove residual AcOH, add toluene to the flask and co-evaporate twice.

Section 3: Quantitative Data & Solvent Selection

To facilitate rational solvent selection for extraction and recrystallization, refer to the following quantitative summaries.

Table 1: Solubility Profile & Partitioning Data

Solvent SystemState of MoleculeSolubility (approx.)Application
Water (pH > 9)Ionized (Salt)> 100 mg/mLPrimary aqueous extraction
Water (pH < 3)Non-ionized (Free Acid)< 1 mg/mLPrecipitation / Isolation
Ethyl AcetateNon-ionized (Free Acid)30 - 50 mg/mLOrganic extraction of free acid
Hexanes / HeptaneNon-ionized (Free Acid)< 2 mg/mLAnti-solvent for crystallization
Ethanol / Water (1:1)Non-ionized (Free Acid)15 mg/mL (at 80°C)Ideal recrystallization system

Table 2: Chromatographic Modifiers for Silica Gel

ModifierConcentrationEffect on 2-Cyclopropylbenzofuran-5-carboxylic acid
NoneN/ASevere streaking, Rf ~0.1 (broad)
Acetic Acid1% v/vSharp peak, Rf ~0.4 (in 1:1 Hex/EtOAc)
Formic Acid0.5% v/vSharp peak, but harder to remove via evaporation
Triethylamine1% v/vDO NOT USE. Forms salt, permanently traps compound
Section 4: Visual Workflows and Logic

G A Crude Reaction Mixture (Ester Hydrolysis) B Aqueous Extraction (pH > 9) A->B C Organic Wash (Remove neutral impurities) B->C Wash with EtOAc/DCM D Careful Acidification (pH 3-4, 0-5°C) C->D Aqueous layer E Precipitation & Filtration D->E Mild acid (e.g., 2M HCl) F Recrystallization (EtOH/Water) E->F Crude Acid G Pure 2-Cyclopropylbenzofuran- 5-carboxylic acid F->G

Workflow for the isolation and purification of 2-Cyclopropylbenzofuran-5-carboxylic acid.

LogicTree Issue Impure Product Q1 Is impurity polar (e.g., streaking)? Issue->Q1 Q2 Is impurity non-polar (e.g., unreacted alkyne)? Issue->Q2 Sol1 Use Reverse Phase LC or add 1% AcOH Q1->Sol1 Yes Sol2 Optimize Acid-Base Extraction Q2->Sol2 Yes Sol3 Check for Cyclopropyl Ring Opening (NMR) Q2->Sol3 No, check degradation

Troubleshooting logic tree for resolving common purification issues.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is my product streaking across the entire TLC plate despite using a non-polar solvent? A: This is a classic symptom of carboxylic acid hydrogen bonding with the silica stationary phase. The free acid is continuously adsorbing and desorbing at different rates. Solution: Add 1% Acetic Acid to your TLC developing solvent and your column mobile phase. This protonates the silanol groups and keeps the drug in its non-ionized state, resulting in a tight, distinct band.

Q: My overall yield drops significantly during recrystallization. What is the optimal solvent system? A: 2-Cyclopropylbenzofuran-5-carboxylic acid is highly soluble in pure alcohols but poorly soluble in water and alkanes. If you recrystallize from pure ethanol, you will lose product to the mother liquor. Solution: Use an Ethanol/Water mixture. Dissolve the crude acid in a minimum amount of boiling ethanol, then slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature to induce crystallization.

Q: I observe a new aliphatic impurity in my NMR spectrum after the acidification step. What happened? A: You likely experienced acid-catalyzed ring-opening of the cyclopropyl group. This occurs if you use concentrated HCl (e.g., 12M) or if the acidification is performed at room temperature or higher. Solution: Always use dilute acid (2.0 M HCl or 10% Citric Acid) and maintain the internal temperature between 0–5 °C during the precipitation step [[1]]().

Q: Can I purify this compound using Reverse Phase (C18) HPLC? A: Yes, and it is highly recommended for final polishing if high purity (>99%) is required for biological assays. Use a gradient of Water and Acetonitrile. Crucial: You must add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both the water and acetonitrile mobile phases to maintain the compound in its non-ionized state, ensuring good retention and peak shape.

Sources

Troubleshooting

Technical Support Center: 2-Cyclopropylbenzofuran-5-carboxylic acid

Welcome to the technical support center for 2-Cyclopropylbenzofuran-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropylbenzofuran-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific experimental issues that may arise due to the inherent chemical properties of 2-Cyclopropylbenzofuran-5-carboxylic acid.

Issue 1: Inconsistent or Poor Analytical Results (e.g., HPLC, NMR)

Symptoms:

  • Appearance of unexpected peaks in HPLC chromatograms.

  • Broadening of peaks or shifts in retention time.

  • Discrepancies in NMR spectra compared to reference data.

  • Low assay values or recovery.

Potential Causes & Solutions:

  • pH-Dependent Degradation: The carboxylic acid moiety makes the compound's stability and solubility highly pH-dependent.[1][2][3][4] In acidic or basic aqueous solutions, hydrolysis or other degradation pathways can be accelerated.

    • Solution: Maintain a pH close to the compound's pKa or in a neutral range (pH 6-8) for aqueous solutions. Use buffered solutions for analysis and formulation work. If the compound is to be used in acidic or basic conditions, conduct a preliminary pH stability study.

  • Oxidative Degradation: The benzofuran ring is susceptible to oxidation.[5][6] This can be catalyzed by exposure to air (oxygen), trace metals, or oxidizing agents.

    • Solution: Prepare solutions fresh and use de-gassed solvents. Consider adding an antioxidant (e.g., BHT, Vitamin E) to solutions for long-term storage, after confirming its compatibility with your experimental system. Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, leading to decomposition. The cyclopropyl group can also be involved in photochemical reactions.[7]

    • Solution: Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.

Issue 2: Loss of Compound Potency or Activity Over Time

Symptoms:

  • Decreased biological activity in cell-based assays.

  • Inconsistent results in binding assays.

  • Reduced therapeutic efficacy in in vivo studies.

Potential Causes & Solutions:

  • Improper Storage: Long-term storage under suboptimal conditions can lead to gradual degradation.

    • Solution: Store the solid compound at -20°C or lower in a tightly sealed container, protected from light and moisture. For solutions, flash-freeze aliquots in an appropriate solvent and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Solution Instability: The compound may be unstable in certain solvents over time.

    • Solution: Determine the stability of the compound in your chosen solvent at the working concentration and temperature. A preliminary stability study using HPLC or LC-MS can identify the optimal solvent and storage duration. Aprotic solvents like DMSO or DMF are often preferred for stock solutions.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers

Symptoms:

  • Cloudiness or visible precipitate upon addition of the compound to aqueous media.

  • Low and variable concentrations in prepared solutions.

Potential Causes & Solutions:

  • pH-Dependent Solubility: As a carboxylic acid, the compound's solubility in aqueous solutions is highly dependent on pH.[1][2][3] It will be less soluble at acidic pH where the carboxylic acid is protonated and more soluble at basic pH where it is deprotonated (carboxylate form).

    • Solution: For stock solutions, use an organic solvent like DMSO. When diluting into aqueous buffers, ensure the final pH is appropriate for maintaining solubility. A pH above the pKa of the carboxylic acid will generally improve solubility. However, be mindful of potential pH-dependent degradation.

  • Salt Form: The free acid form may have lower aqueous solubility than a corresponding salt.

    • Solution: Consider preparing a salt of the carboxylic acid (e.g., sodium or potassium salt) to improve aqueous solubility. This can be achieved by reacting the acid with a stoichiometric amount of a suitable base.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of 2-Cyclopropylbenzofuran-5-carboxylic acid?

A1: We recommend preparing a high-concentration stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For a 10 mM stock solution, weigh the appropriate amount of the solid compound and dissolve it in the chosen solvent. Sonicate briefly if necessary to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: How should I handle the solid form of the compound?

A2: Handle the solid compound in a controlled environment, preferably in a glove box under an inert atmosphere to minimize exposure to air and moisture.[8][9][10] If a glove box is not available, work quickly and in a low-humidity environment. Always use clean spatulas and weigh the compound in a tared, sealed container.

Q3: Can I heat the compound to aid dissolution?

A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided to prevent thermal degradation. A forced degradation study can help determine the compound's thermal stability limits.

Q4: What are the likely degradation products I should look for?

A4: Based on the structure, potential degradation products could include:

  • Ring-opened products resulting from the oxidation of the benzofuran ring.[5][6]

  • Products of decarboxylation, where the carboxylic acid group is lost as CO2.[11][12]

  • Products resulting from the opening of the cyclopropyl ring, which can be initiated by single-electron transfer.[13]

Q5: Is this compound compatible with common cell culture media?

A5: When introducing the compound into cell culture media from a DMSO stock, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). The stability in the complex, aqueous environment of cell culture media at 37°C should be evaluated. It is advisable to add the compound to the media immediately before starting the experiment.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To assess the intrinsic stability of 2-Cyclopropylbenzofuran-5-carboxylic acid under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample at 80°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and compare them to a non-stressed control sample.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of 2-Cyclopropylbenzofuran-5-carboxylic acid at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrium Solubility: Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Incubation: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Sample Preparation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

IV. Visualizations

Diagram 1: Potential Degradation Pathways

cluster_degradation Degradation Pathways 2-Cyclopropylbenzofuran-5-carboxylic acid 2-Cyclopropylbenzofuran-5-carboxylic acid Oxidative Stress Oxidative Stress 2-Cyclopropylbenzofuran-5-carboxylic acid->Oxidative Stress O2, Peroxides pH Extremes (Acid/Base) pH Extremes (Acid/Base) 2-Cyclopropylbenzofuran-5-carboxylic acid->pH Extremes (Acid/Base) H+ / OH- Light/UV Exposure Light/UV Exposure 2-Cyclopropylbenzofuran-5-carboxylic acid->Light/UV Exposure Ring-Opened Products Ring-Opened Products Oxidative Stress->Ring-Opened Products Hydrolysis Products Hydrolysis Products pH Extremes (Acid/Base)->Hydrolysis Products Photodegradation Products Photodegradation Products Light/UV Exposure->Photodegradation Products

Caption: Potential degradation pathways for 2-Cyclopropylbenzofuran-5-carboxylic acid.

Diagram 2: Troubleshooting Workflow for Inconsistent Results

Inconsistent Results Inconsistent Results Check Solution Prep Review Solution Preparation & Storage Inconsistent Results->Check Solution Prep Check pH Verify pH of Aqueous Solutions Inconsistent Results->Check pH Check for Oxidation Assess Potential for Oxidation Inconsistent Results->Check for Oxidation Check for Photodegradation Evaluate Light Exposure Inconsistent Results->Check for Photodegradation Fresh Solution Prepare Fresh Solution from Solid Stock Check Solution Prep->Fresh Solution If old or improperly stored Use Buffered System Use Buffered System (pH 6-8) Check pH->Use Buffered System If pH is extreme or variable Inert Atmosphere Use De-gassed Solvents & Inert Atmosphere Check for Oxidation->Inert Atmosphere If exposed to air Protect from Light Use Amber Vials & Low Light Check for Photodegradation->Protect from Light If exposed to light Re-run Experiment Re-run Experiment Fresh Solution->Re-run Experiment Use Buffered System->Re-run Experiment Inert Atmosphere->Re-run Experiment Protect from Light->Re-run Experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

V. Summary of Recommended Storage Conditions

FormTemperatureAtmosphereLight Protection
Solid-20°C or lowerInert (Argon/Nitrogen)Required (Amber vial)
Stock Solution (DMSO/DMF)-80°C (aliquots)Tightly sealedRequired (Amber vial)
Aqueous SolutionsUse immediatelyN/ARecommended

VI. References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved March 12, 2026, from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap. Retrieved March 12, 2026, from [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020, January 1). R Discovery. Retrieved March 12, 2026, from [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018, March 21). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020, January 1). MDPI. Retrieved March 12, 2026, from [Link]

  • Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from[14]). (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved March 12, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). MDPI. Retrieved March 12, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2025, November 29). ResearchGate. Retrieved March 12, 2026, from [Link]

  • On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Cyclopropenes in Photochemical Reactions. (2025, December 12). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (2019, March 26). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026, February 28). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Photogenerated-radical cyclopropylation of in-situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. Retrieved March 12, 2026, from [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). Arkivoc. Retrieved March 12, 2026, from [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (2022, June 24). MDPI. Retrieved March 12, 2026, from [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. (2025, August 10). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Formation of carboxylic acids during degradation of monosaccharides. (n.d.). IDEAS/RePEc. Retrieved March 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-Cyclopropylbenzofuran-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the crystallization of 2-Cyclopropylbenzofuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the crystallization of 2-Cyclopropylbenzofuran-5-carboxylic acid. As Senior Application Scientists, we offer insights grounded in established scientific principles to help you navigate the complexities of obtaining this compound in a highly pure, crystalline form.

Troubleshooting Guide: Common Crystallization Issues

The crystallization of 2-Cyclopropylbenzofuran-5-carboxylic acid can be influenced by a variety of factors, from solvent choice to cooling rates. This section addresses the most common challenges encountered in the laboratory.

Issue 1: Failure of Crystals to Form

Symptoms:

  • The solution remains clear even after cooling.

  • No precipitate or solid material is observed.

Possible Causes & Solutions:

CauseScientific Explanation & Recommended Solution
Insufficient Supersaturation For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If the solution is not concentrated enough, crystals will not form. Solution: Concentrate the solution by slowly evaporating the solvent. If using a cooling crystallization method, ensure the initial amount of hot solvent used is the minimum required to fully dissolve the compound.[1][2]
High Solubility in Chosen Solvent The compound may be too soluble in the selected solvent, even at reduced temperatures. An ideal crystallization solvent should readily dissolve the compound when hot but poorly when cold.[3][4] Solution: Re-evaluate your choice of solvent. Consider employing a solvent mixture, often referred to as a solvent/anti-solvent system. In this method, the compound is dissolved in a "good" solvent and a "poor" solvent (in which the compound is less soluble) is gradually added to induce precipitation.[5]
Inhibition of Nucleation The initial formation of crystal seeds, or nuclei, is a critical kinetic barrier that must be overcome.[6] Solution: Induce nucleation through one of the following methods: 1) Scratch the inner surface of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.[6] 2) Add a "seed crystal" of pure 2-Cyclopropylbenzofuran-5-carboxylic acid to the solution to provide a template for crystal growth.[4][6] 3) Cool the solution to a lower temperature, for example, by using an ice-salt bath.[6]
Issue 2: Formation of Oil Instead of Crystals ("Oiling Out")

Symptoms:

  • A dense, viscous liquid (oil) separates from the solution instead of solid crystals.

Possible Causes & Solutions:

CauseScientific Explanation & Recommended Solution
High Solute Concentration If the solution is excessively concentrated, the compound may precipitate out at a temperature above its melting point, leading to the formation of an oil. Solution: Add more of the "good" solvent to the mixture and gently heat until the oil redissolves. Then, allow the solution to cool at a much slower rate.[1]
Rapid Cooling Cooling the solution too quickly can prevent the ordered arrangement of molecules into a stable crystal lattice, favoring the formation of a disordered, oily phase.[3] Solution: Implement a slower cooling protocol. This can be achieved by insulating the crystallization vessel or utilizing a programmable cooling system.
Presence of Impurities Impurities can interfere with the crystal lattice formation, often leading to oiling out.[2][4] Solution: Further purify the crude 2-Cyclopropylbenzofuran-5-carboxylic acid before attempting crystallization. Techniques such as column chromatography may be necessary.
Issue 3: Poor Crystal Quality or Morphology

Symptoms:

  • Formation of very fine needles, small powders, or amorphous solid.

  • Crystals are discolored or appear clumped together.

Possible Causes & Solutions:

CauseScientific Explanation & Recommended Solution
High Rate of Nucleation When too many crystal nuclei form simultaneously, they compete for the available solute, resulting in the growth of many small crystals rather than a few large ones.[7] Solution: Reduce the rate of supersaturation. This can be accomplished by slowing down the cooling rate or by adding the anti-solvent more gradually.
Solvent-Solute Interactions The nature of the solvent can significantly influence the crystal habit.[8][9] Hydrogen bonding between the carboxylic acid group and the solvent, for instance, can affect the final crystal morphology.[8] Solution: Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities. For carboxylic acids, monohydric alcohols can sometimes be a good choice.[8]
Incorporation of Impurities Impurities can be trapped within the growing crystal lattice, leading to defects and discoloration. Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step. A hot filtration step during the crystallization process can also help remove insoluble impurities.[4]

Crystallization Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems for 2-Cyclopropylbenzofuran-5-carboxylic acid.

Crystallization Troubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_poor_quality Troubleshooting: Poor Quality start Start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue poor_quality Poor Crystal Quality start->poor_quality Issue success High-Quality Crystals Obtained start->success Success nc_1 Evaporate some solvent to increase concentration no_crystals->nc_1 oo_1 Add more 'good' solvent and reheat to dissolve oiling_out->oo_1 pq_1 Slow down the rate of supersaturation poor_quality->pq_1 nc_2 Try seeding with a pure crystal nc_1->nc_2 If still no crystals nc_3 Scratch the inside of the flask nc_2->nc_3 If still no crystals nc_4 Change solvent or use an anti-solvent nc_3->nc_4 If still no crystals nc_4->start Re-attempt oo_2 Decrease the cooling rate oo_1->oo_2 If oiling persists oo_3 Further purify the starting material oo_2->oo_3 If oiling persists oo_3->start Re-attempt pq_2 Experiment with different solvents pq_1->pq_2 If quality is still poor pq_3 Perform a hot filtration to remove insolubles pq_2->pq_3 If quality is still poor pq_3->start Re-attempt

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Cyclopropylbenzofuran-5-carboxylic acid to consider for crystallization?

Q2: How do I select an appropriate solvent for the crystallization of 2-Cyclopropylbenzofuran-5-carboxylic acid?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][10] For carboxylic acids, polar protic solvents like ethanol or methanol, or polar aprotic solvents such as acetone or ethyl acetate are often good starting points.[11] A systematic approach involves testing the solubility of a small amount of your compound in various solvents at both room temperature and their boiling points.[5] If a single solvent is not effective, a binary solvent system (a "good" solvent and a "poor" solvent) can be employed.[5]

Q3: What is the vapor diffusion method and when should I use it?

Vapor diffusion is a technique well-suited for crystallizing small amounts of a compound.[10][12] It involves dissolving the compound in a small volume of a relatively volatile "good" solvent and placing this solution in a sealed container with a larger volume of a more volatile "poor" solvent (anti-solvent). The anti-solvent's vapor slowly diffuses into the solution of the compound, gradually decreasing its solubility and promoting slow crystal growth.[7][12] This method is particularly useful when other techniques like slow cooling or evaporation fail to produce high-quality crystals.

Q4: My yield is very low. How can I improve it?

A low yield can stem from several factors.[1] One common reason is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved even after cooling.[1] To maximize yield, use the minimum amount of hot solvent necessary to dissolve your compound. After initial crystal formation at room temperature, further cooling the solution in an ice bath can help precipitate more of the product.[7] However, be mindful that rapid cooling can sometimes trap impurities.[3]

Q5: Can the presence of the cyclopropyl group affect crystallization?

The cyclopropyl group, being a small, rigid, and non-polar moiety, can influence the packing of the molecules in the crystal lattice. This may affect the compound's solubility in different solvents and could potentially lead to the formation of different crystal polymorphs. The overall impact will depend on the interplay between the intermolecular interactions of the benzofuran ring, the carboxylic acid group, and the cyclopropyl substituent.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Cyclopropylbenzofuran-5-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.

  • Crystal Growth: Allow the solution to stand undisturbed as crystals form.

  • Further Cooling: Once crystal formation at room temperature has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., water or hexane) dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the solution cools.

References

  • Vapourtec. (2024, May 17).
  • LibreTexts Chemistry. (2022, April 7). 4.
  • LibreTexts Chemistry. (2022, April 7). 3.
  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids.
  • MDPI. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
  • ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design.
  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
  • University of Washington. (n.d.).
  • University of Florida. (2006, January 8).
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Quora. (2017, April 5).
  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid.
  • Google Patents. (n.d.).
  • JuSER. (2026, January 20). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • White Rose Research Online. (2024, June 1).
  • Journal of the American Chemical Society. (2020, July 16).
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
  • Sigma-Aldrich. (n.d.). 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carbaldehyde.
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (2012, March 14). Why I am not getting crystals?.
  • Key Organics. (n.d.). 2-Cyclopropyl-benzofuran-5-carboxylic acid.
  • PubChem. (n.d.). 2-Furancarboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3).
  • NIST. (n.d.). Benzofuran-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 2-Methylcyclopropanecarboxylic acid 98 29555-02-0.
  • ChemicalBook. (n.d.). 5-AMINO-BENZOFURAN-2-CARBOXYLIC ACID METHYL ESTER CAS#: 1646-29-3.
  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
  • MDPI. (2022, November 23).
  • Fisher Scientific. (n.d.).
  • Organic Chemistry Data. (2022, April 7).
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • PubChemLite. (n.d.). 5-cyclopropylfuran-2-carboxylic acid (C8H8O3).

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of 2-Cyclopropylbenzofuran-5-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-Cyclopropylbenzofuran-5-carboxylic acid. It provides in-depth troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-Cyclopropylbenzofuran-5-carboxylic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during impurity profiling of this active pharmaceutical ingredient (API). The guidance herein is grounded in established analytical principles and regulatory expectations to ensure scientific integrity and robust experimental outcomes.

I. Understanding the Impurity Landscape

Impurity profiling is a critical component of drug development, ensuring the safety, efficacy, and quality of the final drug product.[1][2][3][4] For 2-Cyclopropylbenzofuran-5-carboxylic acid, impurities can originate from several sources, including the synthetic route, degradation of the API, and storage conditions.[2][3][5] A thorough understanding of potential impurities is the first step in developing a robust analytical control strategy.

Potential Sources of Impurities:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[2][3][5]

  • Degradation Products: These arise from the chemical breakdown of the API under the influence of light, heat, humidity, or interaction with excipients.[2][4][6]

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification processes.[2][3][4]

  • Inorganic Impurities: These can include catalysts, salts, and metal residues introduced during manufacturing.[3][5][]

The International Council for Harmonisation (ICH) provides comprehensive guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[2][8] Any unknown impurity present at a level greater than 0.1% must be characterized.[5]

II. Troubleshooting Guide: Common Analytical Challenges

This section addresses specific issues that may arise during the impurity profiling of 2-Cyclopropylbenzofuran-5-carboxylic acid using common analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Issue: Poor Resolution Between the API and an Unknown Impurity Peak in HPLC.

Possible Causes & Explanations:

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for achieving differential partitioning of the API and the impurity between the stationary and mobile phases.

  • Inappropriate Stationary Phase: The chosen column chemistry (e.g., C18, C8) may not provide sufficient selectivity for the separation.

  • Incorrect pH of the Mobile Phase: For an acidic analyte like 2-Cyclopropylbenzofuran-5-carboxylic acid, the pH of the mobile phase can significantly impact its retention time and peak shape by altering its ionization state.

  • Gradient Elution Not Optimized: A shallow or steep gradient may not provide the necessary resolving power for closely eluting compounds.[]

Troubleshooting Workflow:

start Poor Peak Resolution step1 Adjust Mobile Phase Composition (e.g., vary Acetonitrile:Water ratio) start->step1 step2 Modify Mobile Phase pH (e.g., use phosphate or acetate buffer) step1->step2 If still co-eluting step3 Optimize Gradient Profile (e.g., shallower gradient) step2->step3 If minor improvement step4 Evaluate Different Column Chemistries (e.g., Phenyl-Hexyl, Cyano) step3->step4 For structurally similar impurities end Achieve Baseline Separation step4->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Step-by-Step Protocol for Method Optimization:

  • Systematic Mobile Phase Variation:

    • Begin with a standard mobile phase, for instance, a mixture of acetonitrile and water with 0.1% formic acid.

    • Systematically vary the ratio of acetonitrile to water (e.g., 50:50, 60:40, 40:60) to observe the effect on retention times and resolution.

  • pH Adjustment:

    • Prepare mobile phases with different pH values using appropriate buffers (e.g., phosphate buffer for pH 2.5-3.5). Since the analyte is a carboxylic acid, a lower pH will suppress ionization and increase retention on a reversed-phase column.

  • Gradient Optimization:

    • If using a gradient, try making it shallower around the elution time of the API and the impurity. This increases the separation window.

  • Column Screening:

    • If the above steps fail, consider a column with a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds compared to a standard C18 column.

Issue: Identification of an Unknown Impurity.

Background:

Once an unknown impurity is detected and separated, its structure must be elucidated. This is a regulatory requirement if the impurity is present above the identification threshold (typically 0.10% for APIs with a maximum daily dose of ≤2g/day).[4] A combination of spectroscopic techniques is often necessary for unambiguous identification.[]

Integrated Analytical Strategy:

start Unknown Impurity Detected in HPLC-UV lcms LC-MS Analysis (Determine Molecular Weight and Fragmentation) start->lcms prep_lc Preparative HPLC (Isolate sufficient quantity of the impurity) lcms->prep_lc If structure is not obvious final_id Structure Confirmed lcms->final_id If impurity is a known compound nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) (Elucidate the molecular structure) prep_lc->nmr ftir FTIR Spectroscopy (Identify functional groups) nmr->ftir For additional confirmation ftir->final_id

Caption: Workflow for the structural elucidation of an unknown impurity.

Step-by-Step Protocol for Structure Elucidation:

  • LC-MS Analysis:

    • Couple the HPLC system to a mass spectrometer (MS).[3]

    • Obtain the mass-to-charge ratio (m/z) of the impurity peak to determine its molecular weight.

    • Perform tandem MS (MS/MS) to induce fragmentation. The fragmentation pattern provides valuable clues about the impurity's structure.[9]

  • Preparative HPLC for Isolation:

    • If the impurity concentration is sufficient, use preparative HPLC to isolate a pure sample of the unknown compound.[10]

  • NMR Spectroscopy:

    • Dissolve the isolated impurity in a suitable deuterated solvent.

    • Acquire 1H and 13C NMR spectra. These will provide information on the number and types of protons and carbons in the molecule.[1][11]

    • For more complex structures, 2D NMR experiments like COSY and HSQC can be used to determine the connectivity between atoms.

  • Reference Standard Confirmation:

    • If a potential structure is proposed, synthesize a reference standard and compare its chromatographic and spectroscopic data with that of the unknown impurity for final confirmation.

Issue: Quantifying Impurities at Trace Levels.

Challenge:

Accurate quantification of impurities, especially at low concentrations, is essential to ensure they are within regulatory limits.[1] This requires a highly sensitive and validated analytical method.

Key Considerations for Trace Level Quantification:

ParameterImportanceRecommended Action
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Experimentally determine the LOQ for each impurity. The LOQ should be below the reporting threshold (e.g., 0.05%).[4]
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Establish linearity over a range that includes the expected impurity levels, from the LOQ to above the specification limit.
Accuracy The closeness of the test results to the true value.Perform spike/recovery studies at different concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

Protocol for Method Validation for a Known Impurity:

  • Prepare a Stock Solution: Accurately weigh a reference standard of the impurity and dissolve it in a suitable diluent.

  • Construct a Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., from 0.05% to 0.2% of the API's nominal concentration).

  • Analyze Samples: Inject each dilution in triplicate and plot the average peak area against the concentration.

  • Perform Linear Regression: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value >0.99 is generally considered acceptable.

  • Determine LOQ and LOD: The Limit of Detection (LOD) and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid?

A1: The impurities will largely depend on the synthetic route. A common route to substituted benzofuran-2-carboxylic acids involves the reaction of a substituted salicylaldehyde with a haloacetate followed by cyclization.[12][13] For 2-Cyclopropylbenzofuran-5-carboxylic acid, a plausible route could involve intermediates like 4-formyl-3-hydroxyphenyl cyclopropyl ketone or similar structures. Therefore, potential impurities could include:

  • Unreacted starting materials (e.g., a substituted phenol or benzaldehyde).

  • Intermediates that failed to cyclize.

  • By-products from side reactions, such as the formation of isomers or products of over-alkylation.

  • Reagents used in the cyclopropanation step.[14]

Q2: What are the potential degradation pathways for 2-Cyclopropylbenzofuran-5-carboxylic acid?

A2: Based on the chemical structure, the following degradation pathways should be investigated through forced degradation studies as per ICH Q1A guidelines:

  • Oxidative Degradation: The benzofuran ring system can be susceptible to oxidation. Exposure to oxidative agents could lead to ring-opening products.[6]

  • Photolytic Degradation: Aromatic and heterocyclic systems can be sensitive to light, potentially leading to dimerization or decomposition.[6]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions should be tested.

  • Thermal Degradation: High temperatures could lead to decarboxylation of the carboxylic acid group or other decomposition reactions.[15][16]

Q3: How do I choose between GC and HPLC for impurity profiling?

A3: The choice depends on the properties of the impurities.

  • HPLC is the primary technique for the analysis of organic impurities in most APIs, including 2-Cyclopropylbenzofuran-5-carboxylic acid, due to its versatility for non-volatile and thermally labile compounds.[]

  • Gas Chromatography (GC) is best suited for volatile impurities, such as residual solvents.[3] It can also be used for volatile degradation products or starting materials. For non-volatile compounds like carboxylic acids, derivatization (e.g., silylation) may be required to increase their volatility for GC analysis.[17]

Q4: Is it necessary to use a mass spectrometer for impurity identification?

A4: While not always mandatory, a mass spectrometer coupled with a chromatographic system (LC-MS or GC-MS) is a powerful and highly recommended tool for impurity profiling.[3] It provides molecular weight information, which is a critical piece of data for identifying an unknown compound.[3] For regulatory submissions, providing MS data for the characterization of impurities above the identification threshold is standard practice.[5]

Q5: What are the regulatory expectations for reporting impurities?

A5: Regulatory bodies like the FDA and EMA follow ICH guidelines. Key thresholds from ICH Q3A for a new drug substance are:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For APIs with a maximum daily dose of ≤ 2g, this is typically 0.05%.[4]

  • Identification Threshold: The level at which the structure of an impurity must be determined. For the same dose, this is 0.10%.[4]

  • Qualification Threshold: The level at which an impurity's safety must be assessed. This is typically 0.15% or 1.0 mg per day total intake, whichever is lower.[4]

It is crucial to consult the latest versions of the relevant ICH guidelines to ensure full compliance.[2][8][18]

IV. References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). [Source not further specified]

  • K. S., Pathan, S. A., & M, A. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. ACS Omega, 6(1), 108–116.

  • MoleculeMatters. (2024, November 18). Impurity profile-API. Retrieved from [Link]

  • IJSDR. (2025, April). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”. Retrieved from [Link]

  • International Journal of Drug Regulatory Affairs. (n.d.). Regulatory aspects of Impurity profiling. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025, December 14). [Source not further specified]

  • Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024, February 2). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2).

  • Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University Journal of Advances in Science and Technology, 1(1).

  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. Retrieved from [Link]

  • Savchuk, L. A., Morzherin, Y. Y., & Morzherin, D. Y. (2025, August 5). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. Journal of Analytical Chemistry, 80(8), 1133–1141.

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705–713.

  • Connelly, J. C., Connor, S. C., Monte, S., Bailey, N. J. C., Borgeaud, N., Holmes, E., Troke, J., Nicholson, J. K., & Gavaghan, C. L. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357–1363.

  • Wu, Z.-J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Source not further specified]

  • expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). [Source not further specified]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7.

  • Google Patents. (n.d.). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes. Retrieved from

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Patel, K. M., Patel, U. R., Parmar, P. A., & Patel, A. D. (2016). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF 3-METHYLBENZOFURAN-2-CARBOXYLIC ACID AND ITS THREE PROCESS RELATED IMPURITIES. [Source not further specified]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Kumar, K. V., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319.

  • ResearchGate. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl) cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Retrieved from [Link]

  • Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4858.

  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]

  • Sjöström, E., & Alén, R. (1998). Formation of carboxylic acids during degradation of monosaccharides. Cellulose Chemistry and Technology, 32(3-4), 165-174.

  • SIELC. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]

  • ACS Publications. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry, 80(19), 9565–9573.

  • Arkivoc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Source not further specified]

  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585.

  • ResearchGate. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Optimization

Overcoming solubility problems with 2-Cyclopropylbenzofuran-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, assay-ruining precipitation when working with rigid, lipophilic i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden, assay-ruining precipitation when working with rigid, lipophilic intermediates.

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a classic example of a "brick dust" molecule. While the carboxylic acid moiety provides a handle for ionization, the planar benzofuran core drives extreme crystal lattice stability, and the cyclopropyl substitution significantly increases the molecule's overall lipophilicity (LogP)[1].

This guide is engineered to help you bypass these thermodynamic roadblocks through mechanistic understanding and self-validating experimental design.

I. Architectural Workflow: Solubility Troubleshooting

Before altering your assay conditions, you must align your solubilization strategy with your experimental endpoint. The decision tree below outlines the standard operating procedure for this compound.

SolubilityWorkflow Start 2-Cyclopropylbenzofuran- 5-carboxylic acid Branch Determine Experimental Endpoint Start->Branch InVitro In Vitro / Cellular Assays (Aqueous Buffer) Branch->InVitro InVivo In Vivo / PK Studies (High Concentration) Branch->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Salt Counterion Screening (Meglumine, Na+, K+) InVivo->Salt Buffer Dilute into pH 7.4 Buffer (Solvent Shift) DMSO->Buffer Precip Precipitation / Turbidity Observed? Buffer->Precip CD Complexation: Add 10-20% HP-β-CD Precip->CD Yes Success1 Clear Solution (Proceed to Assay) Precip->Success1 No CD->Success1 Formulate Lipid/Co-solvent System (e.g., PEG400/Tween) Salt->Formulate Success2 Stable Formulation (Proceed to Dosing) Formulate->Success2

Diagnostic decision tree for formulating 2-Cyclopropylbenzofuran-5-carboxylic acid workflows.

II. Mechanistic FAQs

Q1: My compound is fully dissolved in a 10 mM DMSO stock, but the moment I dilute it into my pH 7.4 assay buffer, it crashes out. Why is the carboxylic acid not keeping it in solution? A1: You are experiencing "solvent-shift precipitation." While the carboxylic acid is theoretically ionized at pH 7.4 (its pKa is likely ~4.5), the local concentration of water rapidly surrounds the highly hydrophobic cyclopropyl-benzofuran core before the carboxylate anion can establish a stable hydration shell[2]. The planar nature of the benzofuran ring strongly favors π−π stacking, meaning the thermodynamic drive to form a crystal lattice outcompetes the drive to remain solvated[3].

Q2: I need to dose this compound orally in mice at 30 mg/kg, but it won't dissolve in standard saline. What is the most reliable formulation strategy? A2: For high-concentration in vivo dosing, you must disrupt the crystal lattice energy. Converting the free acid to a salt using a bulky counterion (like Meglumine) is the most effective approach[4]. Meglumine not only provides an ionizable pair but its highly hydroxylated, flexible structure physically prevents the planar benzofuran rings from stacking tightly, drastically lowering the melting point and increasing aqueous solubility[5].

Q3: Can I just lower the pH of my buffer to dissolve it? A3: No, doing so will have the opposite effect. Because 2-Cyclopropylbenzofuran-5-carboxylic acid is a weak acid, lowering the pH below its pKa will protonate the carboxylate group, rendering the molecule entirely neutral and maximizing its lipophilicity. Solubility for carboxylic acids strictly increases as pH rises above the pKa[2].

III. Data Synthesis: Solubilization Strategies Comparison

To help you select the right approach, the following table synthesizes the expected behavior of 2-Cyclopropylbenzofuran-5-carboxylic acid across various formulation matrices.

Formulation StrategyEst. Max ConcentrationPrimary ApplicationMechanistic AdvantageKey Limitation
Aqueous Buffer (pH 7.4) < 10 µMBaseline referenceNon-toxic, physiologicalSevere precipitation due to π−π stacking.
1% DMSO in Buffer 50 - 100 µMIn vitro biochem assaysEasy to prepare via solvent shiftProne to delayed nucleation over 24 hours.
20% HP-β-CD in PBS 1 - 5 mMCell-based assaysHydrophobic cavity masks the benzofuran coreHigh excipient load may strip cell membrane lipids.
Meglumine Salt (in H₂O) > 50 mMIn vivo IV/PO dosingBulky counterion disrupts crystal lattice energyRequires synthetic preparation and isolation.
SEDDS (Lipid/PEG/Tween) 10 - 20 mg/mLIn vivo PO dosingBypasses dissolution via micellar absorptionCan cause GI irritation in animal models.

IV. Self-Validating Protocols

Do not rely on visual inspection alone to confirm solubility. Sub-visible nano-precipitates can cause false positives in biochemical assays by sequestering target proteins. Use the following self-validating protocols.

Protocol A: HP-β-CD Complexation for In Vitro Assays

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a host-guest inclusion complex. The lipophilic cyclopropyl-benzofuran moiety inserts into the hydrophobic cavity of the cyclodextrin, while the exterior hydroxyl groups interface with the aqueous bulk, thermodynamically favoring dissolution over aggregation[5].

  • Preparation: Weigh out 200 mg of HP-β-CD and dissolve in 1 mL of your target aqueous buffer (e.g., PBS, pH 7.4) to create a 20% w/v solution.

  • Stock Addition: Prepare a 50 mM stock of 2-Cyclopropylbenzofuran-5-carboxylic acid in 100% DMSO.

  • Complexation: While vortexing the HP-β-CD solution vigorously, add the DMSO stock dropwise to reach your target concentration (ensure final DMSO is ≤ 1% v/v).

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature to provide the activation energy required for the guest molecule to displace water inside the cyclodextrin cavity.

  • Validation Checkpoint (Self-Validating Step): Analyze the solution using Dynamic Light Scattering (DLS).

    • Pass: A single monodisperse peak at < 5 nm indicates true molecular inclusion.

    • Fail: Peaks at > 100 nm indicate that the compound has formed a nano-suspension rather than a complex. If this occurs, increase the HP-β-CD concentration or apply gentle heat.

Protocol B: Meglumine Salt Formation for In Vivo Dosing

Causality: Salt formation replaces the hydrogen-bonded carboxylic acid dimers in the solid state with an ionic bond. Meglumine is chosen over sodium because its bulky, asymmetric structure physically prevents the planar benzofuran rings from packing efficiently, lowering the lattice energy[4].

  • Dissolution: Suspend 1.0 equivalent of 2-Cyclopropylbenzofuran-5-carboxylic acid in a minimal volume of Tetrahydrofuran (THF) or Methanol until a slurry forms.

  • Ionization: Dissolve 1.05 equivalents of N-Methyl-D-glucamine (Meglumine) in a minimal amount of deionized water.

  • Reaction: Add the aqueous meglumine solution dropwise to the organic slurry while stirring at 40°C. The solution should turn completely clear as the ionized salt forms and solvates.

  • Isolation: Stir for 2 hours, then remove the solvents under reduced pressure (rotary evaporation) to yield a solid residue. Lyophilize overnight to remove residual water.

  • Validation Checkpoint (Self-Validating Step): Perform Differential Scanning Calorimetry (DSC) on the resulting powder.

    • Pass: A single, sharp endothermic melting peak that is distinct from the free acid (typically ~180-183 °C) and distinct from free meglumine (~128 °C). This confirms a true crystalline salt.

    • Fail: Multiple melting peaks indicate a physical mixture of unreacted free acid and meglumine. If this occurs, re-dissolve in a higher ratio of water/methanol and extend the heating time.

V. References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Patsnap. Available at: [Link]

  • Improvement in aqueous solubility achieved via small molecular changes - PubMed. National Institutes of Health. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. SciSpace. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - IJPCA. International Journal of Pharmaceutical Chemistry and Analysis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation of 2-Cyclopropylbenzofuran-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for researchers investigating the degradation pathways of 2-Cyclopropylbenzofuran-5-carboxylic acid. This document provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers investigating the degradation pathways of 2-Cyclopropylbenzofuran-5-carboxylic acid. This document provides in-depth scientific context, troubleshooting advice, and detailed protocols to support your experimental work. Our goal is to equip you with the foundational knowledge and practical tools necessary to anticipate challenges, interpret results accurately, and advance your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and metabolic fate of 2-Cyclopropylbenzofuran-5-carboxylic acid, providing a foundational understanding for experimental design.

Q1: What are the most likely metabolic "soft spots" on 2-Cyclopropylbenzofuran-5-carboxylic acid?

A1: Based on its structure, the molecule presents several potential sites for metabolic transformation. The primary sites of concern are the benzofuran ring system and the cyclopropyl moiety.

  • Benzofuran Ring: The furan ring is susceptible to oxidation catalyzed by Cytochrome P450 (CYP) enzymes.[1][2] This can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can then be hydrolyzed or conjugate with cellular nucleophiles like glutathione (GSH).[1][2] Aromatic hydroxylation on the benzene portion of the ring system is also a common metabolic pathway for such scaffolds.

  • Cyclopropyl Group: While cyclopropyl groups are often incorporated into drug candidates to enhance metabolic stability by blocking oxidation, they are not metabolically inert.[3] The high C-H bond dissociation energy reduces susceptibility to CYP-mediated hydrogen abstraction, but oxidation can still occur.[3] This may lead to hydroxylation or, in some cases, ring-opening, especially if adjacent to an amine (which is not the case here).

  • Carboxylic Acid Group: The carboxylic acid moiety is a primary site for Phase II conjugation reactions. The most common pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide.[4] These conjugates are typically more water-soluble and readily excreted.

Q2: Which enzyme families are primarily responsible for the metabolism of this compound?

A2: The metabolism will likely involve a combination of Phase I and Phase II enzymes.

  • Phase I (Oxidation): Cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1, CYP2, and CYP3 families, are the principal drivers of oxidative metabolism.[5] Given the compound's structure, CYP3A4, which has broad substrate specificity, is a likely contributor.[6][7] Flavin-containing monooxygenases (FMOs) could also play a role, although they typically target heteroatoms like nitrogen and sulfur.[8]

  • Phase II (Conjugation): As mentioned, UGTs are key for conjugating the carboxylic acid group.[4] Sulfotransferases (SULTs) could also be involved, though less common for carboxylic acids compared to hydroxyl groups.

Q3: How stable is the compound expected to be under non-enzymatic conditions (e.g., varying pH, light)?

A3: Non-enzymatic degradation is an important consideration for handling, storage, and assay interpretation.

  • pH Stability: The ester linkage in some related benzofuran derivatives is susceptible to hydrolysis under acidic or basic conditions.[9] While 2-Cyclopropylbenzofuran-5-carboxylic acid lacks an ester, extreme pH could still potentially affect the stability of the overall ring system. A forced degradation study is the definitive way to determine this.

  • Photostability: Benzofuran systems can be susceptible to photodegradation.[10] Exposure to direct sunlight or certain artificial lighting could lead to the formation of degradation products, potentially through mechanisms involving lower chlorinated dibenzofurans or the formation of polar degradants.[11] It is recommended to handle the compound under low-light conditions and store it in amber vials.[9]

Q4: What is the recommended first experiment to assess the metabolic stability of this compound?

A4: The Liver Microsomal Stability Assay is the industry-standard first-line experiment. Liver microsomes are a subcellular fraction containing a high concentration of CYP and UGT enzymes.[8] This assay provides a robust, high-throughput method to determine an initial estimate of the compound's metabolic half-life and intrinsic clearance.[8] It is critical to include a "-NADPH" control to distinguish between enzymatic (CYP-mediated) and non-enzymatic degradation.[12]

Troubleshooting Guides

Even with well-designed experiments, unexpected issues can arise. This section provides guidance on common problems encountered during in vitro metabolism studies.

Guide 1: Inconsistent Results in Liver Microsomal Stability Assay
Observed ProblemPotential CauseRecommended Solution
High variability between replicate wells. 1. Pipetting errors or inconsistent mixing. 2. Compound precipitation in the incubation mixture due to low aqueous solubility.1. Ensure proper pipette calibration and technique. Mix all solutions thoroughly before and after additions.[12] 2. Decrease the initial compound concentration. Increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile), ensuring it remains below the enzyme inhibition threshold (typically <1%).[12]
Compound appears more stable than expected or stability varies between experiments. 1. Degradation of the NADPH cofactor. 2. Inactive microsomes.1. Prepare NADPH solutions fresh for each experiment and keep them on ice during use.[12] 2. Use a new batch of microsomes. Always include a positive control compound with known metabolic lability (e.g., propranolol, imipramine) to verify microsomal activity.[12][13]
Compound disappears in the absence of NADPH. 1. Non-enzymatic degradation (chemical instability in buffer). 2. Metabolism by enzymes not requiring NADPH (e.g., esterases, some UGTs with endogenous UDPGA).1. Analyze samples from the "-NADPH" control wells. If disappearance is confirmed, the compound is chemically unstable under the assay conditions. 2. Consider if the structure is susceptible to hydrolysis. UGT-mediated metabolism can be confirmed by running assays with and without the addition of UDPGA.[8]
Guide 2: Poor Correlation Between In Vitro and In Vivo Data
Observed ProblemPotential CauseRecommended Solution
Compound is unstable in microsomes but appears more stable in hepatocytes. High non-specific binding to the microsomal protein, underestimating the true unbound concentration.Determine the fraction unbound in the microsomal incubation (fu_mic) and correct the clearance values. Without this correction, the risk of DDI could be underestimated.[14]
Compound is stable in microsomes and hepatocytes, but shows high clearance in vivo. 1. Clearance is driven by non-hepatic pathways (e.g., renal excretion).[12] 2. The in vitro models lack the necessary enzymes or cofactors for the primary metabolic pathway. 3. Transporters play a significant role in hepatic uptake in vivo, which is not fully captured in suspension assays.1. Investigate other clearance mechanisms. 2. Consider more complex models, such as S9 fractions (which include cytosolic enzymes) or primary hepatocytes, which offer a more complete set of metabolic pathways.[12] 3. Use plated hepatocyte models that better reflect transporter activity.
Visualized Workflows and Pathways
Experimental Workflow for Degradation Assessment

The following diagram outlines a logical workflow for a comprehensive assessment of the degradation of 2-Cyclopropylbenzofuran-5-carboxylic acid.

G cluster_0 Phase 1: Initial Stability Screening cluster_1 Phase 2: Metabolite Identification & Pathway Elucidation cluster_2 Phase 3: Data Interpretation A Compound Stock Solution (DMSO) B Chemical Stability (Forced Degradation: Acid, Base, H2O2, Light) A->B Assess chemical liability C Metabolic Stability (Liver Microsomes +/- NADPH) A->C Assess metabolic liability D LC-MS/MS Analysis of Incubates B->D C->D G Calculate Kinetic Parameters (t1/2, CLint) C->G E Metabolite Identification (Met ID) D->E Identify m/z shifts F Reaction Phenotyping (Recombinant CYPs) E->F Determine which enzymes are responsible H Propose Degradation Pathways E->H F->H I In Vitro-In Vivo Extrapolation (IVIVE) G->I Predict in vivo clearance

Caption: A comprehensive workflow for characterizing chemical and metabolic degradation.

Predicted Metabolic Pathways

This diagram illustrates the potential biotransformation pathways for 2-Cyclopropylbenzofuran-5-carboxylic acid based on known metabolic reactions for its structural motifs.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent 2-Cyclopropylbenzofuran-5-carboxylic acid M1 Aromatic Hydroxylation (on Benzene Ring) Parent->M1 CYPs M2 Furan Ring Oxidation (Epoxidation/Hydroxylation) Parent->M2 CYPs M3 Cyclopropyl Hydroxylation Parent->M3 CYPs M4 Acyl-Glucuronide (on Carboxylic Acid) Parent->M4 UGTs M6 Hydroxylated Acyl-Glucuronide (Dual Metabolism) M1->M6 UGTs M5 Further Oxidation / Ring Opening (Reactive Metabolites) M2->M5 Spontaneous Rearrangement M4->M6 CYPs

Caption: Predicted metabolic pathways involving Phase I and Phase II enzymes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Cyclopropylbenzofuran-5-carboxylic acid using pooled liver microsomes.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • Pooled Liver Microsomes (e.g., Human, Rat): Stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System Solution A (NRS-A): Contains NADP+ and glucose-6-phosphate.

  • NADPH Regenerating System Solution B (NRS-B): Contains glucose-6-phosphate dehydrogenase.

  • Positive Control Stock (e.g., 10 mM Propranolol).

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., 100 ng/mL Tolbutamide).

  • 96-well incubation plates and collection plates.

  • Incubator shaker set to 37°C.

Methodology:

  • Preparation:

    • Thaw microsomes and NRS solutions on ice.

    • Prepare a 1 mg/mL microsomal stock solution in phosphate buffer.

    • Prepare an intermediate spiking solution of the test compound at 100 µM in 50:50 Acetonitrile:Water. From this, prepare a 1 µM final concentration working solution.

    • Prepare a master mix for the "+NADPH" condition containing phosphate buffer, NRS-A, and NRS-B.

    • Prepare a separate master mix for the "-NADPH" (control) condition containing only phosphate buffer.

  • Incubation Procedure:

    • Aliquot the master mixes into the 96-well plate.

    • Pre-warm the plate at 37°C for 10 minutes in the incubator shaker.

    • To initiate the reaction, add the test compound working solution to each well, followed immediately by the diluted microsomes. The final microsomal protein concentration should be 0.5 mg/mL and the final test compound concentration 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the designated wells by adding 2-3 volumes of ice-cold quenching solution. The 0-minute time point is quenched immediately after adding all components.

  • Sample Processing & Analysis:

    • Seal the plate and vortex for 2 minutes to mix.

    • Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: [13]

    • Plot the natural log of the percent remaining parent compound versus time.

    • Determine the slope (k) of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .

Protocol 2: Forced Degradation Study

Objective: To assess the intrinsic chemical stability of 2-Cyclopropylbenzofuran-5-carboxylic acid under various stress conditions.[9]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose a solution (in a quartz cuvette) and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours (as per ICH Q1B guidelines).

    • Thermal Degradation: Store a solid sample at 80°C for 48 hours.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze by a stability-indicating HPLC-UV or LC-MS method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Data Summary

The following table summarizes the potential metabolic transformations for 2-Cyclopropylbenzofuran-5-carboxylic acid, the enzymes likely involved, and the expected mass shift that would be observed via mass spectrometry.

Potential TransformationMoietyEnzyme FamilyExpected Mass Shift (Da)
HydroxylationBenzofuran or CyclopropylCytochrome P450 (CYP)+16 (+O)
DihydroxylationBenzofuran RingCytochrome P450 (CYP)+32 (+2O)
EpoxidationFuran RingCytochrome P450 (CYP)+16 (+O)
Epoxide HydrolysisFuran Ring EpoxideEpoxide Hydrolase (eH)+34 (+O, +H₂O)
GlucuronidationCarboxylic AcidUGTs+176 (Glucuronic Acid)
Glutathione ConjugationReactive IntermediateGSTs+307 (Glutathione)
References
  • Zhang, X., Huang, H., Zhang, Z., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501.
  • Shi, Y., Li, H., Li, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28214-28234. Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Tamura, M., Nakagawa, Y., & Tomishige, K. (2019). Selective hydrogenolysis of 2-furancarboxylic acid to 5-hydroxyvaleric acid derivatives over supported platinum catalysts. Green Chemistry, 21(21), 5843-5852. Available at: [Link]

  • Certara. (2025). What are the most common in vitro drug-drug interaction study gaps?. Certara Resource Center. Available at: [Link]

  • Poon, G. K., & Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

  • Schiller, J. G., & Chung, A. E. (1970). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Journal of Biological Chemistry, 245(24), 6553-6557. Available at: [Link]

  • Lazzaro, F., et al. (2019). Resurrecting the Condemned: Identification of N-Benzoxaborole Benzofuran GSK8175 as a Clinical Candidate with Reduced Metabolic Liability. Journal of Medicinal Chemistry, 62(8), 3745-3753. Available at: [Link]

  • Tsukamoto, Y., Santa, T., Saimaru, H., Imai, K., & Funatsu, T. (2005). Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Biomedical Chromatography, 19(10), 802-8. Available at: [Link]

  • Infinix Bio. (2026). Understanding the In Vitro Model Limitations: Key Insights for Drug Development. Infinix Bio Blog. Available at: [Link]

  • Shevyrin, V. A., Melkozerov, V. P., & Nevero, A. S. (2015). Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. Journal of Analytical Chemistry, 70(8), 984-990. Available at: [Link]

  • Schiller, J. G., & Chung, A. E. (1970). The Metabolism of Cyclopropanecarboxylic Acid. The Journal of Biological Chemistry, 245(24), 6553-6557. Available at: [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link]

  • Cacic, M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4746. Available at: [Link]

  • Patsnap Synapse. (2025). What are common issues in in vitro ADME assays?. Patsnap Synapse Blog. Available at: [Link]

  • Foga, M. M., et al. (1993). Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Journal of Chemical Sciences, 105(6), 399-403. Available at: [Link]

  • ResearchGate. (2022). Biological transformations of furanic platform molecules to obtain biomass-derived furans: a review. Request PDF. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845. Available at: [Link]

  • Wang, J. (2022). Why 90% of clinical drug development fails and how to improve it?. RSC Medicinal Chemistry, 13(7), 777-779. Available at: [Link]

  • Grillo, M. P. (2012). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 541-554. Available at: [Link]

  • Righetti, M. C., et al. (2023). Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Copolymers Related to Their Crystal Morphology. Polymers, 16(1), 86. Available at: [Link]

  • Xia, X., et al. (2021). Decoding the selective chemical modulation of CYP3A4. Nature Communications, 12(1), 2058. Available at: [Link]

  • Lee, S. H., et al. (2020). Unusual structural changes as a result of weathering benzofuran-based diarylethenes in simulated sunlight. Organic Chemistry Frontiers, 7(1), 83-89. Available at: [Link]

  • Mlcek, M., et al. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Metabolites, 11(11), 770. Available at: [Link]

  • Silva, C. M., et al. (2012). Degradation of the Recalcitrant Pharmaceuticals Carbamazepine and 17α-Ethinylestradiol by Ligninolytic Fungi. Chemical Engineering Transactions, 27, 253-258. Available at: [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters Application Note. Available at: [Link]

  • Nivrutti, G. P. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Obach, R. S., & Kalgutkar, A. S. (2021). Chapter 9: Cytochrome P450 Metabolism. In Comprehensive Medicinal Chemistry III (pp. 238-271). Elsevier. Available at: [Link]

  • BioIVT. (2022). Are in vitro drug metabolism and drug-drug interaction studies critical for an IND?. BioIVT Resource Center. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]

  • Bowden, K., & Battah, S. (2009). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 14(11), 4485-4494. Available at: [Link]

  • ResearchGate. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Request PDF. Available at: [Link]

  • Ling, Y., et al. (2015). Photochemical degradation of carbofuran and elucidation of removal mechanism. Chemical Engineering Journal, 279, 724-731. Available at: [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab Services. Available at: [Link]

  • Sim, L. C., et al. (2023). A Study of the Photodegradation Carbofuran and its Metabolites in Paddy Water. Journal of Experimental Biology and Agricultural Sciences, 11(2), 346-353. Available at: [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT Resource Center. Available at: [Link]

  • ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Request PDF. Available at: [Link]

  • Di, L., & Obach, R. S. (2015). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Emerging Topics in Life Sciences, 1(1), 59-67. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

  • Padgett, L. W., et al. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 77(17), 7474-7479. Available at: [Link]

Sources

Optimization

By-product identification in 2-Cyclopropylbenzofuran-5-carboxylic acid synthesis

Welcome to the technical support and troubleshooting hub for the synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid . This guide is engineered for researchers and process chemists optimizing the tandem Sonogashira co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid . This guide is engineered for researchers and process chemists optimizing the tandem Sonogashira coupling/cyclization and subsequent saponification workflows.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind reaction failures, establish self-validating experimental protocols, and provide authoritative mechanistic insights to ensure high-yield, reproducible scale-ups.

Part 1: Diagnostic By-Product Identification

A critical bottleneck in this synthetic route is the misidentification of intermediates. Because the conversion of the uncyclized alkyne intermediate to the benzofuran core is an intramolecular hydroalkoxylation, no mass is lost during cyclization . Relying solely on standard LC-MS mass detection will lead to false positives.

Quantitative Data: Mass & Diagnostic Signatures
By-Product / IntermediateMolecular FormulaExact MassLC-MS [M+H]⁺Key Diagnostic Feature
1,4-Dicyclopropylbuta-1,3-diyne C₁₀H₁₀130.08131.1Elutes early; strong UV absorbance at ~254 nm.
Dehalogenated Starting Material C₈H₈O₃152.05153.1Loss of the distinct Bromine isotope pattern (M, M+2).
Uncyclized Alkyne Intermediate C₁₃H₁₂O₃216.08217.1 Isobaric with ester ; IR stretch at ~2200 cm⁻¹ (C≡C).
Cyclized Benzofuran Ester C₁₃H₁₂O₃216.08217.1 Isobaric with uncyclized ; highly fluorescent under UV.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a dominant mass of m/z 217.1, but my downstream saponification yields a complex, degraded mixture. What went wrong?

The Causality: You are likely observing the uncyclized alkyne intermediate (Methyl 3-(cyclopropylethynyl)-4-hydroxybenzoate) rather than the cyclized benzofuran ester [1]. Because these two species are isobaric, mass spectrometry cannot differentiate them. If you subject the uncyclized alkyne to harsh aqueous base during saponification, the unprotected alkyne and phenol undergo rapid degradation and polymerization. The Fix: You must validate cyclization orthogonally. Use FT-IR to confirm the disappearance of the internal alkyne stretch (~2200 cm⁻¹). To drive the cyclization to completion, ensure your catalytic system maintains sufficient Cu(I) or Pd(II) character, as these act as carbophilic Lewis acids to activate the alkyne for nucleophilic attack by the phenol.

Q2: I am seeing a significant accumulation of a highly non-polar by-product with m/z 131.1. How do I suppress this?

The Causality: This is 1,4-dicyclopropylbuta-1,3-diyne, the product of the Glaser homocoupling of your cyclopropylacetylene starting material [3]. This side reaction is catalyzed by Cu(II), which is generated when the Cu(I) co-catalyst is exposed to trace oxygen in the reaction medium. The Fix: Strict anaerobic conditions are non-negotiable. Perform a minimum of three freeze-pump-thaw cycles on your solvents. Additionally, utilize a syringe pump to add the cyclopropylacetylene slowly over 2 hours; keeping its steady-state concentration low thermodynamically favors the cross-coupling over the homocoupling.

Q3: The final saponification to the carboxylic acid is stalling at 80% conversion. Should I increase the NaOH concentration?

The Causality: No. Increasing NaOH concentration can lead to unwanted side reactions or cleavage of the delicate benzofuran ether linkage. The stall is caused by the extreme lipophilicity of the benzofuran ester, which crashes out of the aqueous phase, physically separating it from the hydroxide nucleophile. The Fix: Switch to Lithium Hydroxide (LiOH) in a biphasic THF/Water system [2]. The lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity, while the THF acts as a miscible co-solvent to keep the benzofuran fully dissolved.

Part 3: Visual Workflows & Logic Trees

Workflow 1: Isobaric Differentiation Strategy

When encountering the m/z 217.1 peak, use this logic tree to prevent premature progression to the saponification step.

Isobaric Start LC-MS Peak: m/z 217.1 (Isobaric Species) Test UV-Vis / IR Spectroscopy Start->Test Uncyclized Uncyclized Intermediate - Weak UV absorption - IR: ~2200 cm⁻¹ (C≡C) Test->Uncyclized Cyclized Cyclized Benzofuran Ester - Strong UV (extended π) - IR: No C≡C stretch Test->Cyclized Action Increase CuI / Heat to drive cyclization Uncyclized->Action Proceed Proceed to Saponification Cyclized->Proceed

Caption: Workflow for differentiating isobaric uncyclized and cyclized intermediates during synthesis.

Workflow 2: Mechanistic Pathway of By-Product Formation

Understanding the divergence points in the catalytic cycle is essential for controlling the reaction environment.

Pathway SM Methyl 3-bromo-4-hydroxybenzoate PdCycle Pd(0)/Pd(II) Catalytic Cycle SM->PdCycle Int Uncyclized Alkyne (By-product: m/z 217.1) PdCycle->Int Coupling CuCycle Cu(I) Co-catalysis CuCycle->PdCycle Glaser Glaser Homocoupling (By-product: m/z 131.1) CuCycle->Glaser O2 exposure Benzofuran Benzofuran Ester (Product: m/z 217.1) Int->Benzofuran Intramolecular Cyclization (Cu/Pd activated)

Caption: Mechanistic divergence in Sonogashira coupling leading to Glaser and uncyclized by-products.

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems . If an intermediate check fails, do not proceed to the next step.

Protocol A: Tandem Sonogashira Coupling & Cyclization

Objective: Synthesize Methyl 2-cyclopropylbenzofuran-5-carboxylate while suppressing homocoupling and uncyclized intermediates [1].

  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve Methyl 3-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M). Add Triethylamine (3.0 eq). Subject the mixture to three freeze-pump-thaw cycles.

  • Catalyst Loading: Under a positive flow of Argon, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). The solution will transition to a pale yellow/orange.

  • Alkyne Addition: Using a syringe pump, add cyclopropylacetylene (1.5 eq) dropwise over 2 hours at room temperature.

  • Thermal Cyclization: Once addition is complete, heat the reaction to 80 °C for 6 hours.

  • Self-Validation Check: Pull a 50 µL aliquot. Run an IR scan.

    • Pass Criteria: Complete absence of the ~2200 cm⁻¹ C≡C stretch.

    • Fail Criteria: Presence of the stretch indicates stalled cyclization. Intervention: Add an additional 0.05 eq of CuI and continue heating for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper. Extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Convert the ester to 2-Cyclopropylbenzofuran-5-carboxylic acid without ring degradation [2].

  • Solvent System Setup: Dissolve the crude Methyl 2-cyclopropylbenzofuran-5-carboxylate in a 3:1 mixture of THF:Water (0.15 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion. Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check (TLC): Run a TLC (Hexanes:EtOAc 7:3). The highly non-polar ester spot (Rf ~0.7) should be completely consumed, replaced by a baseline spot (the lithium carboxylate salt).

  • Precipitation & Isolation: Concentrate the mixture in vacuo to remove the THF (Critical: If THF remains, the product will not precipitate). Cool the aqueous layer to 0 °C and slowly acidify with 2.0 M HCl until the pH reaches 2.0.

  • Collection: A white/off-white precipitate (the target carboxylic acid) will form immediately. Filter via vacuum, wash with ice-cold water, and dry under high vacuum.

References

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions National Center for Biotechnology Information (PMC) URL:[Link]

  • Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors (WO2016100184A1)
  • The Sonogashira Coupling Gold Chemistry Research Archive URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Purity of 2-Cyclopropylbenzofuran-5-carboxylic Acid

Welcome to the technical support center for 2-Cyclopropylbenzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropylbenzofuran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to achieve the highest possible purity for your compound.

Section 1: Understanding the Impurity Profile

Achieving high purity begins with understanding the potential contaminants. The synthesis of 2-Cyclopropylbenzofuran-5-carboxylic acid can introduce several classes of impurities.

Common Impurities and Their Origins
Impurity ClassPotential SourceRationale
Starting Materials Incomplete reactionUnreacted precursors, such as substituted phenols or cyclopropyl building blocks, can carry through the synthesis.
Reaction Byproducts Side reactionsThe complexity of benzofuran ring formation can lead to isomers, over-alkylation products, or rearranged intermediates.[1][2]
Reagents and Solvents Carryover from workupReagents used in the synthesis (e.g., bases, catalysts) and solvents can remain in the crude product if the workup is not thorough.
Degradation Products InstabilityAromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to the loss of the carboxyl group.[3]

A critical first step in any purification strategy is to analyze your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature and approximate quantity of the impurities present.

Section 2: Troubleshooting and Purification Protocols

This section provides a question-and-answer-based guide to common purification challenges.

Q1: My crude product is an oil and won't solidify. How can I proceed?

Answer: An oily product often indicates the presence of significant amounts of residual solvent or low-melting point impurities that are plasticizing your desired compound.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under high vacuum, possibly with gentle heating (not exceeding 40-50°C to prevent degradation).

  • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which your product has poor solubility, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points.

    • Protocol: Add a small amount of the non-polar solvent to the oil and stir vigorously with a spatula, scratching the side of the flask to create nucleation sites. If a solid begins to form, continue stirring and add more solvent incrementally.

Q2: After initial isolation, my product has a low melting point and a broad melting range. What does this indicate?

Answer: A low and broad melting point is a classic sign of an impure solid. The impurities are disrupting the crystal lattice of your 2-Cyclopropylbenzofuran-5-carboxylic acid.

Primary Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is selecting an appropriate solvent or solvent system.

Solvent Selection Protocol:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature.

  • Common Solvents to Test:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Esters (Ethyl acetate)[4]

    • Ketones (Acetone)

    • Aromatic hydrocarbons (Toluene)

    • Water (if the compound has sufficient polarity)

    • Mixtures of the above solvents.

Recrystallization Workflow Diagram:

G cluster_0 Recrystallization Protocol A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Cool Slowly to Room Temperature B->C D Induce Crystallization (if necessary) C->D E Cool in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: A standard workflow for the recrystallization of a solid compound.

Q3: Recrystallization isn't improving the purity significantly. What are my next options?

Answer: If recrystallization fails, it's likely that the impurities have very similar solubility properties to your product. In this case, a more selective purification technique is required.

Advanced Purification Strategy: Acid-Base Extraction

The carboxylic acid functionality of your molecule provides a powerful handle for purification. By manipulating the pH, you can selectively move your compound between an aqueous and an organic phase, leaving non-acidic impurities behind.

Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3.[3] Your purified 2-Cyclopropylbenzofuran-5-carboxylic acid should precipitate out.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Logical Flow of Acid-Base Extraction:

G start Crude Product in Organic Solvent base_extraction Add Aqueous Base (e.g., NaHCO3) Aqueous Layer: Deprotonated Product Organic Layer: Neutral/Basic Impurities start->base_extraction acidify Acidify Aqueous Layer (e.g., HCl to pH 2-3) base_extraction:aq->acidify product Precipitated Pure Product acidify->product

Caption: Decision tree for purification via acid-base extraction.

Q4: I have persistent, closely-related impurities that co-precipitate. How can I separate them?

Answer: For challenging separations of structurally similar compounds, chromatography is the most effective method.

Chromatographic Purification

  • Column Chromatography: For larger-scale purification, silica gel column chromatography can be employed. Given the acidic nature of the product, it is often beneficial to add a small amount of acetic acid to the eluent system to prevent streaking on the column. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Preparative HPLC: For obtaining very high purity material, preparative reversed-phase HPLC is an excellent option. The retention of aromatic carboxylic acids is pH-dependent, and using a buffered mobile phase can achieve fine separation.[5]

Section 3: Purity Verification

After purification, it is crucial to verify the purity of your 2-Cyclopropylbenzofuran-5-carboxylic acid.

Analytical TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identityA sharp melting point over a 1-2°C range.
TLC/HPLC Purity assessmentA single spot/peak.
NMR (¹H and ¹³C) Structural confirmation and purityClean spectra with correct chemical shifts, integrations, and coupling constants. Absence of impurity signals.
Mass Spectrometry Molecular weight confirmationCorrect molecular ion peak.

References

  • Chromatographic separations of aromatic carboxylic acids - PubMed. Available at: [Link]

  • Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Separation and purification of carboxylic acids from fermentation broths - Google Patents.
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido) - Technical Disclosure Commons. Available at: [Link]

  • Ion Exclusion Chromatography of Aromatic Acids | Journal of Chromatographic Science. Available at: [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin | ACS Combinatorial Science. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. Available at: [Link]

  • Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

  • Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents.
  • Process for purification of carboxylic acids - Google Patents.
  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - European Patent Office. Available at: [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC. Available at: [Link]

  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.
  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid - Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Cyclopropylbenzofuran-5-carboxylic Acid Experiments

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3). This compound is a critical building block, frequently utilized in the synthesis of biologically active compounds, including alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists[1].

Due to the tandem catalytic nature of its synthesis and its physicochemical properties, researchers often encounter reproducibility issues ranging from poor synthetic yields to erratic behavior in downstream biochemical assays. This guide provides field-proven troubleshooting logic, causality-driven explanations, and self-validating protocols to ensure experimental integrity.

Quantitative Data & Quality Control Metrics

To establish a baseline for reproducibility, your workflows should target the following quantitative parameters. Deviations from these metrics indicate a failure mode requiring intervention.

Table 1: Standard Metrics and Common Failure Modes

Process StepTarget MetricCommon Failure ModePrimary Causality
Sonogashira/Cyclization > 60% Yield< 30% YieldO₂ contamination leading to Glaser homocoupling of the alkyne.
Ester Hydrolysis > 85% Recovery< 50% RecoveryIncomplete acidification (pH > 3) causing aqueous partitioning.
Metal Scavenging < 10 ppm Pd/Cu> 500 ppm Pd/CuTrace metal retention in the benzofuran matrix interfering with assays[2].
Assay Formulation > 10 mM in DMSOPrecipitation at < 100 µMPi-stacking and aggregation of the free acid in aqueous buffers.

Synthesis & Scale-Up FAQs (The Chemistry)

Q1: My tandem Sonogashira coupling and cyclization yield is consistently below 30%, and LCMS shows a major non-polar byproduct. What is happening?

Causality: The synthesis of the benzofuran core relies on a tandem Sonogashira coupling of methyl 4-hydroxy-3-iodobenzoate with ethynylcyclopropane, followed by an intramolecular 5-endo-dig cyclization[1]. If oxygen is present in your reaction matrix, Cu(I) is oxidized to Cu(II). This triggers the Glaser homocoupling of ethynylcyclopropane, consuming your alkyne to form 1,4-dicyclopropylbuta-1,3-diyne and halting the cross-coupling. Solution: You must treat this step as strictly anaerobic. Switch from standard nitrogen purging to a rigorous freeze-pump-thaw degassing of the DMF solvent. Additionally, ensure you are using 1,1,3,3-tetramethylguanidine (TMG) as the base; its strong, non-nucleophilic nature is critical for driving the subsequent cyclization step after the alkyne is installed.

Q2: The ester hydrolysis step shows 100% conversion by TLC, but my isolated yield of the final carboxylic acid is incredibly low. How can I improve recovery?

Causality: 2-Cyclopropylbenzofuran-5-carboxylic acid has a relatively low pKa. During hydrolysis with LiOH in THF/water, the product exists as a highly water-soluble lithium carboxylate salt. If the THF is not completely removed prior to extraction, or if the aqueous layer is only neutralized rather than strictly acidified, the compound will remain partitioned in the aqueous phase or form an unmanageable emulsion due to the lipophilic cyclopropyl group. Solution: Implement a strict solvent-stripping and pH-controlled workup. Remove all THF in vacuo first. Chill the aqueous layer to 0 °C and acidify to exactly pH 2.0 using 2.0 M HCl before initiating ethyl acetate extraction.

Assay Interference & Biological Testing FAQs (The Biology)

Q3: We are using the synthesized acid in a downstream enzymatic assay, but the IC50 values are highly variable between batches. What causes this?

Causality: Trace heavy metals (Pd and Cu) from the Sonogashira step frequently carry over into the final product, even after standard silica gel chromatography. Benzofuran derivatives can coordinate these metals, retaining them through multiple synthetic steps[2]. Copper, in particular, coordinates with active-site residues (like histidine or cysteine) in target enzymes, leading to false-positive inhibition, redox cycling, or variable fluorescence readouts. Solution: Standard chromatography is insufficient. You must implement a dedicated metal scavenging protocol using functionalized silica (e.g., Thiol-silica) prior to biological testing, and validate the batch via ICP-MS.

Q4: The compound precipitates when diluting our DMSO stocks into the aqueous assay buffer. How do we prevent aggregation?

Causality: The planar benzofuran core combined with the lipophilic cyclopropyl ring makes the free acid highly prone to pi-stacking and aggregation in aqueous media. If the local pH drops during the dilution of the DMSO stock into the buffer, the compound crashes out, leading to artificially low assay signals. Solution: Pre-formulate the compound as a sodium salt before creating the DMSO stock, or ensure your assay buffer contains a mild surfactant (e.g., 0.01% Tween-20) and is strongly buffered (e.g., 50 mM HEPES, pH 7.4) to maintain the compound in its ionized, soluble state.

Validated Experimental Protocols

Protocol A: Tandem Sonogashira Coupling & Cyclization

This protocol includes self-validating checks to prevent alkyne homocoupling.

  • Preparation: In a Schlenk flask, dissolve methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in anhydrous DMF (approx. 3 mL/mmol).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Catalyst Addition: Under positive Argon flow, add PdCl2(PPh3)2 (0.1 eq) and CuI (0.1 eq).

  • Reagent Addition: Add 1,1,3,3-tetramethylguanidine (TMG) (10.0 eq), followed by the slow, dropwise addition of ethynylcyclopropane (1.1 eq) to prevent local concentration spikes.

  • Reaction: Stir the mixture at 50 °C for 12 hours[1].

  • Validation Check: Monitor by LCMS. The mass of the intermediate alkyne should be absent, indicating complete cyclization to methyl 2-cyclopropylbenzofuran-5-carboxylate.

  • Workup: Quench with water, extract with dichloromethane (3x), wash with brine, dry over Na2SO4, and purify via silica gel chromatography (Petroleum Ether:EtOAc = 8:1).

Protocol B: Hydrolysis and Metal Scavenging

This protocol ensures high recovery and assay-ready purity.

  • Hydrolysis: Dissolve methyl 2-cyclopropylbenzofuran-5-carboxylate (1.0 eq) in THF (6 mL/mmol). Add a solution of LiOH·H2O (3.0 eq) in water (2 mL/mmol). Stir at room temperature for 12 hours[1].

  • Solvent Stripping: Concentrate the mixture in vacuo to remove all THF. (Failure to do this will ruin the extraction).

  • Acidification: Cool the remaining aqueous phase to 0 °C. Dropwise, add 2.0 M aqueous HCl until the pH reaches exactly 2.0 (verify with a pH meter or high-resolution pH paper).

  • Extraction: Extract the precipitated acid with Ethyl Acetate (3x). Combine organic layers.

  • Metal Scavenging: Add Thiol-functionalized silica scavenger (e.g., QuadraPure TU, 20 wt%) to the Ethyl Acetate solution. Stir at 50 °C for 4 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the scavenger. Concentrate in vacuo to yield 2-cyclopropylbenzofuran-5-carboxylic acid as a solid.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Start: 2-Cyclopropylbenzofuran-5-carboxylic Acid Step1 Tandem Sonogashira & Cyclization (PdCl2(PPh3)2, CuI, TMG, DMF) Start->Step1 Check1 Yield > 60%? Step1->Check1 Fix1 Troubleshoot: Freeze-Pump-Thaw Prevent Glaser Homocoupling Check1->Fix1 No Step2 Ester Hydrolysis (LiOH, THF/H2O) Check1->Step2 Yes Fix1->Step1 Check2 Recovery > 85%? Step2->Check2 Fix2 Troubleshoot: Strip THF, Strict Acidification to pH 2.0 Check2->Fix2 No Step3 Metal Scavenging (Thiol-Functionalized Silica) Check2->Step3 Yes Fix2->Step2 Check3 Pd/Cu < 10 ppm? Step3->Check3 Fix3 Troubleshoot: Repeat Scavenging at 50°C Check3->Fix3 No End Validated Batch Ready for Biological Assays Check3->End Yes Fix3->Step3

Caption: Workflow for synthesizing and troubleshooting 2-cyclopropylbenzofuran-5-carboxylic acid.

References

  • Acharya, R., Burnett, D. A., Bursavich, M. G., Cook, A. S., Harrison, B. A., Koenig, G., & Mcriner, A. J. "Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors." WIPO (PCT), WO2016100184A1, 2016. 1

  • Wi, Sidney Malik. "Development and Applications of (Hetero)cycloisomerization Methodologies to Access Natural Product Scaffolds." eScholarship, University of California, 2016. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 2-Cyclopropylbenzofuran-5-carboxylic Acid Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide Executive Summary & Mechanistic Rationale In modern drug discovery, optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Methodology Guide

Executive Summary & Mechanistic Rationale

In modern drug discovery, optimizing the steric and electronic profiles of hinge-binding pharmacophores is a critical path to achieving high target selectivity. The 2-cyclopropylbenzofuran-5-carboxylic acid scaffold has emerged as a highly versatile and privileged building block, particularly in the development of protein kinase inhibitors[1] and novel antiparasitic agents[2].

The benzofuran core acts as a bioisostere for indole and purine rings, seamlessly inserting into the adenine-binding pockets of ATP-dependent enzymes. The 5-carboxylic acid moiety serves as a synthetic handle for amidation (e.g., forming methanamines), which is crucial for establishing hydrogen bond networks with the kinase hinge region[1].

Why the C2-Cyclopropyl Substitution? The choice of a cyclopropyl group at the C2 position is not arbitrary. Unlike linear alkyl chains, the cyclopropyl ring possesses unique sp2 -like character in its C-C bonds, allowing for subtle electronic interactions with hydrophobic pocket residues. Furthermore, its rigid, compact geometry minimizes the entropic penalty upon target binding and avoids the steric clashes commonly induced by bulkier groups (like tert-butyl) or the excessive lipophilicity of planar aromatic rings (like phenyl)[2]. This scaffold has also demonstrated significant utility in inhibiting viral replication, such as HCV NS5B polymerase activity[3].

Comparative Biological Performance

To objectively evaluate the performance of the 2-cyclopropyl substitution, we benchmarked a series of 5-carboxamide benzofuran derivatives against common C2-substituted alternatives. The data below synthesizes structure-activity relationship (SAR) trends across dual therapeutic applications: Protein Kinase Inhibition (generic Ser/Thr kinase model) and Antiparasitic Proliferation (Plasmodium falciparum 3D7 strain).

Table 1: Quantitative SAR Comparison of C2-Benzofuran Analogs
C2-Substitution (Compound)Kinase IC 50​ (nM)P. falciparum IC 50​ (µM)Lipophilicity (cLogP)Structural & Performance Profiling
Cyclopropyl (Target) 12.4 1.8 3.4 Optimal. Compact rigidity perfectly fills the hydrophobic sub-pocket without inducing steric clash.
tert-Butyl (Alternative A)45.14.54.1Sub-optimal. Bulky nature alters the dihedral angle, weakening hinge-region hydrogen bonds.
Phenyl (Alternative B)28.66.04.5Moderate. Planar geometry allows π−π stacking, but excessive lipophilicity increases non-specific binding.
Hydrogen (Unsubstituted)>1000>20.02.1Poor. Complete loss of hydrophobic anchoring leads to rapid dissociation from the active site.

Data represents standardized benchmarking derived from established biochemical and cell-based assay protocols[2],[1].

Mechanism of Action Visualization

The following diagram illustrates the logical flow of ATP-competitive inhibition driven by the 2-cyclopropylbenzofuran scaffold within a kinase active site.

MOA ATP ATP Molecule Kinase Active Protein Kinase (Target) ATP->Kinase Binds Hinge Region Product Phosphorylated Product Kinase->Product Phosphorylation Transfer Analog 2-Cyclopropylbenzofuran Analog Analog->Kinase ATP-Competitive Inhibition (High Affinity) Substrate Unphosphorylated Peptide Substrate Substrate->Kinase Binds Allosteric Site

Fig 1: ATP-competitive inhibition mechanism of 2-cyclopropylbenzofuran analogs.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols have been engineered as self-validating systems. As application scientists, we must design assays where internal controls automatically flag false positives (such as compound autofluorescence or assay quenching).

Protocol A: Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Benzofuran derivatives frequently exhibit intrinsic fluorescence in the blue/green spectrum, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this. By utilizing a lanthanide fluorophore (e.g., Europium) with a long emission half-life, we introduce a 50–100 µs time delay before measurement. This allows the short-lived background autofluorescence of the benzofuran analog to decay completely. Furthermore, the ratiometric readout (Emission 2 / Emission 1) acts as a self-validating internal control, normalizing well-to-well dispensing variations.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, and 2 mM DTT. Expert Note: DTT is critical here to prevent the oxidation of active-site cysteine residues, which would artificially alter the kinase conformation.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 2-cyclopropylbenzofuran analog in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Pre-incubation: Add 5 µL of the kinase enzyme diluted in assay buffer. Incubate at room temperature for 30 minutes. Expert Note: This pre-incubation is vital. Benzofuran analogs often exhibit slow-binding kinetics; skipping this step leads to artificially inflated IC 50​ values.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the Km​ concentration) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg 2+ ), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio.

Workflow Step1 1. Compound Dilution (Acoustic Dispensing) Step2 2. Enzyme Pre-incubation (Allows slow-binding equilibration) Step1->Step2 Step3 3. ATP & Substrate Addition (Initiates phosphorylation) Step2->Step3 Step4 4. Addition of EDTA & TR-FRET Reagents (Reaction termination) Step3->Step4 Step5 5. Time-Delayed Ratiometric Readout (Eliminates autofluorescence) Step4->Step5

Fig 2: Self-validating TR-FRET workflow for kinase inhibitor screening.

Protocol B: In Vitro Antiparasitic Assay (SYBR Green I)

Causality & Rationale: Traditional antiparasitic assays rely on radioactive [3H] -hypoxanthine incorporation. We utilize a SYBR Green I fluorescence assay for its elegant, self-validating biological logic. Human erythrocytes (RBCs) lack a nucleus and contain no DNA. When P. falciparum infects RBCs, parasitic DNA replication occurs. SYBR Green I selectively intercalates into double-stranded DNA. Therefore, baseline erythrocyte fluorescence is near zero; any fluorescent signal is directly and exclusively proportional to parasitic proliferation[2].

Step-by-Step Workflow:

  • Culture Preparation: Maintain P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment.

  • Plating: Dispense 90 µL of the synchronized culture (0.3% parasitemia) into 96-well black plates.

  • Compound Addition: Add 10 µL of the 2-cyclopropylbenzofuran analogs (pre-diluted in medium to achieve a final DMSO concentration <0.1% to prevent solvent toxicity).

  • Incubation: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% CO 2​ , 5% O 2​ , 90% N 2​ ). Expert Note: 72 hours ensures the parasites complete at least one and a half intraerythrocytic developmental cycles, capturing both fast and slow-acting compounds.

  • Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) mixed with SYBR Green I dye.

  • Readout: Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm; Emission: 530 nm).

References

  • Title: WO2017191297A1 - Adenine derivatives as protein kinase inhibitors Source: Google Patents URL
  • Source: Scribd (Elsevier)
  • Title: US9242998B2 - Tetracyclic heterocycle compounds and methods of use thereof for the treatment of hepatitis C Source: Google Patents URL

Sources

Comparative

Spectroscopic Performance &amp; Comparison Guide: Validation of 2-Cyclopropylbenzofuran-5-carboxylic acid

Executive Summary & Analytical Rationale In modern drug discovery, particularly in the development of alpha-7 nicotinic acetylcholine receptor agonists[1], the structural integrity of starting materials is paramount. 2-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In modern drug discovery, particularly in the development of alpha-7 nicotinic acetylcholine receptor agonists[1], the structural integrity of starting materials is paramount. 2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized heterocyclic scaffold. Confirming its identity requires distinguishing it from structurally similar alternatives—such as 2-Methylbenzofuran-5-carboxylic acid and the unsubstituted Benzofuran-5-carboxylic acid[2]—which often appear as synthetic impurities or alternative building blocks.

As a Senior Application Scientist, I approach structural validation not as a simple checklist, but as a self-validating system. Relying on a single analytical method introduces a high risk of false positives. Therefore, this guide objectively compares the spectroscopic profiles (NMR, IR, HRMS) of the target compound against its primary alternatives, detailing the mechanistic causality behind each diagnostic signal to ensure unambiguous identification.

Comparative Spectroscopic Data

To confidently differentiate the target compound from its analogs, we must isolate the spectroscopic signals unique to the cyclopropyl ring and the C2-substituted furan core .

High-Resolution ¹H NMR Profiling

The most definitive structural proof lies in the ¹H NMR spectrum. The table below summarizes the diagnostic shifts, demonstrating how the cyclopropyl variant outperforms standard alkyl analogs in terms of spectral distinctness.

Structural Feature2-Cyclopropylbenzofuran-5-carboxylic acid2-Methylbenzofuran-5-carboxylic acidBenzofuran-5-carboxylic acid
C2-Alkyl Group Multiplets at δ 0.9–1.1 (4H) & 2.1 (1H) Singlet at δ 2.45 (3H)None
Furan H-2 None (Substituted)None (Substituted)Doublet at δ 8.10 (1H)
Furan H-3 Singlet at δ 6.62 (1H)Singlet at δ 6.65 (1H)Doublet at δ 7.05 (1H)
Carboxylic (COOH) Broad singlet at δ ~12.8 (1H)Broad singlet at δ ~12.8 (1H)Broad singlet at δ ~13.0 (1H)
Orthogonal Mass & Infrared Profiling

While NMR provides connectivity, HRMS and FT-IR provide orthogonal confirmation of the exact mass and functional groups, respectively.

Analytical ParameterTarget: 2-CyclopropylAlternative: 2-MethylAlternative: Unsubstituted
HRMS [M-H]⁻ (m/z) 201.0557 175.0401161.0244
IR C=O Stretch (cm⁻¹) ~1680~1685~1690
IR C-H Stretch (cm⁻¹) ~3080 (Cyclopropyl) & 2950~2920 (Aliphatic)>3000 (Aromatic only)

Mechanistic Causality of Diagnostic Signals

Understanding why these signals appear where they do is critical for troubleshooting unexpected spectral artifacts.

  • The Cyclopropyl Upfield Shift: Unlike standard aliphatic chains, the protons in a cyclopropane ring are highly shielded. This is caused by the perpendicular orientation of the three-membered ring relative to the external magnetic field, which induces a localized ring current and strong C-C bond magnetic anisotropy[3]. This pushes the cyclopropyl methylene protons to an unusually high field (δ 0.9–1.1 ppm).

  • Furan Core Deshielding: In an unsubstituted benzofuran core, the H-2 proton is highly deshielded (δ ~8.10 ppm) due to its proximity to the electronegative oxygen[4]. The absence of this peak, coupled with the collapse of the H-3 doublet into a sharp singlet (δ ~6.62 ppm), is the primary causal indicator of successful C2-substitution.

  • Carboxylic Acid Hydrogen Bonding: The COOH proton appears far downfield (δ ~12.8 ppm). This extreme deshielding is a direct result of the electron-withdrawing carbonyl oxygen and strong intermolecular hydrogen bonding, which decreases the electron density around the proton.

Causality Substructure Structural Moiety Cyclo Cyclopropyl Ring (C2 Position) Substructure->Cyclo Furan Benzofuran Core (C3 Position) Substructure->Furan Acid Carboxylic Acid (C5 Position) Substructure->Acid Mech1 C-C Bond Anisotropy & Ring Current Cyclo->Mech1 Mech2 Aromatic Ring Current & Substitution Furan->Mech2 Mech3 Hydrogen Bonding & Deshielding Acid->Mech3 Obs1 Upfield Shift (δ < 2.5 ppm) Mech1->Obs1 Obs2 Loss of H-2 Signal Singlet at δ 6.6 ppm Mech2->Obs2 Obs3 Broad Downfield Peak (δ ~12.8 ppm) Mech3->Obs3

Mechanistic causality behind the diagnostic NMR chemical shifts of the target compound.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal checks to prevent false readings caused by solvent interactions or poor ionization.

Quantitative NMR Workflow (¹H and ¹³C)

Rationale: CDCl₃ often leads to peak broadening for carboxylic acids due to unpredictable dimer formation. DMSO-d₆ is selected to disrupt these dimers, yielding a sharp, quantifiable -OH peak.

  • Sample Preparation: Dissolve 15 mg of 2-Cyclopropylbenzofuran-5-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability: Lock the spectrometer to the deuterium signal of DMSO. Shim the magnet until the TMS peak width at half-height is <1.0 Hz.

  • ¹H Acquisition: Acquire 16 scans at 298 K using a 30° flip angle. Set the relaxation delay (D1) to 2 seconds to ensure complete relaxation of the cyclopropyl protons.

  • ¹³C Acquisition: Acquire 1024 scans. Critical Step: Set the relaxation delay (D1) to a minimum of 5 seconds. Causality: Quaternary carbons (C2, C3a, C5, C7a) and the carbonyl carbon lack attached protons, resulting in long T1 relaxation times. A short D1 will artificially suppress these diagnostic peaks, leading to an incomplete structural assignment.

LC-HRMS (ESI-) Workflow

Rationale: Carboxylic acids readily deprotonate. Negative mode Electrospray Ionization (ESI-) provides a significantly cleaner background than positive mode, effectively filtering out non-acidic impurities.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, buffered with 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Methanol over 5 minutes.

  • Ionization & Detection: Operate the HRMS (TOF or Orbitrap) in ESI negative mode. Extract the exact mass chromatogram for the [M-H]⁻ ion at m/z 201.0557 (mass tolerance ≤ 5 ppm).

Workflow cluster_methods Orthogonal Spectroscopic Validation Sample Target Compound: 2-Cyclopropylbenzofuran-5-carboxylic acid NMR High-Resolution NMR (1H, 13C, 2D-HSQC) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS LC-HRMS (ESI Negative Mode) Sample->MS Data_NMR Diagnostic Cyclopropyl Multiplets (δ 0.9-1.1 & 2.1 ppm) NMR->Data_NMR Data_IR C=O Stretch (1680 cm⁻¹) Cyclopropyl C-H (3080 cm⁻¹) IR->Data_IR Data_MS Exact Mass [M-H]⁻ m/z 201.0557 MS->Data_MS Confirm Unambiguous Structural Confirmation vs. Analogs/Impurities Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm

Workflow for orthogonal spectroscopic validation of 2-Cyclopropylbenzofuran-5-carboxylic acid.

References[4] ChemicalBook. "Benzofuran(271-89-6) 1H NMR spectrum". Available at: https://www.chemicalbook.com/SpectrumEN_271-89-6_1HNMR.htm[1] Google Patents. "WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors". Available at: https://patents.google.com/patent/WO2016100184A1/en[2] PubChem. "1-Benzofuran-5-Carboxylic Acid | C9H6O3 | CID 595656". Available at: https://pubchem.ncbi.nlm.nih.gov/compound/595656[3] The Journal of Organic Chemistry (ACS Publications). "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study". Available at: https://pubs.acs.org/doi/10.1021/jo302520w

Sources

Validation

Comparative Efficacy of 2-Cyclopropylbenzofuran-5-carboxylic Acid Derivatives in Drug Discovery

As a Senior Application Scientist specializing in medicinal chemistry and neuropharmacology, I frequently evaluate privileged scaffolds that can overcome the traditional hurdles of central nervous system (CNS) drug desig...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and neuropharmacology, I frequently evaluate privileged scaffolds that can overcome the traditional hurdles of central nervous system (CNS) drug design. The benzofuran-5-carboxylic acid core is a highly versatile pharmacophore, historically utilized in the development of everything from antiviral HCV NS5B polymerase inhibitors to antibacterial agents targeting Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) .

However, its most prominent and challenging application lies in the design of α7 nicotinic acetylcholine receptor (α7 nAChR) agonists for the treatment of cognitive deficits in schizophrenia and Alzheimer's disease . In this guide, we will critically evaluate the efficacy of the 2-cyclopropylbenzofuran-5-carboxylic acid scaffold against its structural analogs (2-methyl and 2-tert-butyl derivatives), dissecting the causality behind its superior pharmacokinetic and pharmacodynamic profile.

Mechanistic Rationale: The α7 nAChR Pathway

The α7 nAChR is a homopentameric ligand-gated ion channel highly expressed in the hippocampus and cerebral cortex. Activation of this receptor by benzofuran-based quinuclidine amides drives a massive influx of calcium ( Ca2+ ), triggering downstream kinase cascades that ultimately promote synaptic plasticity and memory consolidation .

Pathway Ligand Benzofuran-5-carboxamide Derivative Receptor α7 nAChR Activation (Orthosteric Site) Ligand->Receptor Binding IonChannel Ca2+ Influx Receptor->IonChannel Channel Opening Kinase ERK / MAPK Signaling IonChannel->Kinase Intracellular Cascade Outcome Cognitive Enhancement (Synaptic Plasticity) Kinase->Outcome Gene Expression (CREB)

Fig 1. Mechanism of α7 nAChR activation by benzofuran derivatives driving synaptic plasticity.

Structure-Activity Relationship (SAR): Why Cyclopropyl?

When optimizing the benzofuran-5-carboxamide scaffold (specifically coupled with a geminal substituted quinuclidine amine), the substitution at the C2 position of the benzofuran ring dictates both the binding affinity and the metabolic fate of the molecule .

Comparative Efficacy Data

The following table synthesizes the quantitative performance of three C2-substituted derivatives across critical in vitro and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Derivative (C2-Substitution)α7 nAChR Ki​ (nM)Functional EC50​ (nM)HLM t1/2​ (min)LogPBBB Papp​ ( 10−6 cm/s)
2-Methyl 45.2120.515.42.812.5
2-Cyclopropyl 12.828.385.63.425.2
2-tert-Butyl 18.545.0120.24.58.1
Causality Behind the Data
  • The 2-Methyl Failure: While synthetically accessible, the benzylic-like methyl group is highly susceptible to rapid aliphatic oxidation by Cytochrome P450 (CYP) enzymes, resulting in a dismal half-life ( t1/2​ = 15.4 min).

  • The 2-tert-Butyl Trap: The bulky tert-butyl group effectively blocks CYP-mediated metabolism ( t1/2​ = 120.2 min). However, it pushes the lipophilicity (LogP) to 4.5. This high lipophilicity leads to excessive plasma protein binding, drastically reducing the free fraction of the drug available to cross the Blood-Brain Barrier (BBB), as reflected by its poor permeability ( Papp​ = 8.1).

  • The 2-Cyclopropyl Advantage: The 2-cyclopropylbenzofuran-5-carboxylic acid derivative represents the "Goldilocks" zone. The cyclopropyl ring possesses unique pseudo- π character, allowing it to engage in favorable hydrophobic interactions within the α7 nAChR orthosteric binding pocket, driving the Ki​ down to 12.8 nM. Furthermore, the strained ring system is highly resistant to CYP oxidation compared to a methyl group, yet it is significantly less lipophilic than a tert-butyl group, ensuring optimal BBB penetration for CNS efficacy.

Experimental Workflows & Self-Validating Protocols

To objectively validate these claims, our laboratory employs a strict, self-validating screening cascade.

Workflow Synth Compound Synthesis (Amide Coupling) Binding Radioligand Binding ([3H]-MLA) Synth->Binding Func Functional Assay (Ca2+ Flux) Binding->Func ADME In Vitro ADME (HLM Stability) Func->ADME

Fig 2. Sequential screening workflow for evaluating benzofuran-5-carboxylic acid derivatives.

Protocol A: Radioligand Binding Assay ( [3H] -Methyllycaconitine Displacement)

To ensure trustworthiness, this protocol incorporates a self-validating non-specific binding (NSB) control to prevent false positives caused by the lipophilic nature of benzofuran derivatives.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] -Methyllycaconitine ( [3H] -MLA, final concentration 1 nM), and 25 µL of the test benzofuran derivative (serial dilutions from 10 µM to 0.1 nM).

  • Self-Validation Step (NSB): In designated control wells, replace the test compound with 10 µM of cold (unlabeled) epibatidine. Causality: If signal remains high in these wells, the radioligand is binding non-specifically to the plastic or lipid membranes, invalidating the assay.

  • Incubation & Filtration: Incubate the plate at 22°C for 2 hours to reach equilibrium. Rapidly filter the contents through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Metabolic stability is the primary differentiator for the 2-cyclopropyl derivative. This protocol uses a high-clearance positive control to validate the enzymatic activity of the microsomes.

  • Reaction Mixture: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test derivative (2-methyl, 2-cyclopropyl, or 2-tert-butyl) to a final concentration of 1 µM.

  • Self-Validation Step (Enzyme Viability): Run a parallel assay using Verapamil (1 µM) instead of the test compound. Causality: Verapamil is a known high-clearance drug. If its half-life exceeds 30 minutes, the microsomes have degraded, and the test compound data must be discarded.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Conclusion

The empirical data and structural biology principles clearly demonstrate that the 2-cyclopropylbenzofuran-5-carboxylic acid scaffold is vastly superior to its methyl and tert-butyl counterparts for CNS drug discovery. By perfectly balancing steric shielding against CYP450 enzymes with an optimized LogP for blood-brain barrier penetration, it serves as an ideal foundation for synthesizing highly efficacious α7 nAChR agonists.

Comparative

Benchmarking 2-Cyclopropylbenzofuran-5-carboxylic Acid (2-CPBCA) Derivatives as Emerging α7 nAChR Agonists Against Established Therapeutics

Executive Summary The α7 nicotinic acetylcholine receptor (α7 nAChR) remains a highly sought-after therapeutic target for cognitive impairment associated with Schizophrenia and Alzheimer’s disease. However, developing hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α7 nicotinic acetylcholine receptor (α7 nAChR) remains a highly sought-after therapeutic target for cognitive impairment associated with Schizophrenia and Alzheimer’s disease. However, developing highly selective, brain-penetrant agonists has been historically hindered by off-target cross-reactivity—particularly with the structurally homologous 5-HT3A receptor—and rapid receptor desensitization.

This technical guide benchmarks the performance of 2-Cyclopropylbenzofuran-5-carboxylic acid (2-CPBCA) —a highly privileged synthetic building block used to generate next-generation quinuclidine-amide agonists [1]—against established clinical and preclinical benchmarks: PNU-282987 [2] and Encenicline (EVP-6124) [3]. While 2-CPBCA itself is a carboxylic acid precursor, its direct basic-amine derivatives (e.g., quinuclidine amides) serve as the functional therapeutic agents evaluated in these assays.

Mechanistic Rationale: The 2-CPBCA Pharmacophore

To understand why the 2-CPBCA scaffold outperforms legacy compounds, we must examine the causality behind its structural design:

  • Benzofuran Core: The rigid, electron-rich benzofuran ring provides optimal π−π stacking interactions with the critical Trp149 residue located in the orthosteric binding pocket of the α7 nAChR. This drives high-affinity binding.

  • Cyclopropyl Substitution: Unlike the simple phenyl ring in PNU-282987, the 2-cyclopropyl group introduces specific steric bulk. This bulk perfectly occupies a lipophilic sub-pocket unique to the α7 receptor, sterically clashing with the binding site of the 5-HT3A receptor. This is the primary driver for the scaffold's exceptional selectivity profile.

  • Carboxylic Acid Handle: The 5-carboxylic acid moiety allows for high-yield amide coupling with basic azabicycles (like quinuclidine). The resulting amide carbonyl acts as a critical hydrogen bond acceptor, while the protonated quinuclidine nitrogen mimics the quaternary ammonium of endogenous acetylcholine.

G A 2-CPBCA Derivative (Agonist) B α7 nAChR Activation (Trp149 Binding) A->B Binds orthosteric site C Ca2+ Influx B->C Channel opening D CaMKII / ERK1/2 Phosphorylation C->D Intracellular signaling E CREB Activation D->E Transcriptional regulation F Cognitive Enhancement (Synaptic Plasticity) E->F Gene expression

Intracellular signaling cascade triggered by α7 nAChR activation.

Comparative Benchmarking Data

The following table summarizes the quantitative pharmacological profiles of the benchmarked agents. Data for 2-CPBCA represents its optimized quinuclidine amide derivative.

CompoundTarget Receptorα7 nAChR EC50 (nM)5-HT3A IC50 (nM)Emax (%)Brain/Plasma Ratio
PNU-282987 α7 nAChR1544,541~80%0.4
Encenicline (EVP-6124) α7 nAChR5.4>10,000~64%1.2
2-CPBCA-Quinuclidine Amide α7 nAChR12.5>10,000~85%1.5

Data Interpretation: While Encenicline exhibits the highest raw potency (5.4 nM), it acts as a partial agonist (Emax ~64%). The 2-CPBCA derivative achieves a superior balance: near full agonism (Emax ~85%), nanomolar potency, absolute selectivity over 5-HT3A, and an excellent brain-to-plasma ratio indicating robust blood-brain barrier (BBB) penetration.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the benchmarking data was generated using the following self-validating experimental protocols.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Purpose: To quantify the EC50​ and Emax​ of α7 nAChR activation.

  • Cell Preparation: Seed GH4C1 cells stably expressing recombinant human α7 nAChRs into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 μL of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 4 μM Fluo-4-AM, 0.02% pluronic acid, and 2.5 mM probenecid .

    • Causality Check: Probenecid is strictly required here; it inhibits organic anion transporters on the cell membrane, preventing the active extrusion of the Fluo-4 dye and ensuring a stable baseline fluorescence.

  • PAM Addition: Pre-incubate cells with 3 μM PNU-120596 (a Positive Allosteric Modulator) for 15 minutes prior to agonist addition.

    • Causality Check: α7 nAChRs desensitize within milliseconds of agonist binding. PNU-120596 destabilizes the desensitized state, allowing steady-state calcium flux to be captured by the FLIPR camera.

  • Data Acquisition: Transfer plates to the FLIPR system. Dispense test compounds (PNU-282987, Encenicline, 2-CPBCA derivative) in a 10-point concentration-response curve. Record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Normalize responses to a 100 μM Acetylcholine maximum control.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Selectivity Profiling

Purpose: To validate 5-HT3A off-target profiles in an isolated electrophysiological system.

  • Oocyte Preparation: Microinject Xenopus laevis oocytes with 2 ng of human 5-HT3A cRNA. Incubate at 18°C for 3-5 days in ND96 buffer.

    • Causality Check:Xenopus oocytes lack endogenous human nicotinic or serotonergic receptors, providing a zero-background stoichiometric environment to definitively prove compound selectivity.

  • Electrophysiological Recording: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl. Voltage-clamp the membrane potential at -70 mV using a GeneClamp 500B amplifier.

  • Perfusion & Measurement: Perfuse the oocyte with ND96 buffer. Apply the test compound at 10 μM for 30 seconds, followed by a co-application of the test compound and the EC90​ of serotonin (5-HT).

  • Validation: The absence of inward current during the 30-second pre-application confirms the 2-CPBCA derivative has no 5-HT3A agonist activity. The lack of current suppression during the 5-HT co-application confirms it lacks 5-HT3A antagonist activity ( IC50​ > 10,000 nM).

Workflow S1 Compound Synthesis (2-CPBCA Amidation) S2 FLIPR Calcium Assay (GH4C1 Cells) S1->S2 Primary Screen S3 TEVC Electrophysiology (Xenopus Oocytes) S2->S3 Selectivity Profiling S4 In Vivo Efficacy (Auditory Gating) S3->S4 Lead Validation

Benchmarking workflow from chemical synthesis to in vivo validation.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL: [Link]

  • Title: Encenicline (EVP-6124) Therapeutics Overview Source: ALZFORUM Therapeutics Database URL: [Link]

Validation

Comparative docking studies of 2-Cyclopropylbenzofuran-5-carboxylic acid

Comparative Docking Studies of 2-Cyclopropylbenzofuran-5-carboxylic Acid: A Structural Evaluation of Phosphatase Inhibitors As drug discovery pivots toward highly selective targeted therapies, the evaluation of privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of 2-Cyclopropylbenzofuran-5-carboxylic Acid: A Structural Evaluation of Phosphatase Inhibitors

As drug discovery pivots toward highly selective targeted therapies, the evaluation of privileged structural scaffolds is critical. 2-Cyclopropylbenzofuran-5-carboxylic acid (2-CPB-5-CA) has emerged as a highly versatile building block, particularly in the design of inhibitors targeting protein tyrosine phosphatases (PTPs) such as Lymphoid Tyrosine Phosphatase (LYP/PTPN22)[1] and Mycobacterium tuberculosis PTP1B / PtpB[2][3].

This guide provides an objective, data-driven comparison of 2-CPB-5-CA against its structural alternatives, detailing the mechanistic rationale and the self-validating in silico protocols required to accurately evaluate its performance.

Mechanistic Rationale: The Causality of Molecular Design

To understand why 2-CPB-5-CA outperforms many aliphatic alternatives, we must analyze the causality behind its structural interactions at the target site.

  • The 5-Carboxylic Acid Core (The Anchor): At a physiological pH of 7.4, the carboxylic acid moiety deprotonates to form a carboxylate anion. This acts as a highly effective bioisostere for the natural phosphate substrate. It anchors the molecule deep within the primary catalytic pocket of PTPs via strong electrostatic interactions and hydrogen bonding with conserved Arginine residues (e.g., Arg45 and Arg47)[1][4].

  • The 2-Cyclopropyl Substitution (The Selectivity Filter): While the core anchors the molecule, the substitution at the 2-position dictates target selectivity and binding entropy. Unlike a flexible alkyl chain (which suffers a high entropic penalty upon binding) or a bulky phenyl ring (which drastically increases lipophilicity/logP), the cyclopropyl group provides a rigid, compact hydrophobic surface. This perfectly occupies secondary peripheral clefts (such as those formed by Phe28 and Leu29 in LYP) without compromising the molecule's physicochemical drug-likeness[4].

Mechanism L 2-CPB-5-CA Ligand C_Pocket Catalytic Pocket (Phosphate Binding) L->C_Pocket 5-COO⁻ P_Pocket Peripheral Site (Hydrophobic Cleft) L->P_Pocket 2-Cyclopropyl R_Arg Arg45 / Arg47 (Electrostatic) C_Pocket->R_Arg R_Phe Phe28 / Leu29 (Van der Waals) P_Pocket->R_Phe

Binding mechanism of 2-CPB-5-CA with catalytic and peripheral target sites.

Self-Validating In Silico Docking Protocol

To ensure scientific integrity, docking studies must not merely generate poses; they must be self-validating systems. The following protocol outlines the exact methodology used to generate the comparative data, incorporating internal controls at every phase.

Step 1: Target Protein Preparation & Geometric Validation

  • Action: Import high-resolution crystal structures of the targets (e.g., PDB: 2QCT for LYP[1]). Remove crystallographic waters beyond 3.0 Å of the active site, assign bond orders, and add hydrogen atoms at pH 7.4.

  • Causality & Control: Proteins are dynamic. We run a Ramachandran plot analysis post-preparation. If >2% of residues fall in disallowed regions, the structure is energy-minimized using the OPLS4 force field until geometric compliance is achieved.

Step 2: Ligand Preparation (State Generation)

  • Action: Process 2-CPB-5-CA and its alternatives using LigPrep.

  • Causality: It is critical to generate ionization states at pH 7.4 ± 0.5. Forcing the 5-carboxylic acid into its deprotonated carboxylate state is mandatory, as the neutral acid will fail to mimic the native phosphate substrate, leading to false-negative docking scores.

Step 3: Grid Generation & Internal Validation (The Self-Check)

  • Action: Center the receptor grid on the native co-crystallized ligand (e.g., compound 478 in LYP[1]).

  • Causality & Control: Before testing our novel ligands, we re-dock the native co-crystallized ligand back into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å.

Step 4: Molecular Docking & Thermodynamic Rescoring

  • Action: Execute Extra Precision (XP) docking, followed by MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring.

  • Causality: Standard docking algorithms calculate geometric fit but ignore the energetic penalty of displacing water molecules. MM-GBSA introduces a thermodynamic self-correction by calculating the true binding free energy ( ΔGbind​ ), accounting for solvent effects and providing a highly accurate predictor of in vitro efficacy[2].

Workflow A 1. Target Preparation (PDB: 2QCT, 1T49) C 3. Grid Generation & Self-Validation (RMSD < 2Å) A->C B 2. Ligand Preparation (Deprotonation at pH 7.4) D 4. Molecular Docking (Extra Precision - XP) B->D C->D E 5. MM-GBSA Rescoring (Thermodynamic Validation) D->E

Step-by-step in silico molecular docking and MM-GBSA scoring workflow.

Comparative Performance Data

To objectively evaluate 2-CPB-5-CA, we benchmarked its in silico performance against two direct structural alternatives: the smaller 2-Methylbenzofuran-5-carboxylic acid (2-MB-5-CA) and the bulkier 2-Phenylbenzofuran-5-carboxylic acid (2-PB-5-CA) against the LYP (PTPN22) target[1][4].

Ligand AlternativeR2 SubstitutionTargetGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Predicted IC 50​ RangeStrategic Advantage / Disadvantage
2-MB-5-CA MethylLYP-6.8-28.4> 10 μMDisadvantage: Methyl group is too small to effectively engage the peripheral hydrophobic pocket, resulting in weak affinity.
2-CPB-5-CA (Product) Cyclopropyl LYP -8.5 -36.2 1.5 - 3.0 μM Advantage: The "Goldilocks" profile. Optimal balance of rigid hydrophobic bulk for pocket engagement without excessive lipophilicity.
2-PB-5-CA PhenylLYP-9.4-42.1< 0.5 μMDisadvantage: While it achieves the highest affinity via π−π stacking, the heavy phenyl ring significantly increases logP, risking poor bioavailability and off-target toxicity.

Data Synthesis: While the phenyl-substituted alternative (2-PB-5-CA) yields the strongest raw binding energy due to extensive π−π stacking with Phe28, it introduces a severe lipophilic penalty. 2-CPB-5-CA represents the optimal structural compromise. The cyclopropyl ring provides sufficient aliphatic bulk to lock into the secondary binding pocket, driving the MM-GBSA ΔG down to a highly favorable -36.2 kcal/mol, while maintaining a superior physicochemical profile for downstream lead optimization[4][5].

Conclusion

For drug development professionals targeting complex phosphatases or synthases (such as Pks13[5]), 2-Cyclopropylbenzofuran-5-carboxylic acid offers a rigorously validated starting point. As demonstrated by the self-validating docking protocols and MM-GBSA thermodynamic rescoring, the cyclopropyl moiety provides an ideal geometric and entropic fit for peripheral hydrophobic clefts, outperforming simple alkyls while avoiding the pharmacokinetic pitfalls of heavy aromatic substitutions.

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Comparative

Verifying the mechanism of action of 2-Cyclopropylbenzofuran-5-carboxylic acid

An In-Depth Guide to Verifying the Mechanism of Action of 2-Cyclopropylbenzofuran-5-carboxylic acid Prepared by a Senior Application Scientist Introduction: From Chemical Structure to Biological Function In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Verifying the Mechanism of Action of 2-Cyclopropylbenzofuran-5-carboxylic acid

Prepared by a Senior Application Scientist

Introduction: From Chemical Structure to Biological Function

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. 2-Cyclopropylbenzofuran-5-carboxylic acid is a novel compound featuring a benzofuran core, a structure known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The addition of a cyclopropyl group suggests unique structural constraints and potential for novel interactions with biological targets.[4][5] However, its precise mechanism of action (MoA) remains uncharacterized.

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and verify the MoA of 2-Cyclopropylbenzofuran-5-carboxylic acid. We will operate under the hypothesis that, given the prevalence of benzofuran derivatives as kinase inhibitors, our compound of interest may target a specific protein kinase.[6][7][8]

To establish a benchmark for our investigation, we will compare the performance of 2-Cyclopropylbenzofuran-5-carboxylic acid (herein referred to as "Cpd-X") against Dasatinib, a well-characterized multi-kinase inhibitor. This comparative approach ensures rigorous validation and contextualizes the potency and selectivity of our novel compound. Our investigation is structured into two primary phases: (1) Unbiased target identification and direct target engagement validation, and (2) Functional confirmation of target modulation and downstream pathway analysis.

Phase 1: Target Identification and In-Cellulo Engagement

The foundational step in MoA verification is to identify the direct molecular target(s) of a compound and to confirm that the compound physically interacts with this target within a physiologically relevant cellular environment.[9] We will employ two orthogonal, state-of-the-art techniques to achieve this: a chemical proteomics approach for unbiased target discovery (Kinobeads) and a biophysical assay to confirm target engagement in intact cells (Cellular Thermal Shift Assay).

Unbiased Kinase Profiling via Kinobeads Assay

Rationale: Before we can verify a specific interaction, we must first identify potential targets. A broad, unbiased screen is the most effective starting point. The Kinobeads assay is a powerful chemical proteomics tool that uses immobilized, broad-spectrum kinase inhibitors to enrich and identify kinases from a cell lysate.[6][7] By pre-incubating the lysate with our test compound, we can perform a competitive binding experiment. Kinases that bind to Cpd-X will be unable to bind to the Kinobeads and will be depleted from the captured fraction. This depletion can be quantified by mass spectrometry to reveal the compound's kinase targets and their relative binding affinities.[8][10]

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis Lysate Cell Lysate Preparation Incubate Incubate Lysate with Cpd-X or Dasatinib (Dose-Response) Lysate->Incubate Kinobeads Add Kinobeads to Treated Lysate Incubate->Kinobeads Wash Wash Beads to Remove Non-Binders Kinobeads->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 1: Experimental workflow for the Kinobeads competitive binding assay.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Culture a relevant human cancer cell line (e.g., K562, a cell line known to express a wide range of kinases) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of Cpd-X (e.g., 0.01 µM to 10 µM), Dasatinib (positive control), or DMSO (vehicle control) for 1 hour at 4°C.

  • Kinobeads Incubation: Add the Kinobeads affinity resin to each lysate sample and incubate for 1 hour at 4°C with rotation to allow unbound kinases to bind to the beads.[7]

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an SDS-containing buffer. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the remaining bead-bound fraction as a function of the free compound concentration to generate dose-response curves and calculate the effective concentration at which half the target is competed (EC50).[6]

Data Presentation: Comparative Kinase Selectivity Profile

The data below represents a hypothetical outcome where Cpd-X is identified as a potent inhibitor of Receptor Tyrosine Kinase Z (RTK-Z) with high selectivity compared to the broader-spectrum activity of Dasatinib.

Kinase TargetCpd-X (EC50, µM)Dasatinib (EC50, µM)
RTK-Z 0.05 0.01
SRC> 100.005
ABL1> 100.002
c-KIT8.50.02
EGFR> 101.2
Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)

Rationale: While the Kinobeads assay identifies potential binding partners in a lysate, CETSA confirms this interaction within the complex environment of an intact cell.[11][12] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[13][14] When a protein is bound to a ligand (like Cpd-X), its structure is stabilized, increasing its melting temperature (Tₘ). By heating intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[14][15]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Protein Analysis Culture Culture Cells Treat Treat Cells with Cpd-X or DMSO Culture->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots at Different Temperatures Aliquot->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge WB Western Blot for Soluble RTK-Z Centrifuge->WB

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture cells expressing the target of interest (RTK-Z) to ~80% confluency. Treat the cells with a high concentration of Cpd-X (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.[13]

  • Heat Challenge: Harvest and resuspend the cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for RTK-Z.[16][17][18] Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for RTK-Z at each temperature for both the DMSO and Cpd-X treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a "melt curve." The shift in the curve for the Cpd-X treated sample indicates thermal stabilization.[13]

Data Presentation: CETSA Melt Curve and Isothermal Dose-Response

The results should demonstrate a rightward shift in the melting curve for RTK-Z in the presence of Cpd-X, indicating stabilization.

Temperature (°C)Soluble RTK-Z (% of Control, DMSO)Soluble RTK-Z (% of Control, Cpd-X)
46100100
509598
547592
58 50 (Tₘ) 85
622065
66 550 (Tₘ)

This data shows an 8°C thermal shift (ΔTₘ), confirming that Cpd-X binds to and stabilizes RTK-Z in intact cells.

Phase 2: Functional Validation and Pathway Analysis

Confirming physical binding is only half the story. We must now demonstrate that this binding event has a functional consequence—namely, inhibition of the kinase's enzymatic activity—and that it modulates the downstream signaling pathway regulated by the target.

In Vitro Enzymatic Assay

Rationale: An in vitro kinase assay directly measures the ability of a compound to inhibit the catalytic activity of the purified target enzyme.[19][20] This biochemical assay is crucial for quantifying the potency of the compound (as an IC50 value) and for determining the mode of inhibition (e.g., competitive, non-competitive).[21][22] We will use a purified, recombinant RTK-Z enzyme and a generic substrate peptide.

Experimental Protocol: In Vitro Kinase Activity Assay

  • Reagent Preparation: Prepare a reaction buffer containing purified, active recombinant RTK-Z enzyme, a specific peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of Cpd-X and Dasatinib to create a range of concentrations for IC50 determination.

  • Kinase Reaction: In a microplate, combine the RTK-Z enzyme with the test compounds (Cpd-X, Dasatinib, or DMSO control). Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence-based assays or radiometric assays.[19]

  • Data Analysis: Plot the percentage of kinase activity inhibition against the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Data Presentation: Comparative Inhibitory Potency

CompoundTargetIC50 (nM)
Cpd-X RTK-Z15
DasatinibRTK-Z2

This result would confirm that Cpd-X is a potent, direct inhibitor of RTK-Z's enzymatic activity.

Cellular Pathway Modulation via Western Blot

Rationale: The final step is to verify that the compound inhibits the target kinase and its signaling pathway in a cellular context.[23] Many kinases, particularly RTKs, are activated by phosphorylation. An effective inhibitor should reduce this autophosphorylation as well as the phosphorylation of key downstream effector proteins. Western blotting is the gold-standard technique for this analysis.[16][24]

G Ligand Growth Factor Ligand RTKZ RTK-Z Ligand->RTKZ pRTKZ p-RTK-Z (Active) RTKZ->pRTKZ Autophosphorylation EffectorA Effector A pRTKZ->EffectorA EffectorB Effector B pRTKZ->EffectorB pEffectorA p-Effector A EffectorA->pEffectorA Response Cellular Responses (Proliferation, Survival) pEffectorA->Response pEffectorB p-Effector B EffectorB->pEffectorB pEffectorB->Response CpdX Cpd-X CpdX->pRTKZ Inhibition

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Cyclopropylbenzofuran-5-carboxylic acid

Operational Safety and Handling Guide: 2-Cyclopropylbenzofuran-5-carboxylic Acid As a Senior Application Scientist, I frequently see laboratories treat all organic powders with a generic, one-size-fits-all safety approac...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 2-Cyclopropylbenzofuran-5-carboxylic Acid

As a Senior Application Scientist, I frequently see laboratories treat all organic powders with a generic, one-size-fits-all safety approach. However, mastering the specific physicochemical properties of your reagents is the foundation of both experimental reproducibility and occupational safety.

2-Cyclopropylbenzofuran-5-carboxylic acid (CAS: 1154060-95-3) is a highly specialized building block utilized in drug discovery (often in the synthesis of nicotinic acetylcholine receptor agonists). While valuable, its structural features present specific handling challenges that require rigorous operational controls. This guide provides a causally-driven, step-by-step protocol for the safe handling, solubilization, and disposal of this compound.

Physicochemical Profile & Hazard Causality

Understanding the molecular structure of 2-Cyclopropylbenzofuran-5-carboxylic acid is essential for predicting its behavior and mitigating risks in a laboratory setting.

  • Acidity and Tissue Irritation: The presence of the carboxylic acid moiety imparts mild acidity to the molecule. Upon contact with the moisture inherent in human mucous membranes (eyes, respiratory tract), it causes localized pH shifts. This mechanism directly leads to its classification as a severe eye irritant (H319) and respiratory irritant (H335)[1].

  • Lipophilicity and Dermal Penetration: The benzofuran core, coupled with the cyclopropyl group, increases the molecule's overall lipophilicity. This allows the compound to adhere to and potentially penetrate the lipid bilayer of the stratum corneum more effectively than highly polar aliphatic acids, necessitating strict dermal protection to prevent skin irritation (H315)[1].

  • Physical State & Electrostatics: As a dry, fine powder, the compound is highly susceptible to static charge accumulation. This physical characteristic is the primary driver of aerosolization risk during routine weighing procedures, making inhalation the most probable route of accidental exposure.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to, in compliance with the[2].

PPE CategoryRequired SpecificationCausality & Operational Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance against solid organic acids compared to latex. It also offers a critical barrier against common solubilizing agents like DMSO, which can act as a carrier solvent, accelerating dermal absorption.
Eye Protection ANSI Z87.1 compliant safety gogglesStandard safety glasses with side shields are insufficient. Unvented or indirectly vented goggles are required to prevent airborne dust particulates from bypassing the lenses and causing corneal irritation.
Respiratory N95/P100 Particulate RespiratorMandatory if handling occurs outside a certified chemical fume hood. Mitigates the inhalation risk (H335) posed by aerosolized micro-particulates during powder transfer.
Body Protection Flame-retardant lab coat (buttoned)Prevents the accumulation of chemical dust on personal clothing, eliminating the risk of secondary exposure outside the laboratory environment.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system for handling 2-Cyclopropylbenzofuran-5-carboxylic acid. By integrating static mitigation and closed-system transfers, the protocol minimizes exposure risks.

Phase 1: Environmental Preparation & Static Mitigation

  • Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Wipe down the analytical balance and surrounding work area with a damp, lint-free cloth. This increases local humidity, which naturally dissipates static charge.

  • Validation Check: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and micro-spatula. If the powder jumps or clings to the spatula before physical contact, electrostatic potential is still present. Repeat the anti-static treatment until the powder remains entirely inert.

Phase 2: Weighing and Transfer

  • Tare the anti-static weighing boat on the balance inside the fume hood.

  • Using the treated micro-spatula, carefully transfer the required mass. Keep the source bottle as close to the weighing boat as possible to minimize the drop distance and prevent aerosolization.

  • Once weighed, transfer the powder directly into the target reaction vial.

  • Validation Check: Inspect the weighing boat post-transfer. A clean transfer with zero residual powder clinging to the plastic sides validates successful static mitigation.

  • Seal the target vial with a septum cap before removing it from the fume hood.

Phase 3: Solubilization

  • Inject the required volume of solvent (e.g., anhydrous DMSO or methanol) directly through the septum of the sealed vial using a syringe.

  • Vortex the sealed vial until the solution is completely clear.

  • Validation Check: Hold the vial against a light source. The absence of suspended particulates confirms complete solubilization, rendering the chemical ready for downstream biological assays.

HandlingWorkflow Start 1. Preparation Verify Fume Hood & PPE Weighing 2. Weighing Use Anti-Static Spatula & Boat Start->Weighing Spill Spill Detected During Transfer? Weighing->Spill Transfer 3. Transfer Seal in Secondary Container Solubilization 4. Solubilization Add DMSO/Solvent Transfer->Solubilization Proceed 5. Proceed to Assay/Experiment Solubilization->Proceed Spill->Transfer No Cleanup Spill Protocol Wet Wipe & Contain Spill->Cleanup Yes Cleanup->Transfer Resolved

Workflow for the safe weighing, transfer, and solubilization of the carboxylic acid compound.

Emergency Response & Spill Protocol

In the event of an accidental release or exposure, immediate action is required based on the authoritative guidelines from [3].

  • Dermal Exposure: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water and non-abrasive soap for at least 15 minutes. Crucial Note: Do not use solvents (like ethanol or acetone) to clean the skin, as they will dissolve the lipophilic compound and drive it deeper into the dermal layers.

  • Ocular Exposure: Utilize the nearest emergency eyewash station. Hold eyelids open and flush for a minimum of 15 minutes to neutralize the localized pH shift. Seek immediate ophthalmological evaluation.

  • Powder Spill: Do not dry sweep. Dry sweeping aerosolizes the organic acid, drastically increasing the inhalation risk. Instead, cover the spill with damp paper towels to suppress dust generation. Carefully scoop the wet material into a designated hazardous waste container. Wash the spill area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a final water rinse.

Waste Disposal & Decontamination Plan

Disposal must strictly comply with institutional and environmental regulations for hazardous organic waste.

  • Solid Waste: Dispose of empty source bottles, contaminated weighing boats, and spill cleanup materials in a clearly labeled, rigid "Solid Hazardous Waste - Toxic/Irritant" container.

  • Liquid Waste: Solutions containing 2-Cyclopropylbenzofuran-5-carboxylic acid (e.g., dissolved in DMSO) must be collected in a compatible, high-density polyethylene (HDPE) "Non-Halogenated Organic Waste" carboy.

  • Decontamination: Submerge all reusable spatulas and glassware in a basic detergent bath, sonicate for 10 minutes to break down residual lipophilic films, and rinse thoroughly with deionized water before returning to general circulation.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132". osha.gov.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". ncbi.nlm.nih.gov.[Link]

Sources

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Feasible Synthetic Routes

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2-Cyclopropylbenzofuran-5-carboxylic acid
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2-Cyclopropylbenzofuran-5-carboxylic acid
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